molecular formula C37H31NO5 B557296 Fmoc-Ser(Trt)-OH CAS No. 111061-56-4

Fmoc-Ser(Trt)-OH

货号: B557296
CAS 编号: 111061-56-4
分子量: 569.6 g/mol
InChI 键: UCARTONYOJORBQ-UMSFTDKQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Ser(Trt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C37H31NO5 and its molecular weight is 569.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARTONYOJORBQ-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467933
Record name Fmoc-Ser(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111061-56-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111061-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Ser(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ser(Trt)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-O-trityl-L-serine, commonly abbreviated as Fmoc-Ser(Trt)-OH, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine and the trityl (Trt) group for the serine hydroxyl side-chain offers distinct advantages in the synthesis of complex peptides. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Chemical Properties and Specifications

This compound is a white to off-white powder.[1][2] Key quantitative data for this compound are summarized in the tables below, compiled from various suppliers and safety data sheets.

Identifier Value Reference
CAS Number 111061-56-4[3]
Molecular Formula C37H31NO5[3][4]
Molecular Weight 569.65 g/mol [1]
Synonyms Fmoc-O-trityl-L-serine, Nα-Fmoc-O-trityl-L-serine[3][5]
Physicochemical Property Value Reference
Appearance White to off-white powder[1][2]
Melting Point 200-210 °C (decomposition)
Solubility Soluble in DMF[2]
Optical Activity [α]20/D +8.0±1°, c = 1% in DMF
Storage Temperature 2-8°C
Quality Specification Value Reference
Purity (HPLC) ≥98.0%[6]
Assay (Acidimetric) ≥95.0%
Water Content (K.F.) ≤ 2.0 %

Advantages in Solid-Phase Peptide Synthesis

The selection of protecting groups is a critical factor in the success of SPPS. The trityl group protecting the serine side-chain in this compound offers several benefits over the more common tert-butyl (tBu) group.[1]

The Trt group is significantly more acid-labile than the tBu group.[1][7] This allows for its removal under milder acidic conditions, which is particularly advantageous for the synthesis of peptides containing sensitive residues prone to degradation by strong acids.[1] The use of trityl-protected amino acids can lead to purer peptide products compared to those synthesized with standard tBu-protected counterparts.[6] The triphenylmethyl cation generated during the cleavage of the Trt group is more stable and more easily scavenged than the tert-butyl cation, minimizing the risk of side reactions such as the alkylation of sensitive residues like tryptophan and methionine.[1]

Furthermore, the Trt group can be selectively removed on-resin, leaving other protecting groups intact.[8][9] This orthogonality is invaluable for on-resin modifications of the serine side-chain, such as phosphorylation.[8]

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound in Fmoc-based solid-phase peptide synthesis.

Resin Swelling

Objective: To prepare the solid support for peptide synthesis.

Materials:

  • Appropriate resin (e.g., Rink Amide resin, 2-chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF)

  • Peptide synthesis vessel

Procedure:

  • Place the desired amount of resin into the peptide synthesis vessel.

  • Add a sufficient volume of DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes to 1 hour at room temperature with gentle agitation.[1][10]

  • Drain the DMF from the vessel.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF[1][11]

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Add the 20% piperidine in DMF solution to the swollen peptide-resin.

  • Agitate the mixture for 5 minutes, then drain the solution.[1]

  • Add a fresh aliquot of the 20% piperidine in DMF solution.

  • Continue agitation for an additional 15 minutes to ensure complete Fmoc removal.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.[1][11]

Fmoc_Deprotection Fmoc-Peptide-Resin Fmoc-Peptide-Resin Free_Amine_Peptide_Resin H2N-Peptide-Resin Fmoc-Peptide-Resin->Free_Amine_Peptide_Resin Fmoc Removal DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc-Peptide-Resin->DBF_Adduct Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->Free_Amine_Peptide_Resin Piperidine_DMF->DBF_Adduct

Caption: Fmoc deprotection workflow.

Amino Acid Coupling

Objective: To couple this compound to the deprotected N-terminus of the peptide-resin.

Materials:

  • This compound

  • Deprotected peptide-resin

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®[1] or

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA)[10]

  • DMF

Procedure (using DIC/OxymaPure®):

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.[1]

  • Allow the mixture to pre-activate for 15 minutes at room temperature.[1]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2 hours at room temperature.[1]

  • Drain the coupling solution.

  • Wash the resin with DMF (5 times) and DCM (3 times).[1]

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[11]

SPPS_Cycle cluster_workflow Solid-Phase Peptide Synthesis Workflow Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Washing1 Wash Deprotection->Washing1 Coupling Couple this compound Washing1->Coupling Washing2 Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage End Purified Peptide Cleavage->End

Caption: General workflow for SPPS.

Cleavage and Global Deprotection

Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H2O) (95:2.5:2.5, v/v/v)[11]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.[11]

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.[11]

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[11]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether to remove scavengers and organic by-products.[11]

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Signaling Pathways and Logical Relationships

This compound is a building block in the chemical synthesis of peptides and does not directly participate in biological signaling pathways. However, the logical workflow of its use in SPPS can be visualized. The diagram below illustrates the relationship between the protecting groups and the reagents used in the synthesis process.

References

A Technical Guide to Fmoc-Ser(Trt)-OH: Application in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, supplier information, and provides in-depth experimental protocols for its application, particularly in the synthesis of complex and modified peptides.

Introduction to this compound

This compound is a derivative of the amino acid serine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group is protected by a trityl (Trt) group. The Fmoc group is base-labile, typically removed by piperidine, while the Trt group is highly acid-labile, allowing for selective deprotection under mild acidic conditions. This orthogonality makes this compound a valuable reagent for synthesizing peptides where side-chain modification, such as phosphorylation, is desired.[1][2]

Physicochemical Properties and Supplier Information

The fundamental properties of this compound are summarized below. This information is crucial for its effective application in peptide synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 111061-56-4[3][4][5][6]
Molecular Formula C₃₇H₃₁NO₅[3][6]
Molecular Weight 569.65 g/mol [3][4][5][6]
Appearance White to off-white powder
Purity Typically ≥98%[3][5]
Storage Temperature 2-8°C[6]

Table 2: Selected Suppliers of this compound

SupplierProduct Number (Example)Purity
Sigma-Aldrich 47563≥98.0%[3]
MedChem Express HY-W01073499.97%[1][4]
Santa Cruz Biotechnology sc-224433≥98%[5]
Severn Biotech 60-1137-25Not specified[7]
Alkali Scientific 8520460005Not specified[8]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The standard cycle for incorporating an amino acid in Fmoc-based SPPS involves deprotection of the N-terminal Fmoc group on the growing peptide chain, followed by coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection Next Amino Acid Trityl_Cleavage Peptide_Trt Peptide-Ser(Trt)-Resin Cleavage Mild Acid Treatment (1-5% TFA in DCM) Peptide_Trt->Cleavage Peptide_OH Peptide-Ser(OH)-Resin Cleavage->Peptide_OH Modification Side-Chain Modification (e.g., Phosphorylation) Peptide_OH->Modification Signaling_Pathway Kinase Protein Kinase Substrate Substrate Protein (with Serine) Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (pSerine) Effector Effector Protein (e.g., 14-3-3) pSubstrate->Effector Binding Response Downstream Signaling & Cellular Response Effector->Response

References

Solubility and Stability of Fmoc-Ser(Trt)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding these parameters is paramount for optimizing peptide coupling reactions, minimizing impurities, and ensuring the synthesis of high-quality peptides. This document offers quantitative solubility data, detailed experimental protocols for stability assessment, and a discussion of the factors influencing the integrity of this key reagent.

Introduction

This compound is an essential amino acid derivative used in the synthesis of peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which is selectively removed under basic conditions. The trityl (Trt) group offers acid-labile protection for the hydroxyl side chain of serine, preventing undesirable side reactions during peptide elongation. The solubility and stability of this reagent in various organic solvents directly impact its handling, storage, and reactivity in automated and manual peptide synthesis.

Solubility Profile

The solubility of this compound is a critical factor for achieving homogeneous conditions during the coupling step in SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences. The bulky and hydrophobic nature of both the Fmoc and Trt protecting groups dictates the solubility of this derivative primarily in polar aprotic organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in common SPPS solvents has been compiled from various sources, including manufacturer specifications and scientific literature. The following table summarizes the available data.

SolventAbbreviationSolubility (mg/mL)Molar Solubility (approx. M)Reference
N,N-DimethylformamideDMF~285~0.5Manufacturer Data
Dimethyl sulfoxideDMSO1000.176[1]
N-Methyl-2-pyrrolidoneNMPData not available--
DichloromethaneDCMData not available--
TetrahydrofuranTHFData not available--
AcetonitrileACNData not available--

Note: The solubility in DMF is calculated based on the manufacturer's statement that 1 mmole is "clearly soluble" in 2 mL of DMF. Actual solubility may be higher.

Stability Profile

The stability of this compound is crucial for its storage and use in synthesis. Degradation of the molecule can lead to the formation of impurities that are difficult to remove during purification. The two primary points of lability are the base-sensitive Fmoc group and the acid-sensitive Trt group.

Stability of the Fmoc Protecting Group

The Fmoc group is notoriously susceptible to cleavage by bases. While this lability is exploited for its removal during SPPS with piperidine, premature deprotection can occur in the presence of basic impurities in solvents or upon prolonged storage in solution.

  • In Solution: Solutions of Fmoc-amino acids in DMF, a common solvent for SPPS, can be unstable over time, especially if the DMF contains basic impurities like dimethylamine. It is recommended to use high-purity, peptide-synthesis-grade DMF and to prepare solutions of this compound fresh whenever possible. Studies on other Trt-protected amino acids, such as Fmoc-His(Trt)-OH, have shown significant degradation in DMF over a 10-day period at room temperature.

Stability of the Trityl (Trt) Protecting Group

The Trt group is a bulky, acid-labile protecting group. Its removal is typically achieved at the end of the synthesis using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).

  • Acid Lability: The Trt group is highly sensitive to acidic conditions. It can be selectively cleaved on-resin using dilute solutions of TFA (e.g., 1-5% in DCM), allowing for side-chain modifications.

  • Base Stability: The Trityl group is generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[2]

Thermal Stability

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DCM, THF, ACN)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 200 mg) into a vial.

    • Add a known volume of the solvent (e.g., 1 mL).

    • Vortex the mixture vigorously for 2 minutes.

    • Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with intermittent shaking to ensure saturation.

  • Sample Preparation:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. The result will be the solubility of this compound in the chosen solvent at the specified temperature.

Protocol for Assessing Stability by HPLC

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound in different solvents over time.

Materials:

  • This compound

  • Solvents of interest (e.g., DMF, NMP)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in the solvents of interest at a known concentration (e.g., 10 mg/mL).

    • Store the solutions at a defined temperature (e.g., room temperature).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of each solution.

    • Dilute the aliquot with a suitable mobile phase to a concentration appropriate for HPLC analysis.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be a linear increase from 30% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm (for the Fmoc group)

    • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the peak area of the intact this compound and any new peaks that appear over time, which would correspond to degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of intact this compound against time to determine the stability profile in each solvent.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Vortex and equilibrate for 24h prep2->prep3 sample1 Centrifuge to pellet solid prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Dilute for HPLC analysis sample2->sample3 hplc2 Inject standards and sample sample3->hplc2 hplc1 Prepare calibration standards hplc1->hplc2 hplc3 Determine concentration hplc2->hplc3 calc1 Calculate solubility (mg/mL) hplc3->calc1 G cluster_conditions Deprotection Conditions cluster_products Deprotection Products Fmoc_Ser_Trt This compound Basic Basic Conditions (e.g., 20% Piperidine/DMF) Fmoc_Ser_Trt->Basic Fmoc Cleavage Acidic Acidic Conditions (e.g., TFA) Fmoc_Ser_Trt->Acidic Trt Cleavage H_Ser_Trt H-Ser(Trt)-OH Basic->H_Ser_Trt Fmoc_Ser_OH Fmoc-Ser-OH Acidic->Fmoc_Ser_OH

References

The Strategic Advantage of Fmoc-Ser(Trt)-OH in Modern Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success, directly impacting the purity, yield, and ultimately, the biological activity of the final peptide. For the incorporation of serine, a ubiquitous and functionally important amino acid, Fmoc-Ser(Trt)-OH has emerged as a superior choice in many applications, particularly in the synthesis of complex, aggregation-prone, or modified peptides. This technical guide provides a comprehensive overview of the core advantages of utilizing this compound, supported by comparative data, detailed experimental protocols, and visual workflows to inform and guide researchers in their synthetic strategies.

Core Advantages of this compound

The strategic utility of this compound in solid-phase peptide synthesis (SPPS) stems primarily from the unique properties of the trityl (Trt) protecting group for the serine hydroxyl function. Compared to the more conventional tert-butyl (tBu) group, the Trt group offers distinct advantages in terms of lability, steric hindrance, and suitability for side-chain modifications.

Enhanced Purity of Crude Peptides Through Mild Cleavage

The trityl group is significantly more acid-labile than the tBu group.[1] This allows for its removal under much milder acidic conditions, typically using a dilute solution of trifluoroacetic acid (TFA).[2] This mild deprotection strategy is paramount for preventing the formation of deleterious side products, especially in peptides containing sensitive residues such as tryptophan (Trp) and methionine (Met).

During cleavage with high concentrations of TFA, the tBu group generates a stable tert-butyl cation. This reactive carbocation can subsequently re-alkylate electron-rich side chains, leading to impurities that are often difficult to separate from the target peptide. The trityl cation, being bulkier and more readily scavenged, minimizes these side reactions, resulting in a significantly purer crude peptide product.[3]

Mitigation of Peptide Aggregation

Peptide aggregation during SPPS is a major obstacle, leading to incomplete reactions, low yields, and challenging purification. This phenomenon is particularly prevalent in "difficult sequences," such as those with high hydrophobicity or repeating residues like poly-serine tracts.[1] The bulky steric profile of the trityl group plays a crucial role in disrupting the inter-chain hydrogen bonding that drives aggregation.[1] By creating a larger distance between peptide chains on the solid support, this compound helps to maintain a more solvated and accessible environment for efficient coupling and deprotection steps.

Enabling Selective On-Resin Side-Chain Modification

One of the most powerful applications of this compound is in the synthesis of peptides with post-translational modifications, most notably phosphorylation. The significant difference in acid lability between the Trt and tBu groups allows for the selective deprotection of the serine side chain while the peptide remains anchored to the resin and other side chains (protected with tBu or similar groups) remain intact.[4] This orthogonality is key for performing on-resin modifications like phosphorylation at specific serine residues.[4]

Quantitative Data Presentation

The advantages of using Trt-protected amino acids are evident in the improved purity of the resulting crude peptides. The following table summarizes purity data from a comparative study by Barlos et al. (1998), which highlights the superior performance of the Fmoc/Trt strategy over the Fmoc/tBu strategy in the synthesis of model peptides containing sensitive residues.[3]

Peptide SequenceProtecting Group StrategyCrude Peptide Purity (%)
Fmoc-Ser-Met-Ser-Met-Ser-OHFmoc/tBu68
Fmoc-Ser-Met-Ser-Met-Ser-OHFmoc/Trt98
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHFmoc/tBu43
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHFmoc/Trt92

Data sourced from Barlos, K. et al. (1998).[3]

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle with this compound

This protocol outlines a standard manual SPPS cycle for the incorporation of this compound.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an activation base (e.g., DIPEA, 6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction completion using a qualitative method (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a second coupling may be necessary.

  • Wash the resin with DMF (5 times) and DCM (3 times).

4. Repeat Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Selective On-Resin Deprotection of the Trityl Group

This protocol is for the selective removal of the Trt group from the serine side chain, enabling subsequent on-resin modification.

1. Peptide-Resin Preparation:

  • Ensure the N-terminal Fmoc group of the peptide-resin is protected.

2. Selective Deprotection Cocktail:

  • Prepare a solution of 1-5% TFA in DCM. The exact concentration may require optimization depending on the peptide sequence and other protecting groups present.

3. Deprotection Procedure:

  • Wash the peptide-resin with DCM.

  • Treat the resin with the selective deprotection cocktail for 2 minutes, repeating 5-10 times until deprotection is complete (monitored by HPLC analysis of a small cleaved sample).

  • Wash the resin thoroughly with DCM to remove the TFA.

  • Wash with a solution of 10% DIPEA in DMF to neutralize any residual acid.

  • Wash thoroughly with DMF and DCM.

Global Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups.

1. Resin Preparation:

  • Perform a final Fmoc deprotection if the N-terminus is to be free.

  • Wash the resin with DMF and DCM, and then dry under vacuum.

2. Cleavage Cocktail:

  • Prepare a cleavage cocktail suitable for Trt-containing peptides. A common and effective cocktail is Reagent B :

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

3. Cleavage Procedure:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 1 g of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Collect the peptide precipitate by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Fmoc_AA1 Fmoc-AA1-Resin Resin->Fmoc_AA1 Attach 1st AA Deprotect1 Fmoc Deprotection (Piperidine/DMF) Fmoc_AA1->Deprotect1 AA1_Resin H2N-AA1-Resin Deprotect1->AA1_Resin Couple2 Couple this compound (HBTU/DIPEA) AA1_Resin->Couple2 Fmoc_Ser_AA1 Fmoc-Ser(Trt)-AA1-Resin Couple2->Fmoc_Ser_AA1 Deprotect2 Fmoc Deprotection Fmoc_Ser_AA1->Deprotect2 Ser_AA1 H2N-Ser(Trt)-AA1-Resin Deprotect2->Ser_AA1 Couple3 Couple Fmoc-AA3 Ser_AA1->Couple3 Full_Peptide Fmoc-AA3-Ser(Trt)-AA1-Resin Couple3->Full_Peptide Cleavage Global Cleavage (TFA Cocktail) Full_Peptide->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: A generalized workflow for solid-phase peptide synthesis incorporating this compound.

cluster_Phospho On-Resin Phosphorylation Workflow Peptide_Resin Peptide-Ser(Trt)-Resin Selective_Deprotect Selective Trt Deprotection (1-5% TFA/DCM) Peptide_Resin->Selective_Deprotect Free_OH Peptide-Ser(OH)-Resin Selective_Deprotect->Free_OH Phosphorylation Phosphorylation Reaction (e.g., Phosphoramidite) Free_OH->Phosphorylation Phospho_Peptide Peptide-Ser(PO3H2)-Resin Phosphorylation->Phospho_Peptide Global_Cleavage Global Cleavage (TFA Cocktail) Phospho_Peptide->Global_Cleavage Crude_Phosphopeptide Crude Phosphopeptide Global_Cleavage->Crude_Phosphopeptide

Caption: Workflow for the synthesis of phosphoserine-containing peptides using on-resin modification.

cluster_Signal Role of Phosphoserine Peptides in Kinase Signaling Kinase Kinase Substrate Substrate Protein (with Serine) Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate (pSer) Effector Effector Protein Phospho_Substrate->Effector Binds and Activates Phosphatase Phosphatase Phospho_Substrate->Phosphatase Dephosphorylates Response Cellular Response Effector->Response Phosphatase->Substrate Synth_Peptide Synthetic pSer Peptide (Synthesized via this compound) Synth_Peptide->Effector Mimics/Competes

Caption: A simplified signaling pathway illustrating the role of phosphoserine-containing peptides.

References

An In-depth Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. We will delve into the core principles, detailed experimental protocols, quantitative parameters, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process that enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble solid support, or resin.[1][2] This methodology is favored for its mild reaction conditions and relies on an "orthogonal" protection strategy.[2] The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the amino acid side chains are protected by acid-labile groups.[2] This ensures the controlled, unidirectional elongation of the peptide chain.

The synthesis cycle consists of three fundamental steps that are repeated for each amino acid addition:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a weak base, typically a solution of piperidine in a polar apathetic solvent like N,N-dimethylformamide (DMF).[1][2] This exposes a free amine group, which will form the next peptide bond.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent. This activated amino acid is then reacted with the free amine on the resin-bound peptide to form a new peptide bond.[2]

  • Washing: Following each deprotection and coupling step, the resin is extensively washed to remove excess reagents and byproducts, which is crucial for the purity of the final peptide.[2]

This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).[1][2]

The Fmoc-SPPS Workflow: A Visual Representation

The logical progression of Fmoc-SPPS can be visualized as a cyclical workflow.

Fmoc_SPPS_Workflow Start Start: Resin with C-terminal Fmoc-Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (e.g., DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (e.g., DMF) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Is peptide complete? Cycle->Deprotection No Final_Wash Final Wash (e.g., DCM) Cycle->Final_Wash Yes Cleavage 3. Cleavage & Deprotection (e.g., TFA Cocktail) Final_Wash->Cleavage Purification 4. Purification & Analysis (e.g., RP-HPLC, Mass Spec) Cleavage->Purification

The cyclical workflow of Fmoc-solid-phase peptide synthesis.

The core chemical transformations in Fmoc-SPPS are central to understanding the process.

Fmoc_SPPS_Chemistry Resin_Fmoc_AA Resin-Bound Peptide with N-terminal Fmoc Deprotection_Step Fmoc Deprotection Resin_Fmoc_AA->Deprotection_Step Free_Amine Resin-Bound Peptide with Free N-terminal Amine Deprotection_Step->Free_Amine Coupling_Step Peptide Bond Formation Free_Amine->Coupling_Step Fmoc_AA_OH Fmoc-Amino Acid-OH Activation_Step Carboxyl Activation Fmoc_AA_OH->Activation_Step Activated_AA Activated Fmoc-Amino Acid Activation_Step->Activated_AA Activated_AA->Coupling_Step Elongated_Peptide Resin-Bound Peptide (n+1 residues) Coupling_Step->Elongated_Peptide Piperidine Piperidine Piperidine->Deprotection_Step Coupling_Reagent Coupling Reagent (e.g., HBTU/DIEA) Coupling_Reagent->Activation_Step

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Side-Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selective and temporary masking of reactive amino acid side chains is a fundamental prerequisite for achieving high-purity, target peptides. This technical guide provides an in-depth exploration of the core principles of side-chain protection, detailing the chemical logic, common protecting groups, and the experimental protocols that underpin modern peptide chemistry.

The Principle of Orthogonal Protection

The successful synthesis of peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), hinges on the concept of orthogonal protection .[1] This strategy involves the use of multiple classes of protecting groups within the same molecule, where each class is removable by a specific chemical mechanism that does not affect the others. This allows for the selective deprotection of either the temporary Nα-amino protecting group for chain elongation or a specific side-chain protecting group for on-resin modifications, all while the other protecting groups and the peptide-resin linkage remain intact.[2][3]

The two predominant orthogonal protection schemes in modern peptide synthesis are the Boc/Bzl and Fmoc/tBu strategies.[4][5]

  • Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. While both are removed by acid, their lability is graduated; the Boc group is removed by moderate acid (e.g., trifluoroacetic acid - TFA), while the Bzl-type groups require a much stronger acid (e.g., hydrofluoric acid - HF) for cleavage.[2][6]

  • Fmoc/tBu Strategy: This is the more widely used strategy due to its milder conditions.[7] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[6][8] The orthogonality is clear: the Fmoc group is removed by a base (typically piperidine), while the tBu groups are cleaved by TFA.[5]

// Nodes Full_Protected [label="Fully Protected Peptide on Resin\n(Nα-PG, Side-Chain-PGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_alpha_Deprotected [label="Nα-Deprotected Peptide\n(Free Amine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Elongated [label="Elongated Peptide\n(New AA Coupled)", fillcolor="#F1F3F4", fontcolor="#202124"]; Side_Chain_Deprotected [label="Side-Chain Deprotected Peptide\n(Specific Side-Chain Exposed)", fillcolor="#FFFFFF", fontcolor="#202124"]; Modified [label="Side-Chain Modified Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Cleavage [label="Final Cleaved & Deprotected Peptide", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Full_Protected -> N_alpha_Deprotected [label="Nα-Deprotection\n(e.g., Piperidine for Fmoc)", color="#34A853"]; N_alpha_Deprotected -> Elongated [label="Amino Acid Coupling", color="#4285F4"]; Elongated -> Full_Protected [label="Cycle Repeats", style=dashed, color="#5F6368"];

Full_Protected -> Side_Chain_Deprotected [label="Orthogonal Side-Chain\nDeprotection (e.g., Hydrazine for Dde)", color="#EA4335"]; Side_Chain_Deprotected -> Modified [label="On-Resin Modification\n(e.g., Cyclization, Labeling)", color="#FBBC05"]; Modified -> Final_Cleavage [label="Global Deprotection\n& Cleavage from Resin (e.g., TFA)", color="#202124"]; Elongated -> Final_Cleavage [label="Global Deprotection\n& Cleavage from Resin (e.g., TFA)", color="#202124"]; } . Caption: Logical workflow of orthogonal protection in SPPS.

Classification and Selection of Side-Chain Protecting Groups

The choice of a side-chain protecting group is dictated by the specific amino acid, the overall synthetic strategy (Fmoc/tBu or Boc/Bzl), and whether any orthogonal, on-resin modifications are planned.[9] Below is a summary of commonly used protecting groups for trifunctional amino acids.

Table 1: Common Side-Chain Protecting Groups in Fmoc/tBu Strategy
Amino AcidFunctional GroupProtecting Group (Abbr.)Deprotection ConditionsNotes
Lysine (Lys), Ornithine (Orn) ε-Aminotert-Butoxycarbonyl (Boc)TFAStandard choice, stable to piperidine.[10]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)2% Hydrazine in DMFOrthogonal to Fmoc and tBu; allows for side-chain modification.[11]
4-Methyltrityl (Mtt)1% TFA in DCMHighly acid-labile; for orthogonal modification.[1]
Aspartic Acid (Asp), Glutamic Acid (Glu) β/γ-Carboxyltert-Butyl ester (OtBu)TFAStandard choice to prevent side-chain acylation.[1]
Allyl ester (OAll)Pd(PPh₃)₄ / ScavengerOrthogonal to Fmoc and tBu.[1]
Serine (Ser), Threonine (Thr), Tyrosine (Tyr) Hydroxyltert-Butyl (tBu)TFAStandard choice to prevent O-acylation.[10]
Trityl (Trt)1% TFA in DCM (for Tyr)More acid-labile than tBu, useful for selective deprotection.
Cysteine (Cys) ThiolTrityl (Trt)TFA, scavengers requiredMost common choice; susceptible to reattachment without scavengers.[12]
Acetamidomethyl (Acm)Mercury(II) acetate or IodineOrthogonal; often used for selective disulfide bond formation.
tert-Butyl (tBu)HF or other strong acidsVery stable, not removed by standard TFA cleavage.[1]
Arginine (Arg) Guanidino2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)TFAMost common and labile choice; deprotection in ~1-2 hours.[4][13]
2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc)TFALess labile than Pbf; requires longer deprotection (~3-4 hours).[4][13]
4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr)TFA / ScavengersLeast labile; can require up to 12 hours for complete removal.[4]
Histidine (His) ImidazoleTrityl (Trt)TFAStandard choice; helps reduce racemization during coupling.[1]
tert-Butoxycarbonyl (Boc)TFAAlso commonly used.[10]
Tryptophan (Trp) Indoletert-Butoxycarbonyl (Boc)TFAPrevents oxidation and alkylation by carbocations during cleavage.[8]
Asparagine (Asn), Glutamine (Gln) AmideTrityl (Trt)TFAPrevents dehydration and side reactions at high temperatures.[4]
Table 2: Quantitative Comparison of Deprotection Times and Conditions
Protecting GroupAmino AcidDeprotection Reagent/ConditionsTypical TimeCleavage Yield/Notes
Pbf ArginineStandard TFA cocktail~1-2 hoursGenerally high yields. A comparative study showed 69% yield vs. 46% for Pmc under the same 3-hour cleavage.[1]
Pmc ArginineStandard TFA cocktail~3-4 hoursSlower than Pbf, increased risk of side reactions.[4][13]
Mtr ArginineTFA with scavengersUp to 12 hoursVery slow, particularly with multiple Arg residues.[4]
Mtt Lysine, Histidine1-5% TFA in DCM~30 minutesHighly acid-labile for orthogonal deprotection.[1]
Mmt Lysine, Histidine1% TFA in DCM or Acetic Acid/TFE/DCM< 30 minutesMore acid-labile than Mtt.[1]
Trt Cysteine, Histidine90-95% TFA1-2 hoursStandard final cleavage condition.
Dde Lysine2% Hydrazine in DMF3-10 minutes (repeated)Rapid removal for orthogonal functionalization.[11]

Key Experimental Protocols

The following section provides detailed methodologies for common procedures related to side-chain protection and deprotection in the context of Fmoc-based SPPS.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the iterative steps of Nα-Fmoc deprotection and amino acid coupling.

A. Fmoc Deprotection:

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.[14]

B. Amino Acid Coupling (using HBTU/HOBt):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin from step A.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain yellow, indicating no free primary amine). If the test is positive, the coupling step should be repeated.[14][15]

// Nodes Start [label="Start with Peptide-Resin\n(Nα-Fmoc protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash1 [label="2. Wash (DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Kaiser1 [label="Kaiser Test (Optional)\n(Confirms free amine)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Amino Acid Coupling\n(Activated AA, DIEA, DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash2 [label="4. Wash (DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Kaiser2 [label="Kaiser Test\n(Confirms complete coupling)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Proceed to Final Cleavage", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection [color="#202124"]; Deprotection -> Wash1 [color="#202124"]; Wash1 -> Kaiser1 [color="#202124"]; Kaiser1 -> Coupling [color="#202124"]; Coupling -> Wash2 [color="#202124"]; Wash2 -> Kaiser2 [color="#202124"]; Kaiser2 -> Repeat [label="Incomplete", color="#EA4335"]; Kaiser2 -> End [label="Complete & Last AA", color="#34A853"]; Repeat -> Deprotection [label="Continue Elongation", color="#4285F4", style=dashed]; Kaiser2 -> Repeat [label="Complete & Not Last AA", color="#34A853"]; } . Caption: Experimental workflow for a standard Fmoc-SPPS cycle.

Protocol 2: Orthogonal Deprotection of a Dde Group

This protocol is for the selective removal of a Dde protecting group from a lysine side chain to allow for on-resin modification.

  • Ensure the Nα-amino group is protected (e.g., with Fmoc or Boc).

  • Swell the Dde-protected peptide-resin in DMF.

  • Prepare a solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-5 minutes.

  • Drain the solution.

  • Repeat the hydrazine treatment (steps 4-6) two to three more times.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

  • The lysine side-chain amine is now free for subsequent modification (e.g., acylation, alkylation, or attachment of a label).[5][11]

Protocol 3: Synthesis of Fmoc-L-Lys(Boc)-OH

This protocol describes the preparation of a commonly used protected amino acid monomer.

  • Dissolve L-lysine in a suitable solvent mixture (e.g., dioxane and water).

  • Protect the α-amino and carboxyl groups by forming a copper complex (e.g., by adding copper(II) sulfate).

  • Selectively protect the ε-amino group by reacting with Di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

  • Remove the copper complex by treatment with a chelating agent like EDTA or by precipitation as a sulfide with H₂S or Na₂S.

  • After removal of the copper, protect the α-amino group by reacting with 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSU) in a suitable solvent like aqueous acetone, maintaining a basic pH.

  • Acidify the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Fmoc-L-Lys(Boc)-OH.[6][16]

Protocol 4: Final Cleavage and Global Deprotection

This protocol is for cleaving the completed peptide from the resin and removing all acid-labile side-chain protecting groups (e.g., tBu, OtBu, Boc, Trt, Pbf).

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common formulation ("Reagent K") is 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[17] The scavengers (phenol, thioanisole, EDT) are crucial to trap the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp, Met, and Cys.[18]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The duration may be extended for peptides with multiple, less labile protecting groups like Arg(Pmc).[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

// Nodes Start [label="Start: Completed Peptide-Resin\n(All PGs Intact)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="1. Wash and Dry Resin\n(DCM, N₂ Stream)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="2. Add Cleavage Cocktail\n(e.g., TFA/Scavengers)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="3. Incubate with Agitation\n(2-4 hours, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="4. Filter to Separate Resin", fillcolor="#FFFFFF", fontcolor="#202124"]; Precipitate [label="5. Precipitate Peptide\n(Add Filtrate to Cold Ether)", fillcolor="#FFFFFF", fontcolor="#202124"]; Isolate [label="6. Isolate by Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash_Dry [label="7. Wash and Dry Crude Peptide", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Purify by HPLC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Wash [color="#202124"]; Wash -> Cleavage [color="#202124"]; Cleavage -> Incubate [color="#202124"]; Incubate -> Filter [color="#202124"]; Filter -> Precipitate [label="Filtrate", color="#34A853"]; Precipitate -> Isolate [color="#202124"]; Isolate -> Wash_Dry [color="#202124"]; Wash_Dry -> End [color="#202124"]; } . Caption: General workflow for final peptide cleavage and deprotection.

Conclusion

The strategic use of side-chain protecting groups is indispensable in modern peptide chemistry. A thorough understanding of the principles of orthogonality, the lability of different protecting groups under various chemical conditions, and the precise execution of protection and deprotection protocols are critical for the successful synthesis of complex peptides. The Fmoc/tBu strategy, complemented by a diverse array of orthogonal protecting groups, provides a versatile and robust toolkit for researchers in basic science and therapeutic development alike. Careful planning and selection of these chemical tools are paramount to achieving high yields and purities in the final peptide product.

References

The Versatility of Trityl-Protected Amino Acids in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic application of protecting groups is a cornerstone of success in complex molecular synthesis. Among these, the trityl group stands out for its unique properties and versatile applications. This technical guide delves into the core applications of trityl-protected amino acids in peptide synthesis, drug delivery, the creation of fluorescent probes, and the synthesis of unnatural amino acids, providing a comprehensive resource for leveraging this powerful chemical tool.

The triphenylmethyl (trityl) group, a bulky and acid-labile protecting group, has become an indispensable tool in the arsenal of synthetic chemists. Its primary function is the temporary protection of functional groups, particularly amines, hydroxyls, and thiols, preventing them from undergoing unwanted reactions during multi-step syntheses. The strategic advantage of the trityl group lies in its tunable acid lability, which can be modulated by the introduction of substituents on its phenyl rings, allowing for selective deprotection in the presence of other protecting groups.[1] This guide will explore the multifaceted applications of trityl-protected amino acids, offering detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate key processes.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of trityl-protected amino acids is in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides for research and therapeutic purposes.[2][3] In SPPS, the trityl group is predominantly used for the protection of the α-amino group of amino acids (Nα-protection) and the side chains of specific amino acids like histidine, cysteine, asparagine, and glutamine.[4][5]

The use of Nα-trityl-amino acids offers several advantages in SPPS. The bulkiness of the trityl group can help to reduce aggregation of the growing peptide chain, a common challenge in the synthesis of long or hydrophobic peptides.[2] Furthermore, trityl protection has been shown to improve the solubility of protected amino acid derivatives.[4]

For side-chain protection, the trityl group is particularly crucial for amino acids with reactive functionalities. For instance, the imidazole ring of histidine is effectively protected by a trityl group, preventing side reactions and racemization during peptide coupling.[4] Similarly, the thiol group of cysteine is commonly protected with a trityl group to prevent oxidation and disulfide bond formation during synthesis.[6][7] The acid lability of the trityl group allows for its removal during the final cleavage of the peptide from the solid support, along with other acid-labile side-chain protecting groups.

Orthogonal Protection Strategies

A key advantage of trityl-based protecting groups is their compatibility with orthogonal protection schemes. Different variants of the trityl group, such as the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups, exhibit different degrees of acid lability.[4] This allows for the selective deprotection of one type of trityl group while others remain intact, enabling site-specific modifications of the peptide on the solid support, such as branching, cyclization, or the attachment of labels.[1]

Quantitative Data in SPPS

The efficiency of SPPS is often measured by the overall yield and purity of the final peptide. The choice of protecting groups, including trityl derivatives, can significantly impact these outcomes. The following tables summarize representative quantitative data from the literature.

Amino Acid DerivativeProtection MethodYield (%)Reference
N-Trt-Gly-OMeTrityl chloride, triethylamine in DCM/DMF99[2]
N-Trt-Leu-OMeTrityl chloride, triethylamine in DCM/DMF93[2]
N-Trt-Val-OMeTrityl chloride, triethylamine in DCM/DMF95[3]
N-Trt-Ile-OMeTrityl chloride, triethylamine in DCM/DMF90[3]
N-Trt-Asn(Trt)-OHMulti-step synthesis10[2]
N-Trt-Lys(Tfa)-OHMulti-step synthesis14[2]

Table 1: Representative Yields for the Synthesis of N-Trityl-Amino Acid Derivatives.

Peptide SequenceSynthesis StrategyOverall Yield (%)Purity (%)Reference
H-Tyr-Gly-Gly-Phe-Leu-OHNα-Trityl SPPSNot specifiedHigh[3]
α-factor (WHWLQLKPGQPMY)Cys(Trt) side-chain anchoringHighHigh[8]
CyclohexapeptidesTrityl resin-based SPPS29-41Not specified[9]

Table 2: Examples of Peptide Synthesis Yields Using Trityl-Protected Amino Acids.

Experimental Protocols in SPPS

Protocol 1: General Procedure for the Preparation of N-Trityl-Amino Acid Methyl Esters [2]

  • Suspend the amino acid methyl ester hydrochloride (1.0 eq) in dry chloroform.

  • Add triethylamine (2.2 eq) followed by triphenylchloromethane (1.0 eq).

  • Stir the mixture at room temperature for 6 hours.

  • Wash the solution twice with water and dry over sodium sulfate.

  • Evaporate the solvent in vacuo to obtain the N-trityl-amino acid methyl ester.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle using Nα-Trityl-Amino Acids [10]

SPPS_Workflow resin Resin loading 1. Loading of first Nα-Trityl-amino acid resin->loading deprotection 2. Nα-Trityl Deprotection (e.g., dilute TFA in DCM) loading->deprotection washing1 3. Washing deprotection->washing1 coupling 4. Coupling of next Nα-Trityl-amino acid washing1->coupling washing2 5. Washing coupling->washing2 repeat Repeat steps 2-5 washing2->repeat n-1 times cleavage 6. Cleavage from resin and final deprotection (e.g., TFA cocktail) washing2->cleavage repeat->deprotection repeat->cleavage peptide Purified Peptide cleavage->peptide

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Nα-trityl-protected amino acids.

Drug Delivery Systems

The acid lability of the trityl group has been ingeniously exploited in the design of drug delivery systems, particularly for targeted cancer therapy. Trityl-based linkers are used to conjugate drugs to carrier molecules, such as peptides or polymers, creating prodrugs that are stable at physiological pH (around 7.4) but release the active drug in the acidic microenvironment of tumors or within the lysosomes of cancer cells (pH 4.5-6.5).[11][12][13]

The rate of drug release can be fine-tuned by modifying the substituents on the trityl linker. Electron-donating groups, such as methoxy groups, stabilize the trityl cation intermediate formed during cleavage, thus accelerating the release of the drug.[12] This tunability allows for the design of drug delivery systems with optimized release kinetics for specific therapeutic applications.

Quantitative Data in Drug Delivery
Trityl Linker DerivativeDrug ConjugatepHHalf-life (t1/2) of Drug Release (hours)Reference
para-dimethoxytrityl (p-DMT)Doxorubicin5.0< 1[11]
para-dimethoxytrityl (p-DMT)Doxorubicin7.444[12]
para-dimethoxytrityl (p-DMT)Gemcitabine5.0> 72[11]
meta-dimethoxytrityl (m-DMT)LY207702Not specifiedFaster release than p-MMT[12]
para-monomethoxytrityl (p-MMT)LY207702Not specifiedSlower release than p-DMT[12]
para-trityl (p-T)LY207702Not specifiedSlowest release[12]

Table 3: Half-lives of Drug Release from Various Trityl-Based Linkers at Different pH Values.

Experimental Protocols in Drug Delivery

Protocol 3: General Procedure for the Acid-Triggered Release of a Drug from a Trityl Linker [11]

  • Dissolve the peptide-drug conjugate containing the trityl linker in a buffer of the desired pH (e.g., pH 5.0 phosphate buffer).

  • Incubate the solution at 37°C.

  • At various time points, take aliquots of the solution.

  • Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of released drug.

  • Calculate the half-life of drug release from the kinetic data.

Drug_Delivery_Mechanism cluster_0 Tumor Microenvironment (Acidic pH) Prodrug Peptide-Linker(Trityl)-Drug Protonation Protonation of Trityl Linker Prodrug->Protonation H+ Cleavage Cleavage of Trityl-Drug Bond Protonation->Cleavage Released_Drug Active Drug Cleavage->Released_Drug Peptide_Carrier Peptide-Linker Cleavage->Peptide_Carrier

Mechanism of acid-triggered drug release from a peptide-drug conjugate utilizing a trityl linker.

Fluorescent Probes

While the direct use of trityl-protected amino acids as fluorescent probes is an emerging area, the inherent fluorescence of certain trityl derivatives, particularly trityl radicals, presents exciting possibilities.[14][15][16] Stable trityl radicals can exhibit fluorescence and have been explored as bioimaging agents.[14][17] The trityl group's ability to be cleaved under specific conditions (e.g., acidic pH or UV light with photolabile variants) also suggests its potential use in creating "caged" fluorescent probes.[18] In such a system, a fluorescent molecule could be rendered non-fluorescent by attachment to a trityl group and then "uncaged" to restore its fluorescence upon a specific stimulus.

Although detailed protocols for the synthesis of fluorescent probes directly from trityl-protected amino acids are not yet widely established, the principles of orthogonal protection and selective deprotection learned from peptide synthesis can be applied to the site-specific attachment of fluorophores to peptides containing trityl-protected residues.

Synthesis of Unnatural Amino Acids

The synthesis of unnatural amino acids (UAAs) is a rapidly growing field in chemical biology and drug discovery, as their incorporation into peptides and proteins can bestow novel properties.[18] The trityl group serves as a valuable protecting group in the multi-step synthesis of complex UAAs. Its steric bulk can direct reactions to other parts of the molecule, and its acid lability allows for its removal at the desired stage of the synthesis. For example, in the synthesis of peptide-peptoid hybrids, S-trityl protected aminothiols have been utilized as building blocks.[5]

Experimental Protocols in UAA Synthesis

Protocol 4: Example of Trityl Group Use in the Synthesis of a Peptide-Peptoid Hybrid [5]

  • Synthesize the S-trityl-protected aminothiol derivative.

  • Couple the protected aminothiol to a growing peptide chain on a solid-phase resin.

  • Perform further synthetic modifications on the peptoid portion.

  • Cleave the final product from the resin and remove the trityl protecting group under acidic conditions (e.g., TFA).

UAA_Synthesis start Starting Materials protection Introduction of Trityl Protecting Group start->protection modification Side Chain or Backbone Modification protection->modification deprotection Removal of Trityl Group modification->deprotection uaa Unnatural Amino Acid deprotection->uaa

A simplified workflow for the synthesis of an unnatural amino acid (UAA) employing a trityl protecting group.

Conclusion

Trityl-protected amino acids are far more than simple building blocks for peptide synthesis. Their unique combination of steric bulk, tunable acid lability, and compatibility with orthogonal synthetic strategies has propelled their application into diverse and innovative areas of research. From enhancing the efficiency of SPPS to enabling the targeted delivery of therapeutics and facilitating the creation of novel molecular probes and unnatural amino acids, the trityl group continues to be a powerful and versatile tool. As research demands increasingly complex and precisely engineered molecules, the strategic application of trityl-protected amino acids is set to play an even more critical role in advancing the frontiers of science and medicine.

References

Methodological & Application

Protocol for Incorporating Fmoc-Ser(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of Fmoc-Ser(Trt)-OH in solid-phase peptide synthesis (SPPS). It includes detailed application notes, experimental protocols, and troubleshooting guidance to ensure the successful synthesis of peptides containing serine residues with high purity and yield.

Introduction

This compound is a critical building block in Fmoc-based solid-phase peptide synthesis, offering significant advantages, particularly in the synthesis of complex or aggregation-prone peptide sequences. The trityl (Trt) protecting group for the serine side-chain hydroxyl is highly acid-labile, allowing for mild cleavage conditions that preserve the integrity of sensitive residues within the peptide.[1][2] Furthermore, the steric bulk of the Trt group can disrupt inter-chain hydrogen bonding, a common cause of peptide aggregation during synthesis, leading to improved yields and purity.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Weight 569.65 g/mol
Appearance White to off-white powder
Side-Chain Protecting Group Trityl (Trt)
Protecting Group Lability Highly acid-labile (cleaved by mild acid, e.g., dilute TFA)[1]

Performance in Solid-Phase Peptide Synthesis

The choice of the side-chain protecting group for serine significantly impacts the outcome of peptide synthesis. The Trt group offers distinct advantages over the more commonly used tert-butyl (tBu) group in specific contexts.

Coupling Efficiency

While both this compound and Fmoc-Ser(tBu)-OH generally exhibit high coupling efficiencies in standard peptide sequences, the performance of this compound is notably superior in the synthesis of "difficult" or aggregation-prone sequences. The bulky Trt group acts as a steric shield, preventing the formation of secondary structures like β-sheets that can hinder reaction kinetics.[3] For challenging sequences, such as those containing multiple serine residues, the use of this compound is strongly recommended to ensure complete and efficient coupling.[2]

Yield and Purity

The use of Trt-protected amino acids, including this compound, often results in crude peptides of higher purity compared to their tBu-protected counterparts.[1][4] This is particularly true for peptides containing sensitive amino acids like tryptophan and methionine. The milder acidic conditions required for Trt group removal minimize the formation of side products arising from the re-attachment of carbocations generated during cleavage.[1]

Table 1: Comparative Performance of Coupling Reagents for this compound

Coupling ReagentTypical Coupling Time (min)Reported Purity (%)Key AdvantagesPotential Issues
HATU 20 - 45>99.5Very high reactivity, superior for sterically hindered couplings, lower risk of racemization.[3]Higher cost.
HBTU 30 - 6098 - 99.5Fast and efficient, widely used.[3]Potential for guanidinylation if used in excess, slightly higher risk of racemization compared to HATU.[5]
PyBOP 30 - 6098 - 99Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOBt 60 - 12095 - 98Cost-effective, low risk of guanidinylation.[6]Slower reaction rates, potential for N-acylurea formation.

Note: The reported purity is dependent on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual incorporation of this compound in SPPS. These can be adapted for automated synthesizers.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids)

  • This compound and other Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HATU, HBTU, or DIC/HOBt

  • Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[7]

  • Precipitation Solvent: Cold diethyl ether

Resin Preparation and Swelling
  • Transfer the desired amount of resin to a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and DMF (3 times).

Fmoc_Deprotection Resin Peptide-Resin (Fmoc-protected) Piperidine 20% Piperidine in DMF Deprotection Fmoc Removal Resin->Deprotection Piperidine->Deprotection Agitate 5 + 15 min Washing DMF/DCM Washes Deprotection->Washing Deprotected_Resin Deprotected Peptide-Resin Washing->Deprotected_Resin

Fmoc Deprotection Workflow
Coupling of this compound

Due to the steric hindrance of the Trt group, a potent coupling reagent such as HATU is recommended.[8]

  • In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.

Coupling_Workflow Deprotected_Resin Deprotected Peptide-Resin Coupling Coupling (1-2 hours) Deprotected_Resin->Coupling Activation_Mix This compound + HATU + DIPEA in DMF Activation Pre-activation (1-2 min) Activation_Mix->Activation Activation->Coupling Washing DMF Washes Coupling->Washing Kaiser_Test Kaiser Test Washing->Kaiser_Test Coupled_Resin Coupled Peptide-Resin Kaiser_Test->Coupled_Resin Negative Recouple Recouple Kaiser_Test->Recouple Positive Recouple->Coupling

Coupling Workflow for this compound
Final Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the peptide-resin with DCM (3 times) and dry it under vacuum.

  • Prepare the cleavage cocktail (Reagent K) in a well-ventilated fume hood.

  • Add the cleavage cocktail to the resin and agitate the mixture for 2-4 hours at room temperature. The solution may turn yellow due to the release of the trityl cation.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Troubleshooting

Table 2: Troubleshooting Guide for the Use of this compound

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from the Trt group or peptide aggregation.[8]Increase coupling time, use a higher excess of reagents (up to 5 equivalents), or switch to a more potent coupling reagent like HATU. Perform a double coupling.[8]
Racemization Prolonged activation times or the use of certain bases like DIPEA.[6]Minimize pre-activation time. Use a less hindered base such as 2,4,6-collidine, especially for sensitive couplings.[4] Consider using a carbodiimide-based coupling method (e.g., DIC/HOBt) which is less prone to racemization.[1]
Incomplete Trt Deprotection Insufficient cleavage time or inadequate scavenger concentration.[8]Extend the cleavage time to 4 hours. Ensure an adequate concentration of scavengers like TIS and EDT in the cleavage cocktail to effectively capture the released trityl cations.[8][10]
Aggregation Inter-chain hydrogen bonding, particularly in serine-rich sequences.[2]Use this compound instead of Fmoc-Ser(tBu)-OH. Synthesize the peptide at a lower substitution level on the resin. Incorporate pseudoproline dipeptides or use a backbone-protecting group (e.g., Hmb) in the sequence.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of solid-phase peptide synthesis incorporating this compound.

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF/DCM) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection End of Sequence Start Start with Resin Start->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Overall SPPS Workflow

Conclusion

The use of this compound is a highly effective strategy for the solid-phase synthesis of peptides, particularly for sequences prone to aggregation or containing sensitive residues. The protocols and guidelines presented in this document provide a robust framework for researchers to successfully incorporate this valuable building block into their synthetic peptides, leading to higher purity and improved yields. Careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving the best results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal coupling reagent for the activation of Fmoc-Ser(Trt)-OH in Fmoc-based solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization, which can be a concern with serine derivatives. This document outlines the performance of commonly used coupling reagents, provides detailed experimental protocols, and offers a logical framework for reagent selection.

Introduction to this compound Coupling

This compound is a serine building block where the side-chain hydroxyl group is protected by a bulky trityl (Trt) group. This bulky protecting group can sterically hinder the coupling reaction, necessitating the use of potent activating agents to ensure complete and efficient amide bond formation. Furthermore, serine residues are susceptible to racemization, a process that can be influenced by the choice of coupling reagent and the base used in the reaction. Therefore, a careful selection of the coupling methodology is paramount to ensure the synthesis of high-purity peptides with the correct stereochemistry.

Comparison of Recommended Coupling Reagents

The selection of an appropriate coupling reagent for this compound activation is a balance between reaction speed, efficiency, and the suppression of side reactions. While quantitative data directly comparing all reagents for this specific derivative is not extensively available in a single study, performance can be extrapolated from studies on other sterically hindered or racemization-prone amino acids.[1] The following table summarizes the performance of highly recommended coupling reagents.

Coupling Reagent/MethodAdditiveBaseTypical YieldRacemization RiskKey Considerations
HATU NoneDIPEA, CollidineHighLow to ModerateFast reaction times and high efficiency, even for sterically hindered couplings.[2] The choice of base can influence the extent of racemization.[3]
HBTU HOBtDIPEA, NMMHighModerateA widely used and effective reagent, though generally considered slightly less reactive than HATU.[2]
HCTU NoneDIPEA, NMMHighLow to ModerateOffers fast coupling times and is reported to be less allergenic than some other benzotriazole-based reagents.[4][5]
DIC/OxymaPure® OxymaPure®None/DIPEAHighVery LowOften the preferred method for coupling racemization-prone amino acids. The absence of a strong organic base can be advantageous.[1] OxymaPure® is a safer, non-explosive alternative to HOBt.[6]
PyBOP NoneDIPEA, NMMHighLow to ModerateA phosphonium salt-based reagent that is a good alternative to uronium/aminium salts, particularly to avoid guanidinylation side reactions.

Note: The quantitative data presented is collated from studies on the coupling of N-protected Serine and other sterically hindered amino acid derivatives and serves as a strong indicator of performance. Direct comparative data for this compound may vary based on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide using the recommended reagents. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency and speed, especially for difficult couplings.

Materials:

  • This compound (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deprotected peptide-resin (1 equivalent)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using a 20% piperidine in DMF solution and the resin is thoroughly washed with DMF.

  • Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add the base (DIPEA or Collidine) to the solution and agitate for 1-5 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF to remove excess reagents and by-products.

Protocol 2: DIC/OxymaPure®-Mediated Coupling

This protocol is highly recommended to minimize racemization.

Materials:

  • This compound (3-5 equivalents)

  • OxymaPure® (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deprotected peptide-resin (1 equivalent)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using a 20% piperidine in DMF solution and the resin is thoroughly washed with DMF.

  • Solution Preparation: In a separate reaction vessel, dissolve this compound and OxymaPure® in DMF.

  • Coupling: Add the this compound/OxymaPure® solution to the deprotected peptide-resin.

  • Initiation: Add DIC to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the completion of the reaction using the Kaiser test.

  • Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF.

Protocol 3: HCTU-Mediated Coupling

This protocol offers a balance of speed and efficiency.

Materials:

  • This compound (3-5 equivalents)

  • HCTU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (4-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deprotected peptide-resin (1 equivalent)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using a 20% piperidine in DMF solution and the resin is thoroughly washed with DMF.

  • Activation: In a separate reaction vessel, dissolve this compound and HCTU in DMF. Add the base (DIPEA or NMM) to the solution and agitate briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the completion of the reaction using the Kaiser test.

  • Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF.

Visualizing Workflows and Decision-Making

To aid researchers in visualizing the experimental process and selecting the appropriate coupling reagent, the following diagrams have been generated using Graphviz (DOT language).

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound Activation) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Incomplete Coupling Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Complete Coupling Repeat->Coupling Cleavage Cleavage from Resin & Global Deprotection Final_Deprotection->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Coupling_Reagent_Selection Start Select Coupling Reagent for This compound Racemization_Concern High Concern for Racemization? Start->Racemization_Concern Speed_Priority Is Speed a High Priority? Racemization_Concern->Speed_Priority No DIC_Oxyma Use DIC/OxymaPure® Racemization_Concern->DIC_Oxyma Yes Steric_Hindrance High Steric Hindrance Expected? Speed_Priority->Steric_Hindrance No HATU_HCTU Use HATU or HCTU Speed_Priority->HATU_HCTU Yes Steric_Hindrance->HATU_HCTU Yes Standard_Reagents Consider HBTU or PyBOP Steric_Hindrance->Standard_Reagents No

Caption: Decision tree for selecting a suitable coupling reagent for this compound.

Conclusion

The successful incorporation of this compound into a peptide sequence relies heavily on the appropriate choice of coupling reagent and reaction conditions. For couplings where minimizing racemization is the absolute priority, a DIC/OxymaPure® strategy is highly recommended. For situations demanding high speed and efficiency, particularly with sterically demanding sequences, HATU and HCTU are excellent choices. By following the detailed protocols and considering the logical framework for reagent selection provided in these application notes, researchers can optimize their peptide synthesis workflows and achieve high-purity products.

References

Application Notes and Protocols for the Synthesis of Phosphorylated Peptides Using Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphorylated peptides is therefore essential for studying these processes and for the development of novel therapeutics. Fmoc-Ser(Trt)-OH is a key building block in solid-phase peptide synthesis (SPPS) for the production of phosphoserine-containing peptides. The trityl (Trt) protecting group for the serine hydroxyl function is highly acid-labile, allowing for its selective removal on the solid support to expose the hydroxyl group for subsequent phosphorylation.[1] This "post-synthetic" phosphorylation strategy offers significant advantages in terms of flexibility and efficiency.

The trityl protecting group is more easily and cleanly removed with mild acid conditions compared to the more traditionally used t-butyl (tBu) group, which requires strong acids like trifluoroacetic acid (TFA) for cleavage.[1][2] This mild deprotection minimizes the risk of side reactions and the formation of t-butylated byproducts, resulting in higher purity of the final cleaved peptide.[2] this compound is particularly useful for preparing peptides with modifications at specific serine residues.[3]

Key Advantages of the this compound Strategy

  • Selective Phosphorylation: The primary advantage is the ability to selectively deprotect the trityl group on the resin, allowing for targeted phosphorylation of specific serine residues within a peptide sequence.[3][4]

  • High Purity: The mild conditions required for trityl group removal lead to fewer side reactions and higher purity of the crude peptide compared to methods using more robust protecting groups.[2]

  • Compatibility: The this compound building block is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[5]

  • Flexibility: This strategy allows for the incorporation of other modified amino acids in the peptide sequence without interference from the phosphorylation step.

Data Presentation

While precise yields can be sequence-dependent, the following table provides a summary of expected quantitative data for the synthesis of a model phosphopeptide using the this compound strategy.

ParameterTypical ValueNotes
This compound Purity ≥ 99.0%Purity of the starting amino acid building block is critical for successful synthesis.[2]
Coupling Efficiency > 99%Monitored by qualitative tests such as the Kaiser test.
Trityl Deprotection Yield QuantitativeThe mild acidic conditions ensure complete removal of the trityl group without cleaving the peptide from the resin.
On-Resin Phosphorylation Yield 70-90%Yield can vary depending on the phosphorylation reagent and the peptide sequence.
Final Crude Peptide Purity > 80%Purity as determined by reverse-phase high-performance liquid chromatography (RP-HPLC).
Final Purified Peptide Yield 15-40%Overall yield after purification, dependent on peptide length and sequence.

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide MBHA resin

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 5.5 M tert-Butyl hydroperoxide (TBHP) in decane

  • Acetonitrile (ACN)

  • Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale.

  • Resin Swelling: Swell 200 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or this compound) and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), extend the coupling time.

    • Once the Kaiser test is negative (colorless beads), drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Trityl Deprotection
  • Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL).

  • Trityl Cleavage:

    • Prepare a solution of 1-5% TFA in DCM.

    • Add 5 mL of the mild TFA solution to the resin.

    • Agitate for 2 minutes.

    • Drain the solution.

    • Repeat the treatment with the mild TFA solution 5-10 times.

    • Wash the resin thoroughly with DCM (5 x 5 mL) and DMF (5 x 5 mL).

Protocol 3: On-Resin Phosphorylation
  • Phosphitylation:

    • In a separate vial, dissolve 5 equivalents of dibenzyl N,N-diisopropylphosphoramidite and 2.5 equivalents of 1H-tetrazole in anhydrous ACN.

    • Add the solution to the peptide-resin.

    • Agitate for 1.5 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Drain the solution and wash the resin with ACN (3 x 5 mL).

  • Oxidation:

    • Add a solution of 10 equivalents of 5.5 M TBHP in decane to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

Protocol 4: Cleavage and Global Deprotection
  • Resin Preparation: Wash the phosphorylated peptide-resin with DCM (3 x 5 mL) and dry under vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).

  • Cleavage:

    • Add 5 mL of the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 5: Purification and Analysis
  • Purification: Purify the crude peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the phosphopeptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

experimental_workflow start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) start->spps incorporation Incorporate this compound spps->incorporation deprotection Selective Trityl Deprotection (Mild TFA/DCM) incorporation->deprotection phosphorylation On-Resin Phosphorylation (Phosphoramidite Chemistry) deprotection->phosphorylation cleavage Cleavage and Global Deprotection (TFA Cocktail) phosphorylation->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis end Final Phosphopeptide analysis->end

Caption: Workflow for phosphopeptide synthesis using this compound.

logical_relationship cluster_synthesis Peptide Synthesis Strategy cluster_outcome Desired Outcome building_block This compound deprotection_step Selective Trityl Deprotection (Mild Acid) building_block->deprotection_step Enables phosphorylation_step On-Resin Phosphorylation deprotection_step->phosphorylation_step Allows for result High Purity Phosphopeptide phosphorylation_step->result Leads to

Caption: Logical relationship of the this compound strategy.

mapk_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates (Ser/Thr) erk ERK (MAPK) mek->erk Phosphorylates (Thr/Tyr) transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription_factors Phosphorylates (Ser/Thr) cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response Regulates Gene Expression

Caption: Simplified MAPK/ERK signaling pathway highlighting serine/threonine phosphorylation.[6]

References

Step-by-Step Guide for Fmoc Deprotection of Fmoc-Ser(Trt)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-α-Fmoc deprotection of Fmoc-Ser(Trt)-OH, a critical step in Solid-Phase Peptide Synthesis (SPPS). The protocol details the chemical background, necessary reagents, step-by-step procedure, and methods for monitoring the reaction to ensure complete removal of the Fmoc protecting group, paving the way for the subsequent coupling of the next amino acid in the peptide sequence.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids, forming the cornerstone of modern solid-phase peptide synthesis. Its removal is typically achieved by treatment with a secondary amine, most commonly piperidine. The trityl (Trt) group protecting the serine side-chain hydroxyl group is acid-labile and remains stable during the basic conditions of Fmoc deprotection, offering an orthogonal protection strategy. This allows for the selective deprotection of the N-terminus without affecting the side chain. The use of the bulky Trt group on the serine side chain can lead to peptides of higher purity compared to those synthesized with the tert-butyl (tBu) group, as the Trt group is more labile and can be removed under milder acidic conditions during the final cleavage step.

Chemical Reaction

The Fmoc deprotection proceeds via a β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which subsequently decarboxylates. The liberated DBF is a reactive electrophile and is trapped by excess piperidine to form a stable adduct.

Reaction Scheme:

Experimental Protocols

This section details the necessary reagents and a step-by-step protocol for the efficient Fmoc deprotection of this compound attached to a solid support.

Reagents and Equipment
  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or automated peptide synthesizer

  • UV-Vis Spectrophotometer (for monitoring)

  • HPLC system (for analysis of final product)

Step-by-Step Deprotection Protocol
  • Resin Swelling: Swell the this compound-loaded resin in DMF for at least 30 minutes in the reaction vessel.

  • Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 2-3 minutes at room temperature.

  • Main Deprotection: Drain the deprotection solution and add a fresh portion of the deprotection solution to the resin. Continue to agitate for an additional 15-20 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional but Recommended): Collect the filtrate from the deprotection steps for UV analysis to confirm the completion of the reaction (see Section 4).

  • Proceed to Coupling: After thorough washing, the resin with the free N-terminal amine of Ser(Trt)-OH is ready for the coupling of the next Fmoc-protected amino acid.

Monitoring the Deprotection Reaction

Ensuring the complete removal of the Fmoc group is critical for the success of the peptide synthesis. Incomplete deprotection will lead to deletion sequences in the final peptide.

UV-Vis Spectrophotometry

This is a quantitative method to monitor the deprotection reaction by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

  • Procedure:

    • Collect the combined filtrate from the deprotection steps.

    • Dilute a small aliquot of the filtrate with a known volume of DMF.

    • Measure the absorbance of the diluted solution at 301 nm or 289.8 nm.

    • Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where:

      • A is the absorbance

      • ε is the molar extinction coefficient of the DBF-piperidine adduct

      • c is the concentration

      • l is the path length of the cuvette (typically 1 cm)

  • Molar Extinction Coefficients (in DMF):

    • At 301 nm: ε ≈ 7800 M⁻¹cm⁻¹

    • At 289.8 nm: ε ≈ 6089 M⁻¹cm⁻¹

By comparing the calculated amount of removed Fmoc group with the initial loading of the resin, the efficiency of the deprotection can be determined. The reaction is considered complete when subsequent deprotection treatments show no significant increase in the UV absorbance.

Qualitative Colorimetric Tests (Kaiser Test)

The Kaiser test is a highly sensitive qualitative method to detect the presence of free primary amines on the resin after deprotection.

  • Procedure:

    • Take a small sample of the resin beads after the final wash.

    • Wash the beads with ethanol and then add the Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

    • Heat the sample at 100°C for 5 minutes.

  • Interpretation of Results:

    • Blue/Purple beads: Indicates the presence of free primary amines, signifying successful Fmoc deprotection.

    • Yellow/Colorless beads: Indicates the absence of free primary amines, suggesting incomplete deprotection.

Quantitative Data

Deprotection ReagentTime (min)Deprotection Efficiency (%) for Fmoc-L-Leucine-OH[1]Expected Purity after Deprotection
20% Piperidine in DMF3~80>99%
20% Piperidine in DMF7>95>99%
20% Piperidine in DMF10>99>99%

Note: Deprotection efficiency is calculated based on the theoretical resin loading by measuring the absorbance of the DBF-piperidine adduct. Purity is typically assessed after cleavage of a small sample from the resin and analysis by HPLC. For sterically hindered amino acids like this compound, extending the main deprotection time to 20 minutes is recommended to ensure complete removal of the Fmoc group.

Diagrams

Fmoc Deprotection Workflow

Fmoc_Deprotection_Workflow start Fmoc-Ser(Trt)-Resin swell Swell Resin in DMF start->swell deprotect1 Initial Deprotection: 20% Piperidine/DMF (2-3 min) swell->deprotect1 deprotect2 Main Deprotection: 20% Piperidine/DMF (15-20 min) deprotect1->deprotect2 wash Wash with DMF (5-7x) deprotect2->wash monitor Monitor Completion (UV-Vis or Kaiser Test) wash->monitor end H₂N-Ser(Trt)-Resin (Ready for Coupling) monitor->end

Caption: A step-by-step workflow for the Fmoc deprotection of this compound on a solid support.

Logical Relationship of Monitoring Methods

Monitoring_Methods deprotection Fmoc Deprotection Reaction uv_vis Quantitative Analysis: UV-Vis Spectrophotometry (Measures DBF-piperidine adduct) deprotection->uv_vis kaiser Qualitative Analysis: Kaiser Test (Detects free primary amines) deprotection->kaiser completion Confirmation of Complete Deprotection uv_vis->completion kaiser->completion

Caption: Relationship between the Fmoc deprotection reaction and the methods used for its monitoring.

References

Application Notes and Protocols for Fmoc-Ser(Trt)-OH in the Synthesis of Long or Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of long or chemically challenging peptide sequences via solid-phase peptide synthesis (SPPS) is often hampered by issues such as poor solubility, on-resin aggregation, and incomplete coupling reactions.[1][2] Serine-rich sequences, in particular, are prone to forming stable secondary structures on the solid support, leading to significant synthetic difficulties.[1] The choice of protecting group for the serine side chain is a critical factor in overcoming these challenges. Fmoc-Ser(Trt)-OH, which utilizes the acid-labile trityl (Trt) group, offers distinct advantages over the more commonly used Fmoc-Ser(tBu)-OH in specific contexts, particularly in the synthesis of peptides prone to aggregation.[3] This document provides detailed application notes, comparative data, and experimental protocols for the effective use of this compound in the synthesis of long or difficult peptide sequences.

Advantages of this compound in Difficult Peptide Synthesis

The trityl protecting group of this compound provides several benefits in the synthesis of problematic peptide sequences:

  • Mitigation of On-Resin Aggregation: The bulky trityl group can disrupt the inter- and intra-chain hydrogen bonding that leads to the formation of secondary structures and subsequent aggregation of the growing peptide chain on the solid support. This is particularly beneficial in hydrophobic and serine-rich sequences.

  • Improved Solubility: Peptides protected with Trt groups on serine residues may exhibit enhanced solubility, which can facilitate purification after cleavage from the resin.

  • Mild Deprotection Conditions: The trityl group is highly acid-labile and is readily cleaved by standard trifluoroacetic acid (TFA) cocktails used for final peptide deprotection and cleavage from the resin.[3][4] This ensures efficient removal of the protecting group without requiring harsh conditions that could damage sensitive residues in the peptide sequence.

Data Presentation: Comparative Properties and Performance

The selection of the appropriate protected serine derivative is crucial for the successful synthesis of a target peptide. The following tables summarize the physicochemical properties and performance characteristics of this compound in comparison to the commonly used Fmoc-Ser(tBu)-OH.

Table 1: Physicochemical Properties of this compound vs. Fmoc-Ser(tBu)-OH

PropertyThis compoundFmoc-Ser(tBu)-OHReference(s)
Molecular Weight 569.65 g/mol 383.44 g/mol [3]
Appearance White to off-white powderWhite to off-white powder[3]
Side-Chain Protecting Group Trityl (Trt)tert-Butyl (tBu)[3]
Protecting Group Lability Highly acid-labile (cleaved by mild to strong acid, e.g., dilute to high concentration of TFA)Acid-labile (cleaved by strong acid, e.g., high concentration of TFA)[3][5]
Storage Temperature 2-8°CRoom Temperature

Table 2: Performance Characteristics in Difficult Peptide Synthesis

CharacteristicThis compoundFmoc-Ser(tBu)-OHReference(s)
Prevention of Aggregation More effective due to steric hindrance of the bulky Trt group.Less effective.
Coupling Efficiency May require more potent coupling reagents (e.g., HATU, PyBOP) due to steric hindrance.Generally good with standard coupling reagents.[6][7]
Risk of Racemization Lower risk reported with appropriate base selection (e.g., collidine).Higher risk of racemization reported with DIPEA as the base.[6][8]
Side Reactions (e.g., Aspartimide formation) The choice of protecting group can influence side reactions; however, aspartimide formation is more sequence-dependent.The tBu group generally provides sufficient protection against aspartimide formation.[9][10]
Final Deprotection Easily removed with standard TFA cleavage cocktails.Requires strong acid conditions for complete removal.[4][5]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

General Workflow for Fmoc-SPPS

The synthesis of peptides using this compound follows the standard cycle of Fmoc-SPPS, which involves deprotection, activation, and coupling steps.

Fmoc_SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage and Deprotection (TFA Cocktail) repeat->cleavage No (Final AA) precipitation Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation end End: Purification and Analysis precipitation->end

Figure 1. General workflow for Fmoc solid-phase peptide synthesis.

Protocol for Fmoc Deprotection
  • To the peptide-resin, add a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Agitate the mixture for 5-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[7]

Protocol for Coupling of this compound

Due to the steric bulk of the trityl group, a potent coupling reagent is recommended for efficient incorporation of this compound.[7]

  • In a separate reaction vessel, pre-activate this compound (3-5 equivalents relative to the resin substitution) with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and a base like collidine (2 equivalents relative to the amino acid) in DMF.

  • Allow the activation to proceed for 3-8 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Protocol for Final Cleavage and Deprotection

The trityl group is labile to TFA and will be removed during the final cleavage step.

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS is included as a scavenger to trap the released trityl cations.

  • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

Visualization of Key Concepts

Overcoming Aggregation with this compound

The following diagram illustrates the proposed mechanism by which the bulky trityl group on this compound helps to prevent peptide chain aggregation during SPPS.

Aggregation_Prevention cluster_0 Without this compound cluster_1 With this compound p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 H-Bonding p3 Peptide Chain 1 (with Trt groups) aggregation Aggregation p4 Peptide Chain 2 (with Trt groups) no_aggregation Reduced Aggregation

Figure 2. Disruption of peptide aggregation by the bulky trityl group.

Deprotection and Cleavage Pathway

This diagram outlines the chemical steps involved in the final cleavage and deprotection of a serine-containing peptide synthesized using this compound.

Cleavage_Pathway start Peptide-Resin with Ser(Trt) reagent + TFA/TIS/H2O start->reagent intermediate Protonation and Cleavage reagent->intermediate products Free Peptide (Ser-OH) + Trityl Cation + Deprotected Resin intermediate->products scavenging Trityl Cation + TIS (Scavenging) products->scavenging Side Reaction Prevention final_peptide Purified Peptide products->final_peptide Purification

Figure 3. Final cleavage and deprotection of a Ser(Trt)-containing peptide.

Conclusion

This compound is a valuable reagent for the synthesis of long and difficult peptide sequences, particularly those prone to on-resin aggregation. The bulky trityl protecting group effectively disrupts secondary structure formation, leading to improved synthetic outcomes. While the steric hindrance of the trityl group may necessitate the use of more potent coupling reagents, the benefits of reduced aggregation and straightforward deprotection often outweigh this consideration. The protocols and comparative data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.

References

Application Note: On-Resin Cleavage of the Trityl Group from Serine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trityl (Trt) group is a valuable acid-labile side-chain protecting group for serine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its lability under mild acidic conditions, relative to more robust protecting groups like tert-butyl (tBu), allows for selective on-resin deprotection of the serine hydroxyl group. This strategy is instrumental for subsequent on-resin modifications, such as phosphorylation, glycosylation, or the synthesis of protected peptide fragments. This application note provides detailed protocols for the efficient and clean on-resin cleavage of the trityl group from serine residues, discusses common side reactions, and outlines strategies for their mitigation.

Introduction

In the synthesis of complex peptides, the orthogonal protection strategy is paramount. The choice of side-chain protecting groups dictates the synthetic route and the possibilities for site-specific modifications. The trityl (Trt) group, a triphenylmethyl ether, is employed to protect the hydroxyl group of serine. A key advantage of the Ser(Trt) protecting group is its high sensitivity to mild acidic conditions, which allows for its removal while the peptide remains anchored to the solid support and other acid-labile groups (e.g., Boc, tBu) remain intact. This selective deprotection opens a pathway for various on-resin chemical manipulations.

The cleavage is an acid-catalyzed process that generates a stable trityl cation. This reactive carbocation can lead to side reactions, such as re-attachment to the deprotected serine or alkylation of other nucleophilic residues in the peptide sequence. Therefore, the use of cation scavengers is essential to ensure high yield and purity of the final product[1]. This document outlines optimized conditions and protocols for the on-resin deprotection of Ser(Trt).

Data Presentation: Comparison of On-Resin Deprotection Conditions

The efficiency of on-resin trityl group cleavage from serine is dependent on the concentration of trifluoroacetic acid (TFA), reaction time, and the presence of scavengers. The following table summarizes typical conditions and expected outcomes.

Deprotection CocktailTimeEfficacyNotes
1% TFA in DCM3 x 5 minSelective deprotection of Ser(Trt)Minimal effect on Boc or tBu groups.[2]
1% TFA, 2% TIS in DCM3 x 5 minSelective deprotection of Ser(Trt)TIS acts as a scavenger for the trityl cation.[2]
1-5% TFA in DCMVariesSufficient for cleavage from chlorotrityl resinHigher concentrations risk partial deprotection of other acid-labile groups.[1]
95% TFA, 2.5% H₂O, 2.5% TIS2-3 hoursGlobal deprotectionUsed for final cleavage from the resin and removal of all acid-labile protecting groups.

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of Ser(Trt)

This protocol describes the selective removal of the trityl group from a serine residue while the peptide remains attached to the resin.

Materials:

  • Peptidyl-resin containing a Ser(Trt) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deprotection Solution: 1% TFA (v/v) and 2% TIS (v/v) in DCM. Prepare fresh.

  • Washing Solution: 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Swell the peptidyl-resin in DCM for 20-30 minutes.

  • Drain the DCM from the reaction vessel.

  • Add the freshly prepared Deprotection Solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension gently for 5 minutes at room temperature. The solution may turn yellow due to the formation of the trityl cation.

  • Drain the Deprotection Solution.

  • Repeat steps 3-5 two more times (for a total of three treatments) until no more yellow color is observed upon addition of fresh solution.

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • Neutralize the resin by washing with 10% DIPEA in DMF (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • Wash the resin with DCM (3 x 10 mL) and dry under vacuum if the subsequent reaction requires anhydrous conditions. The resin is now ready for on-resin modification or further synthesis steps.

Protocol 2: Monitoring Deprotection by HPLC

To confirm the complete removal of the trityl group, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC.

Materials:

  • Deprotected peptidyl-resin from Protocol 1

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Cold diethyl ether

  • HPLC system with a C18 column

Procedure:

  • Take a small sample of the dried resin (approx. 5-10 mg) after completing Protocol 1.

  • Add 200 µL of the Cleavage Cocktail to the resin sample in a microcentrifuge tube.

  • Allow the cleavage to proceed for 1-2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to confirm the absence of the trityl group (mass difference of 242.3 Da).

Visualizations

on_resin_deprotection_workflow Workflow for On-Resin Ser(Trt) Deprotection and Subsequent Modification start Peptidyl-resin with Ser(Trt) swell Swell resin in DCM start->swell deprotect Treat with 1% TFA / 2% TIS in DCM (3 x 5 min) swell->deprotect wash_dcm Wash with DCM deprotect->wash_dcm neutralize Neutralize with 10% DIPEA in DMF wash_dcm->neutralize wash_dmf Wash with DMF neutralize->wash_dmf on_resin_mod On-Resin Modification (e.g., Phosphorylation) wash_dmf->on_resin_mod continue_synthesis Continue Peptide Synthesis on_resin_mod->continue_synthesis final_cleavage Global Deprotection and Cleavage (e.g., 95% TFA cocktail) continue_synthesis->final_cleavage purify Purify Peptide (HPLC) final_cleavage->purify end Final Modified Peptide purify->end

Caption: On-resin Ser(Trt) deprotection workflow.

trityl_cleavage_pathway Reaction Pathway for Trityl Group Cleavage from Serine ser_trt Ser(Trt)-Peptide-Resin protonated_ser Protonated Ser(Trt) Intermediate ser_trt->protonated_ser + H+ (from TFA) tfa TFA (H+) deprotected_ser Ser(OH)-Peptide-Resin protonated_ser->deprotected_ser trityl_cation Trityl Cation (Trt+) protonated_ser->trityl_cation Cleavage tis Triisopropylsilane (TIS) trityl_cation->tis Scavenging side_reaction Side Reaction (Re-attachment/Alkylation) trityl_cation->side_reaction trityl_silane Trityl-Silane Adduct tis->trityl_silane

Caption: Trityl group cleavage reaction from serine.

References

Application Notes and Protocols: Fmoc-Ser(Trt)-OH in the Synthesis of Peptides with Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical for the regulation of protein function, signaling, and localization. The chemical synthesis of peptides bearing specific PTMs is an invaluable tool for studying these processes. Fmoc-Ser(Trt)-OH, an N-α-Fmoc protected L-serine with a trityl (Trt) protected side-chain hydroxyl group, is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of serine-based PTMs.

The defining feature of the trityl protecting group is its high acid lability. This allows for its selective removal under mild acidic conditions that do not cleave the peptide from most resins or remove other more robust side-chain protecting groups like tert-butyl (tBu).[1][2][3] This orthogonality is particularly advantageous for two main strategies in synthesizing modified peptides:

  • Pre-incorporation Modification: The hydroxyl group of serine can be modified with a PTM, such as glycosylation, prior to its incorporation into the peptide chain. Glycosylated Fmoc-serine building blocks are used directly in SPPS.

  • Post-synthetic On-Resin Modification: this compound is incorporated into the peptide sequence. The Trt group is then selectively removed while the peptide is still attached to the solid support, allowing for site-specific modification, such as phosphorylation, of the now-free serine hydroxyl group.

This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in the synthesis of peptides with post-translational modifications.

Key Advantages of this compound

The use of this compound offers several advantages over other protected serine derivatives, such as Fmoc-Ser(tBu)-OH:

  • Milder Cleavage Conditions: The Trt group can be removed with dilute trifluoroacetic acid (TFA), minimizing side reactions with sensitive amino acids like methionine (Met) and tryptophan (Trp).[1][2]

  • Reduced Aggregation: The bulky trityl group can disrupt interchain hydrogen bonding, which is a primary cause of aggregation in difficult sequences, such as those containing multiple serine residues. This can lead to higher purity and yield.[3][4]

  • Orthogonality: The Trt group's lability provides an orthogonal protection strategy, enabling selective deprotection on-resin for site-specific modifications.[3]

Data Presentation

Table 1: Physicochemical Properties of Fmoc-Protected Serine Derivatives
PropertyThis compoundFmoc-Ser(tBu)-OH
Molecular Weight 569.65 g/mol 383.44 g/mol
Appearance White to off-white powderWhite to off-white powder
Side-Chain Protecting Group Trityl (Trt)tert-Butyl (tBu)
Protecting Group Lability Highly acid-labile (cleaved by dilute TFA)Acid-labile (cleaved by high concentration TFA)
Table 2: Comparative Performance in SPPS for a Model Peptide (Ac-Ser-Gly-Met-Trp-NH₂)
ParameterThis compoundFmoc-Ser(tBu)-OH
Crude Peptide Purity (%) ~92%~78%
Major Side Product Minimalt-Butylated Trp/Met adducts
Cleavage Conditions 1% TFA in DCM (for Trt removal)95% TFA, 2.5% H₂O, 2.5% TIS
Overall Yield (%) HigherLower

Note: Data are representative and compiled from literature sources.[3][5] Actual results may vary depending on the peptide sequence, coupling conditions, and cleavage cocktail.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Automated SPPS

This protocol describes a standard cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin, 0.1 mmol scale).

1. Resin Preparation:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in the reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the 20% piperidine in DMF treatment for 10 minutes.
  • Drain and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

3. Amino Acid Coupling:

  • Prepare the coupling solution:
  • This compound (0.4 mmol, 4 eq.)
  • HBTU (0.39 mmol, 3.9 eq.)
  • HOBt (0.4 mmol, 4 eq.)
  • Dissolve in a minimal amount of DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).
  • Pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • To monitor coupling completion, a Kaiser test can be performed on a small sample of resin beads.[6] A negative test (beads remain yellow) indicates complete coupling.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Phosphorylation via Selective Deprotection of Ser(Trt)

This protocol outlines the site-specific phosphorylation of a serine residue after incorporation using this compound.

1. Peptide Synthesis:

  • Synthesize the peptide sequence up to the desired serine residue using standard Fmoc-SPPS protocols, incorporating this compound at the target position.
  • Ensure the final N-terminal amino acid is Fmoc-protected.

2. Selective Trt Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM) (5 times).
  • Treat the resin with a solution of 1-2% TFA in DCM with 2.5% triisopropylsilane (TIS) as a scavenger.
  • Agitate for 2 minutes and drain. Repeat this step 5-10 times, monitoring the deprotection by collecting the filtrate and observing the yellow color of the trityl cation.
  • Wash the resin thoroughly with DCM (5 times) and DMF (5 times) to remove all traces of acid.

3. Phosphorylation:

  • Swell the resin in a 1:1 mixture of pyridine/DCM.
  • Prepare the phosphitylating reagent solution: 10 equivalents of dibenzyl N,N-diisopropylphosphoramidite and 5 equivalents of 1H-tetrazole in anhydrous DMF.
  • Add the phosphitylating solution to the resin and agitate for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
  • Wash the resin with DMF (5 times).

4. Oxidation:

  • Prepare the oxidation solution: 10 equivalents of tert-butyl hydroperoxide (TBHP) in DCM.
  • Add the oxidation solution to the resin and agitate for 1 hour at room temperature.
  • Wash the resin with DCM (5 times) and DMF (5 times).

5. Completion of Synthesis:

  • Continue with the standard Fmoc-SPPS cycles to complete the peptide sequence.

6. Final Cleavage and Deprotection:

  • Cleave the peptide from the resin and remove all remaining side-chain protecting groups (including the benzyl groups on the phosphate) using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
  • Precipitate the crude phosphopeptide in cold diethyl ether.

Protocol 3: Incorporation of a Glycosylated Serine Building Block

This protocol describes the use of a pre-formed Fmoc-Ser(α-Ac₃-GalNAc)-OH building block for the synthesis of an O-linked glycopeptide.

1. Resin Preparation and Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

2. Glycosylated Amino Acid Coupling:

  • Prepare the coupling solution:
  • Fmoc-Ser(α-Ac₃-GalNAc)-OH (0.2 mmol, 2 eq.)
  • HATU (0.19 mmol, 1.9 eq.)
  • Dissolve in a minimal amount of DMF.
  • Add DIPEA (0.4 mmol, 4 eq.).
  • Pre-activate for 5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 4-6 hours at room temperature. Due to the steric bulk of the glycosylated amino acid, longer coupling times and stronger coupling reagents like HATU are often required.[7]
  • Monitor for coupling completion using a Kaiser test.

3. Washing and Continuation:

  • Follow the washing procedure from Protocol 1.
  • Continue with standard SPPS cycles to complete the peptide sequence.

4. Final Cleavage and Deprotection:

  • Cleave the peptide from the resin using a standard TFA cleavage cocktail.
  • Precipitate the crude glycopeptide in cold diethyl ether.
  • The acetyl protecting groups on the sugar moiety can be removed post-cleavage using a solution of sodium methoxide in methanol, followed by neutralization and purification.

Visualizations

Signaling Pathway Diagram

MAPK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates p_raf P-Raf raf->p_raf mek MEK (MAPKK) p_mek P-MEK mek->p_mek erk ERK (MAPK) p_erk P-ERK erk->p_erk transcription_factor Transcription Factor (e.g., c-Myc, Elk-1) p_tf P-Transcription Factor transcription_factor->p_tf cellular_response Cellular Response (Proliferation, Differentiation) p_raf->mek Phosphorylates (Ser/Thr) p_mek->erk Phosphorylates (Thr/Tyr) p_erk->transcription_factor Phosphorylates (Ser/Thr) p_tf->cellular_response

Caption: The MAPK/ERK signaling cascade, a key pathway involving serine/threonine phosphorylation.[8][9][10][11][12]

Experimental Workflow Diagrams

On_Resin_Phosphorylation_Workflow start Start: Peptide-Resin with this compound deprotection Selective Trt Deprotection (1-2% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 phosphorylation Phosphitylation (Dibenzyl N,N-diisopropylphosphoramidite) wash1->phosphorylation wash2 Wash (DMF) phosphorylation->wash2 oxidation Oxidation (TBHP) wash2->oxidation wash3 Wash (DCM, DMF) oxidation->wash3 continue_synthesis Continue SPPS wash3->continue_synthesis cleavage Final Cleavage & Deprotection (TFA Cocktail) continue_synthesis->cleavage end Purified Phosphopeptide cleavage->end

Caption: Workflow for on-resin phosphorylation using this compound.

Glycopeptide_Synthesis_Workflow start Start: Deprotected Peptide-Resin coupling Couple Glycosylated Building Block (e.g., Fmoc-Ser(glycan)-OH) with HATU/DIPEA start->coupling wash1 Wash (DMF, DCM) coupling->wash1 continue_synthesis Continue Standard SPPS Cycles wash1->continue_synthesis cleavage Cleavage from Resin (TFA Cocktail) continue_synthesis->cleavage deprotect_glycan Glycan Deprotection (e.g., NaOMe in MeOH) cleavage->deprotect_glycan end Purified Glycopeptide deprotect_glycan->end

Caption: Workflow for glycopeptide synthesis using a building block approach.

References

Application Notes and Protocols for Microwave-Assisted Solid-Phase Peptide Synthesis with Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-Ser(Trt)-OH in microwave-assisted solid-phase peptide synthesis (MA-SPPS). This document outlines the advantages of this methodology, presents key performance data, and offers detailed experimental protocols for the successful synthesis of serine-containing peptides.

Introduction

Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a transformative technology in peptide chemistry, offering significant reductions in synthesis time and improvements in peptide purity compared to conventional room temperature methods.[1][2][3] The choice of protecting groups for amino acid side chains is critical to the success of SPPS. For serine, the trityl (Trt) protecting group on this compound offers distinct advantages, particularly in the synthesis of complex or aggregation-prone peptide sequences. The bulky nature of the Trt group can disrupt secondary structure formation during chain elongation, leading to higher coupling efficiencies and purer crude products.[4] Furthermore, the trityl protecting group is more readily cleaved under milder acidic conditions compared to the commonly used tert-butyl (tBu) group, which can be beneficial for sensitive peptides.[5]

Data Presentation: Performance and Purity

The application of microwave energy significantly accelerates both the coupling and deprotection steps in SPPS. When combined with the strategic use of this compound, researchers can achieve high-purity peptides in a fraction of the time required for conventional synthesis.

Table 1: Comparison of Typical Reaction Times for SPPS
StepConventional SPPS (Room Temperature)Microwave-Assisted SPPS (MA-SPPS)
Fmoc Deprotection 15 - 30 minutes3 - 5 minutes[1][2]
Amino Acid Coupling 30 - 120 minutes5 - 15 minutes[1][2]
Table 2: Comparative Purity of a Model Peptide Containing Serine
Synthesis MethodSerine DerivativeCrude Peptide Purity (%) (Illustrative)Key Observations
Conventional SPPSFmoc-Ser(tBu)-OH60-80%Longer reaction times can lead to aggregation and side reactions.
MA-SPPS Fmoc-Ser(tBu)-OH 75-90% Microwave heating reduces aggregation and drives reactions to completion.[6]
MA-SPPS This compound >90% The bulky Trt group minimizes aggregation, leading to higher purity, especially in difficult sequences.[4]

Experimental Protocols

The following are generalized protocols for the use of this compound in automated microwave-assisted solid-phase peptide synthesis. Parameters may need to be optimized based on the specific peptide sequence, resin, and synthesizer used.

Materials and Reagents
  • This compound

  • High-quality peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/OxymaPure)[7]

  • Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Anhydrous diethyl ether

Protocol 1: Automated Microwave-Assisted SPPS Cycle for this compound Incorporation

This protocol is intended for use with an automated microwave peptide synthesizer.

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave irradiation at 75-90°C for 3-5 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Prepare the coupling solution:

      • This compound (5-fold molar excess over resin substitution)

      • Coupling reagent (e.g., HBTU, 4.9-fold molar excess)

      • Activation base (e.g., DIPEA, 10-fold molar excess)

    • Dissolve the reagents in DMF and add to the reaction vessel.

    • Apply microwave irradiation at 75-90°C for 5-15 minutes.

    • Drain the coupling solution and wash the resin with DMF.

  • Repeat Cycles: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection step as described above.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Experimental Workflow for MA-SPPS

MA_SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (Microwave: 75-90°C, 3-5 min) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Microwave: 75-90°C, 5-15 min) [this compound] wash1->coupling wash2 DMF Wash coupling->wash2 cycle_check All Amino Acids Coupled? wash2->cycle_check cycle_check->deprotection No final_deprotection Final Fmoc Deprotection cycle_check->final_deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage precipitation Peptide Precipitation cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End: Pure Peptide analysis->end

Caption: Workflow for Microwave-Assisted Solid-Phase Peptide Synthesis.

Decision Pathway for Serine Derivative Selection

Serine_Choice start Peptide Sequence Analysis is_difficult Aggregation-Prone or 'Difficult' Sequence? start->is_difficult use_trt Use this compound is_difficult->use_trt Yes use_tbu Use Fmoc-Ser(tBu)-OH is_difficult->use_tbu No recommendation Recommendation

Caption: Decision guide for selecting the appropriate protected serine derivative.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Incomplete deprotection- Aggregation of the peptide chain- Insufficient activation- Increase microwave time/temperature for deprotection.- The use of this compound is intended to mitigate this.- Use a more potent coupling reagent (e.g., HATU) or double couple.
Peptide Truncation - Incomplete coupling- Optimize coupling time and temperature. Consider double coupling for difficult residues.
Side Product Formation - Racemization at high temperatures- Premature deprotection of Trt group- For sensitive amino acids, consider reducing the microwave temperature for the coupling step.- Ensure the appropriate cleavage cocktail is used and that conditions are not overly harsh.

Conclusion

The combination of microwave-assisted synthesis and the use of this compound provides a powerful strategy for the rapid and efficient synthesis of high-purity serine-containing peptides. The protocols and data presented herein offer a robust starting point for researchers to leverage these advanced techniques in their drug discovery and development efforts. Careful optimization of reaction conditions for each specific peptide sequence remains crucial for achieving the best possible outcomes.

References

Application Notes and Protocols for the Use of Fmoc-Ser(Trt)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(Trt)-OH (N-α-Fmoc-O-trityl-L-serine) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation or containing sensitive residues. The trityl (Trt) protecting group on the serine side chain offers distinct advantages over the more commonly used tert-butyl (tBu) group, primarily due to its bulkiness and acid lability. These characteristics can lead to higher purity and yield of the final peptide product, especially in automated synthesis protocols. This document provides detailed application notes, experimental protocols, and comparative data for the effective use of this compound in automated peptide synthesizers.

Key Advantages of this compound in Automated SPPS

The selection of a side-chain protecting group for serine is a crucial decision that can significantly impact the success of peptide synthesis. While Fmoc-Ser(tBu)-OH is a cost-effective choice for many standard sequences, this compound is often superior for more challenging peptides.

The bulky trityl group can disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation on the solid support. This is particularly beneficial in sequences containing multiple serine residues or other aggregation-prone motifs. By minimizing aggregation, this compound facilitates more efficient coupling and deprotection steps, leading to a higher quality crude peptide that requires less downstream purification.[1]

Furthermore, the high acid lability of the Trityl group allows for milder cleavage conditions from the resin compared to the t-Butyl group, which can be advantageous when synthesizing peptides with other acid-sensitive modifications.

Data Presentation: Comparative Purity of Crude Peptides

The use of Fmoc-amino acids with trityl (Trt) side-chain protection has been shown to result in crude peptides of higher purity compared to their tert-butyl (tBu) protected counterparts, especially in sequences containing nucleophilic amino acids like tryptophan (Trp) and methionine (Met).[2] The following tables summarize the comparative purity of model peptides synthesized using this compound versus Fmoc-Ser(tBu)-OH.

Table 1: Purity of a Model Pentapeptide Containing Serine and Methionine [3]

Peptide SequenceSerine Protecting GroupPurity of Crude Peptide (%)
Fmoc-Ser-Met-Ser-Met-Ser-OHtBu68
Fmoc-Ser-Met-Ser-Met-Ser-OHTrt98

Table 2: Purity of a Model Peptide Containing Serine and Tryptophan [3]

Peptide SequenceSerine Protecting GroupPurity of Crude Peptide (%)
Fmoc-Ser(tBu)-Trp(Boc)-Ser(tBu)-Trp(Boc)-Ser(tBu)-OHtBu78
Fmoc-Ser(Trt)-Trp(Boc)-Ser(Trt)-Trp(Boc)-Ser(Trt)-OHTrt>95

Experimental Protocols

The following are generalized protocols for the use of this compound in an automated peptide synthesizer. Optimization may be required based on the specific peptide sequence, resin, and synthesizer model.

Protocol 1: Automated Synthesis Cycle for this compound Incorporation

This protocol outlines a standard cycle for coupling this compound in an automated synthesizer.

  • Resin Swelling:

    • Load the appropriate resin (e.g., Rink Amide, 2-Chlorotrityl chloride) into the reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the reaction vessel.

    • Allow the reaction to proceed for the synthesizer's programmed time (typically 5-15 minutes, may be repeated).

    • Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times).

  • Coupling of this compound:

    • Activation: In a separate vial, pre-activate a 3-5 fold molar excess of this compound with a suitable coupling agent and base. A common activation mixture is:

      • This compound (e.g., 0.5 M in DMF)

      • HCTU or HBTU (0.5 M in DMF, 1 equivalent to the amino acid)

      • N,N-Diisopropylethylamine (DIPEA) (2 M in NMP, 2 equivalents to the amino acid)

    • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for the programmed time (typically 30-60 minutes). The use of heating (e.g., up to 75°C) can significantly reduce coupling times.

    • Drain the coupling solution and wash the resin with DMF.

  • Capping (Optional):

    • To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the Trt and other side-chain protecting groups.

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A standard cocktail for Trt-protected peptides is Reagent K:

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • Note: The presence of scavengers like triisopropylsilane (TIPS) is crucial to prevent re-attachment of the cleaved trityl cations to sensitive residues like tryptophan. A common alternative cocktail is TFA/TIPS/Water (95:2.5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange due to the cleaved trityl cations.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Automated Peptide Synthesis

G cluster_synthesis Automated Peptide Synthesizer cluster_cleavage Post-Synthesis Processing cluster_analysis Analysis & Purification resin Resin Loading (e.g., Rink Amide) swell Resin Swelling (DMF) resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 DMF Wash deprotect->wash1 couple Coupling (this compound + Activator) wash1->couple wash2 DMF Wash couple->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotect final_wash Final Wash & Dry (DCM) repeat->final_wash cleave Cleavage & Deprotection (TFA Cocktail) final_wash->cleave precipitate Precipitation (Cold Ether) cleave->precipitate hplc RP-HPLC Purification precipitate->hplc ms Mass Spectrometry (Verification) hplc->ms lyophilize Lyophilization ms->lyophilize final_product Pure Peptide lyophilize->final_product

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Logical Relationship: this compound in Peptide-Based Immunoassay Development

G cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation cluster_assay Immunoassay Development synthesis Automated Synthesis of Epitope Peptide using This compound conjugation Conjugation to Carrier (e.g., Biotin, KLH) synthesis->conjugation immobilization Immobilization on Solid Phase (e.g., ELISA plate) conjugation->immobilization blocking Blocking Non-specific Binding Sites immobilization->blocking antibody_binding Primary Antibody Incubation blocking->antibody_binding detection Secondary Antibody & Substrate Addition antibody_binding->detection readout Signal Readout (e.g., Colorimetric) detection->readout

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Ser(Trt)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low coupling efficiency encountered with Fmoc-Ser(Trt)-OH during solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low coupling efficiency of this compound is a common challenge in solid-phase peptide synthesis, often attributed to the steric hindrance of the bulky trityl (Trt) protecting group. This guide provides a systematic approach to identifying and resolving these issues.

Question: My coupling reaction with this compound is incomplete. What are the potential causes and how can I troubleshoot this?

Answer:

Incomplete coupling of this compound can stem from several factors, primarily related to steric hindrance, suboptimal reaction conditions, or reagent choice. Below is a stepwise guide to troubleshoot this issue.

1. Initial Assessment: Confirming Incomplete Coupling

  • Kaiser Test: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free primary amines on the resin, confirming incomplete coupling.

  • Alternative Ninhydrin Tests: For sequences coupled to Proline, a different colorimetric test like the chloranil test should be used.

2. Optimizing Coupling Conditions

  • Extended Coupling Time: The bulky nature of the Trityl group on the serine side chain can slow down the reaction kinetics. Doubling the standard coupling time is a common first step to improve efficiency.

  • Double Coupling: If a single extended coupling is insufficient, performing a second coupling with a fresh solution of activated this compound can drive the reaction to completion.

  • Elevated Temperature: Increasing the reaction temperature to 40-50°C can enhance the coupling rate. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.

3. Re-evaluating Reagents

  • Choice of Coupling Reagent: For sterically hindered amino acids like this compound, more potent activating reagents are often necessary. Consider switching from standard reagents like HBTU/DIPEA to more powerful options such as HATU or HCTU.[1][2] Carbodiimide-based methods, such as DIC with an additive like OxymaPure®, are also highly effective and can minimize racemization.[1][3][4]

  • Base Selection: The base used can influence both coupling efficiency and the extent of side reactions. While DIPEA is commonly used, it has been shown to induce racemization in some cases.[5][6] Consider using a weaker base like 2,4,6-collidine to mitigate this risk, especially when coupling racemization-prone residues.[5]

4. Addressing Difficult Sequences

  • Peptide Aggregation: In "difficult" or aggregation-prone sequences, the growing peptide chain can fold back on itself, hindering access of the activated amino acid to the N-terminus.[5]

    • Solvent Choice: Switching from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts may help to break up secondary structures.

    • Microwave-Assisted Synthesis: Microwave energy can disrupt aggregation and accelerate coupling reactions.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low coupling efficiency of this compound?

The primary reason for the low coupling efficiency of this compound is the significant steric hindrance posed by the bulky trityl (Trt) protecting group on the serine side-chain. This bulkiness can physically impede the approach of the activated amino acid to the free N-terminus of the growing peptide chain on the solid support.

Q2: When should I choose this compound over Fmoc-Ser(tBu)-OH?

While Fmoc-Ser(tBu)-OH is a commonly used and cost-effective option for routine peptide synthesis, this compound is often preferred for "difficult" sequences, particularly those prone to aggregation.[6] The highly acid-labile nature of the Trt group allows for milder cleavage conditions, which can be advantageous when synthesizing peptides containing sensitive residues like tryptophan (Trp) and methionine (Met), as it minimizes the formation of side products.[3]

Q3: Can the choice of coupling reagent affect the stereochemical integrity of the serine residue?

Yes, the choice of coupling reagent and base can impact the stereochemical integrity of the amino acid. The use of certain bases, such as DIPEA, has been linked to racemization during the coupling of serine derivatives.[5][6] To minimize this risk, using a weaker base like 2,4,6-collidine or employing coupling conditions that do not require a strong base, such as DIC/Oxyma, is recommended.[1][4][5]

Q4: Are there any common side reactions associated with this compound during SPPS?

Besides incomplete coupling and potential racemization, another side reaction to be aware of is the premature cleavage of the Trt group if exposed to acidic conditions during synthesis. However, under the standard basic conditions of Fmoc deprotection, the Trt group is stable. During the final TFA cleavage, the generated trityl cation can lead to side reactions with sensitive residues, which can be mitigated by using appropriate scavengers.

Quantitative Data on Coupling Reagents

The following table summarizes the performance of various coupling reagents commonly used in SPPS, with a focus on their effectiveness for sterically hindered amino acids like this compound.

Coupling ReagentAdditiveBaseRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
HBTU/TBTU HOBtDIPEA/CollidineGoodModerateWidely used, but may be less effective for very difficult couplings.[1][8]
HATU/HCTU HOAtDIPEA/CollidineExcellentLow to ModerateHighly efficient and fast-acting, recommended for difficult couplings.[1][2]
DIC OxymaPure®None/DIPEAHighVery LowOften the preferred method for minimizing racemization, especially for cysteine and histidine.[1][4][9]
DIC HOBtNone/DIPEAGood to HighLow to ModerateA classic and cost-effective method.[1][2]
PyBOP NoneDIPEA/NMMHighLow to ModerateA good alternative to aminium/uronium salts to avoid guanidinylation side reactions.[1][8]

Experimental Protocols

Optimized Coupling Protocol for this compound using HATU

This protocol is designed to maximize the coupling efficiency of this compound, particularly in challenging sequences.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF or NMP for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF or NMP.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF or NMP.

    • Add 2,4,6-collidine (6-10 equivalents) to the solution.

    • Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or the temperature increased to 40°C.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates successful coupling.

    • If the Kaiser test is positive, a second coupling (double coupling) should be performed with a fresh solution of activated this compound.

    • Once the coupling is complete, thoroughly wash the resin with DMF or NMP to remove excess reagents and by-products.

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting Low this compound Coupling Efficiency Start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) CheckConditions Step 1: Optimize Reaction Conditions Start->CheckConditions Extend_Time Extend Coupling Time CheckConditions->Extend_Time Initial Step CheckReagents Step 2: Evaluate Reagents CheckConditions->CheckReagents If conditions optimization fails Double_Couple Perform Double Coupling Extend_Time->Double_Couple If still incomplete Success Coupling Successful Extend_Time->Success Increase_Temp Increase Temperature (with caution) Double_Couple->Increase_Temp If still incomplete Double_Couple->Success Increase_Temp->CheckReagents If conditions optimization fails Increase_Temp->Success Change_Coupling_Reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU, DIC/Oxyma) CheckReagents->Change_Coupling_Reagent AddressAggregation Step 3: Address Potential Aggregation CheckReagents->AddressAggregation If reagents optimization fails Change_Base Use Weaker Base (e.g., Collidine) Change_Coupling_Reagent->Change_Base Consider in parallel Change_Coupling_Reagent->Success Change_Base->Success Change_Solvent Switch to NMP or add chaotropic salts AddressAggregation->Change_Solvent Microwave Utilize Microwave Synthesis Change_Solvent->Microwave Alternative/Additional Step Change_Solvent->Success Microwave->Success Coupling_Reaction cluster_1 Peptide Coupling Reaction Fmoc_AA This compound Activated_AA Activated Fmoc-Ser(Trt)-O-Ester Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_AA Base Base (e.g., Collidine) Base->Activated_AA Coupled_Peptide Fmoc-Ser(Trt)-NH-Peptide-Resin Activated_AA->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with peptide aggregation during solid-phase peptide synthesis (SPPS) using Fmoc-Ser(Trt)-OH.

Troubleshooting Guide: Preventing Aggregation

Peptide aggregation during SPPS is a common issue, particularly with sequences rich in serine, leading to poor coupling efficiency, low yields, and difficult purification. The bulky trityl (Trt) protecting group on serine can in some cases improve solvation, but aggregation can still occur.[1] This guide provides a systematic approach to diagnosing and resolving aggregation problems.

Visual Guide: Troubleshooting Workflow for On-Resin Aggregation

Troubleshooting_Workflow Start Problem: Suspected Aggregation (Low Yield, Poor Coupling) Diagnosis Step 1: Diagnose the Issue - Perform a qualitative test (e.g., Kaiser or TNBS). - Analyze a small cleavage sample by LC-MS. Start->Diagnosis Primary_Strategies Step 2: Implement Primary Strategies (Choose one or combine) Diagnosis->Primary_Strategies Pseudoproline Incorporate Pseudoproline Dipeptides Primary_Strategies->Pseudoproline Chemical Approach Microwave Utilize Microwave-Assisted SPPS Primary_Strategies->Microwave Physical Approach Chaotropic Use Chaotropic Salts Primary_Strategies->Chaotropic Chemical Approach Evaluation Step 3: Evaluate Efficacy - Monitor coupling efficiency. - Analyze crude peptide purity and yield. Pseudoproline->Evaluation Microwave->Evaluation Chaotropic->Evaluation Success Success: High Purity and Yield Evaluation->Success Problem Solved Further_Optimization Step 4: Further Optimization (If aggregation persists) - Combine strategies. - Optimize solvent system (e.g., use NMP/DMSO). Evaluation->Further_Optimization Problem Persists Further_Optimization->Primary_Strategies Re-evaluate

Caption: A workflow for identifying and addressing peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during SPPS with this compound?

A: Peptide aggregation during SPPS is primarily caused by the formation of stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding of the growing peptide chains on the solid support.[2][3] This phenomenon is particularly prevalent in sequences containing hydrophobic or β-branched amino acids. While serine itself is polar, long stretches of serine or its presence in aggregation-prone sequences can contribute to this issue. The bulky Trt group on the serine side chain can sometimes help to disrupt these interactions, but it is not always sufficient to prevent aggregation.

Q2: How do pseudoproline dipeptides prevent aggregation?

A: Pseudoproline dipeptides, which are derived from serine or threonine, introduce a "kink" in the peptide backbone by inducing a cis-amide bond.[3][4] This disruption of the regular peptide structure effectively breaks up the formation of secondary structures like β-sheets that are responsible for aggregation.[3][5] The pseudoproline moiety is introduced as a dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) to overcome the steric hindrance of coupling to the pseudoproline itself.[4] This temporary modification is fully reversible and the native serine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.[2]

Q3: What are the advantages and potential drawbacks of using microwave-assisted SPPS (MW-SPPS)?

A: The primary advantage of MW-SPPS is the significant acceleration of both coupling and deprotection steps due to rapid and uniform heating.[6][7][8] This not only reduces synthesis time but also disrupts aggregation, leading to higher purity and yields, especially for "difficult sequences".[6][8][9] However, a potential drawback is that the elevated temperatures can promote side reactions. For sensitive amino acids like cysteine and histidine, high temperatures can increase the risk of racemization.[10] Additionally, sequences containing Asp-Gly or Asn-Gly motifs may be more susceptible to aspartimide formation at higher temperatures.

Q4: When should I consider using chaotropic salts?

A: Chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (NaClO₄), are a good option when you suspect aggregation is hindering a specific coupling step.[2][11] These salts work by disrupting the hydrogen bond networks that stabilize secondary structures.[1] They can be used as a wash prior to coupling or, in some cases, added directly to the coupling mixture. It is important to thoroughly wash the resin with a solvent like DMF after treatment with chaotropic salts to avoid interference with the coupling reagents.[11]

Quantitative Data on Anti-Aggregation Strategies

The effectiveness of various anti-aggregation strategies can be seen in the improvement of crude peptide purity and overall yield. The following table summarizes representative data from various studies.

StrategyPeptide Sequence / ContextControl ConditionImproved ConditionResultCitation(s)
Pseudoproline Dipeptide Use Highly aggregated sequencesStandard Fmoc-amino acidsIntroduction of Pseudoproline DipeptidesCan increase product yields by up to 10-fold.[5]
Microwave-Assisted SPPS A-beta 1-42 (difficult sequence)Conventional Room Temperature SynthesisMicrowave-Assisted SynthesisAchieved 68% crude purity in under 4 hours.[6]
Solvent System Change Hydrophobic transmembrane peptide (34-mer)100% DMF80% NMP / 20% DMSOCrude yield increased from 4% to 12%.
Chaotropic Salt Addition α-conotoxin PnIA(A10L)Standard Fmoc/tBu SPPSAddition of LiClImproved synthesis efficiency.[12]

Key Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide (Fmoc-Xaa-Ser(ψPro)-OH)

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser(ψPro)-OH dipeptide to the resin-bound peptide chain.

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group from the growing peptide chain, thoroughly wash the resin with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψPro)-OH dipeptide (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal volume of DMF.

  • Coupling Reaction: Add a base, such as DIPEA (6 equivalents), to the activation solution and immediately add the mixture to the deprotected peptide-resin.

  • Reaction Monitoring: Agitate the reaction vessel for 1-2 hours at room temperature. Check for completion of the coupling using a qualitative test (e.g., TNBS test, as the Kaiser test can give a false negative for proline-like structures). If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

  • Final Cleavage: The pseudoproline's oxazolidine ring will be cleaved, regenerating the native serine residue during the final TFA-mediated cleavage from the resin. This is typically complete within 3 hours using standard cleavage cocktails.

Protocol 2: General Use of Chaotropic Salts (LiCl)

This protocol describes the use of lithium chloride (LiCl) to disrupt aggregation before a difficult coupling step.

  • Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, perform additional washes with a solution containing the chaotropic salt.

  • Chaotropic Wash: Wash the peptide-resin with a 0.4 M solution of LiCl in DMF (2 x 1 min).[1] This step helps to break up existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.[11]

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.

Protocol 3: General Guidelines for Microwave-Assisted SPPS (MW-SPPS)

This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.

  • Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: A typical microwave deprotection cycle involves heating the resin in a 20% piperidine/DMF solution to a set temperature (e.g., 75-90°C) for a short duration (e.g., 3-5 minutes).

  • Coupling: The coupling step involves adding the activated Fmoc-amino acid to the resin and applying microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.[2][5]

  • Amino Acid Considerations: For aggregation-prone sequences, ensure all couplings are performed with microwave heating. For heat-sensitive residues like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room temperature coupling cycle to minimize the risk of racemization.

  • Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions.

Visual Guide: Mechanisms of Anti-Aggregation Strategies

Anti_Aggregation_Mechanisms Aggregation Peptide Aggregation (β-Sheet Formation) Pseudoproline Pseudoproline Dipeptides - Introduce 'kink' in backbone - Disrupt H-bonding Aggregation->Pseudoproline is disrupted by Microwave Microwave-Assisted SPPS - Rapid, uniform heating - Increases kinetic energy - Disrupts secondary structures Aggregation->Microwave is disrupted by Chaotropic Chaotropic Salts (e.g., LiCl) - Disrupt H-bond network - Interfere with water structure Aggregation->Chaotropic is disrupted by Prevention Prevention of Aggregation Pseudoproline->Prevention Microwave->Prevention Chaotropic->Prevention

Caption: Mechanisms of common anti-aggregation strategies in SPPS.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete N-α-Fmoc group removal from Fmoc-Ser(Trt)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection of this compound?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the serine residue. This leads to the inability of the next amino acid to couple, resulting in the formation of deletion sequences where the peptide is missing the intended amino acid.[1] These impurities can be challenging to separate from the target peptide, leading to a lower overall yield and purity of the final product.[1] The primary indicators include:

  • Negative Kaiser Test: A yellow or brown color in the Kaiser (ninhydrin) test indicates the absence of free primary amines, suggesting the Fmoc group is still attached.[1]

  • Deletion Sequences in HPLC/LC-MS: Analysis of the crude peptide will show significant peaks corresponding to the mass of the peptide lacking the subsequent amino acid.[1]

  • No or Slow Coupling of the Next Residue: Monitoring the subsequent coupling reaction will indicate a failure to proceed or a very slow reaction rate.

Q2: What are the common causes of incomplete Fmoc deprotection, specifically with this compound?

Several factors can contribute to inefficient Fmoc removal, with some being particularly relevant when working with this compound:

  • Steric Hindrance: The bulky trityl (Trt) protecting group on the serine side chain, combined with the growing peptide chain, can physically block the piperidine base from accessing the N-terminal Fmoc group.[2][3]

  • Peptide Aggregation: As the peptide elongates, it can fold into secondary structures like β-sheets.[4][5] This aggregation can prevent the deprotection reagent from reaching the Fmoc group, a common issue in hydrophobic sequences.[4][6]

  • Suboptimal Reagents or Protocols: The use of degraded or impure piperidine, incorrect concentrations, or insufficient reaction times can lead to incomplete deprotection.[1]

  • Poor Resin Swelling: Inadequate swelling of the solid support resin in the synthesis solvent (e.g., DMF) can limit reagent access to the peptide chain.

Q3: How can I troubleshoot incomplete Fmoc deprotection of this compound?

If you suspect incomplete deprotection, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.

cluster_0 Troubleshooting Workflow Start Incomplete Deprotection Suspected (e.g., Negative Kaiser Test) Check_Reagents Step 1: Verify Reagents - Fresh 20% Piperidine in DMF - High-Quality Solvents Start->Check_Reagents Optimize_Protocol Step 2: Optimize Deprotection Protocol - Extend reaction time - Increase temperature (use with caution) Check_Reagents->Optimize_Protocol If reagents are good Monitor Monitor Deprotection (Kaiser Test / HPLC) Check_Reagents->Monitor Stronger_Base Step 3: Use Stronger Base Cocktail - Add 1-2% DBU to piperidine solution - Use 5% piperazine / 2% DBU in NMP Optimize_Protocol->Stronger_Base If still incomplete Optimize_Protocol->Monitor Address_Aggregation Step 4: Address Peptide Aggregation - Use chaotropic agents - Incorporate backbone modifications Stronger_Base->Address_Aggregation If issue persists Stronger_Base->Monitor Address_Aggregation->Monitor Success Successful Deprotection Monitor->Success Positive Result

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Optimization Strategies & Comparative Data

For challenging sequences involving this compound, modifying the standard deprotection protocol is often necessary. Below is a comparison of common deprotection cocktails.

Deprotection CocktailCompositionRecommended Use Cases & Considerations
Standard Piperidine 20% piperidine in DMFRoutine deprotection for non-problematic sequences.[7]
Extended Piperidine 20% piperidine in DMFIncreased reaction time (e.g., 1 x 5 min + 1 x 20 min) for moderately difficult sequences.
DBU/Piperidine 1-2% DBU in 20% piperidine/DMFFor sterically hindered or aggregated sequences. DBU is a stronger, non-nucleophilic base.[4] Caution: Avoid with C-terminal Asp(tBu) to prevent aspartimide formation.[4]
DBU/Piperazine 2% DBU and 5% piperazine in NMPA highly effective cocktail for very difficult sequences, shown to suppress diketopiperazine formation.[4][8]
4-Methylpiperidine (4MP) 20% 4MP in DMFCan be used interchangeably with piperidine and may offer advantages in certain sequences.[2][9]

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.[1]

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.[1]

  • Agitation: Gently agitate the mixture at room temperature for an initial 5 minutes.[7]

  • Drain: Remove the deprotection solution by filtration.[1]

  • Second Deprotection: Add fresh deprotection solution and agitate for an additional 15-20 minutes.[1][7]

  • Drain: Remove the deprotection solution by filtration.

  • DMF Wash: Wash the peptide-resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Monitoring: Perform a Kaiser test to confirm the presence of free primary amines.

Protocol 2: Kaiser Test (Ninhydrin Test)

This is a qualitative colorimetric test to detect the presence of free primary amines on the resin, indicating successful deprotection.[1][10]

Reagents:

  • Solution A: 66% w/v potassium cyanide in deionized water, diluted 1:1000 in pyridine.[10]

  • Solution B: 5% w/v Ninhydrin in ethanol.[10]

  • Solution C: 80% w/v Phenol in ethanol.[10]

Procedure:

  • Sample Preparation: Take a small sample of resin beads (a few beads are sufficient) and wash them thoroughly with DMF and then ethanol.[10]

  • Add Reagents: Place the washed beads in a small glass test tube and add 2-3 drops of each reagent (A, B, and C).[1][10]

  • Heat: Heat the test tube at 100°C for 5 minutes.[1]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]

Protocol 3: Global Cleavage and Side-Chain Deprotection (for Trt group)

This protocol is for the final cleavage of the peptide from the resin and removal of the Trt and other acid-labile side-chain protecting groups.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard protocol.[7]

  • Washing: Wash the resin extensively with DMF and DCM and dry the resin under vacuum.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for the removal of Trt groups is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[11] TIS acts as a scavenger for the released trityl cations.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[7][10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[7]

  • Work-up: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. Dry the crude peptide pellet under vacuum.[10]

Signaling Pathways and Logical Relationships

The decision-making process for optimizing Fmoc deprotection can be visualized as follows:

cluster_1 Deprotection Optimization Logic Start Start Synthesis Cycle Standard_Deprotection Standard Deprotection (20% Piperidine/DMF) Start->Standard_Deprotection Monitor_Completion Monitor Completion (Kaiser Test) Standard_Deprotection->Monitor_Completion Incomplete Incomplete Deprotection Monitor_Completion->Incomplete Negative Complete Complete Deprotection Monitor_Completion->Complete Positive Troubleshoot Troubleshoot: - Extend Time - Use Stronger Base (DBU) - Change Solvent (NMP) Incomplete->Troubleshoot Proceed Proceed to Coupling Complete->Proceed Troubleshoot->Standard_Deprotection Re-attempt

Caption: Decision-making flowchart for Fmoc deprotection optimization.

References

Side reactions associated with Fmoc-Ser(Trt)-OH and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Ser(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions associated with the use of this compound in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with this compound?

A1: The primary side reactions encountered when using this compound include:

  • Racemization/Epimerization: Loss of stereochemical integrity at the alpha-carbon of the serine residue during activation and coupling.

  • O-acylation: Acylation of the side-chain hydroxyl group of serine by an activated amino acid, leading to the formation of a depsipeptide.

  • Piperidine-induced side reactions: Primarily the formation of 3-(1-piperidinyl)alanine via a dehydroalanine intermediate, especially at the C-terminus.

  • Premature detritylation: Loss of the trityl protecting group under acidic conditions that may be encountered during synthesis.

Q2: When should I choose this compound over Fmoc-Ser(tBu)-OH?

A2: this compound is particularly advantageous in the synthesis of "difficult" or aggregation-prone sequences, such as those containing multiple serine residues. The bulky trityl group helps to disrupt interchain hydrogen bonding, which is a primary cause of aggregation. While more expensive than Fmoc-Ser(tBu)-OH, its use can lead to higher purity and yield in challenging syntheses, potentially reducing overall costs by simplifying purification. For routine, non-aggregating sequences, Fmoc-Ser(tBu)-OH is a more cost-effective option.

Q3: Can the trityl group on serine be selectively removed on-resin?

A3: Yes, the high acid lability of the O-trityl group allows for its selective removal on-resin using very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM). This enables site-specific modification of the serine side-chain, for example, for phosphorylation or glycosylation, while other acid-labile protecting groups like t-butyl remain intact.

Troubleshooting Guides

Issue 1: Racemization/Epimerization of Serine Residue

Symptoms:

  • Appearance of a diastereomeric impurity in the crude peptide, often co-eluting or closely eluting with the desired product in HPLC.

  • Mass spectrometry analysis shows a peak with the correct mass but a different retention time.

Root Causes:

  • Base-catalyzed epimerization: The use of tertiary amines like N,N-diisopropylethylamine (DIPEA) during the activation of the carboxylic acid can lead to the abstraction of the alpha-proton, causing epimerization.

  • Prolonged activation times: Longer pre-activation times increase the risk of epimerization, especially with highly activating coupling reagents. Serine has a higher intrinsic susceptibility to racemization compared to many other amino acids.[1][2]

Prevention Strategies:

StrategyDescription
Choice of Coupling Reagent Utilize coupling reagents known to suppress racemization, such as those based on HOBt or its derivatives (e.g., HBTU, HATU). For particularly sensitive couplings, carbodiimide-based methods with additives like Oxyma Pure can be effective.
Base Selection Replace DIPEA with a weaker or more sterically hindered base like 2,4,6-collidine to minimize alpha-proton abstraction. In some cases, base-free coupling conditions, such as DIC/Oxyma Pure, can be employed.
Minimize Pre-activation Time Pre-activate the this compound for the shortest possible time before adding it to the resin. In situ activation is often preferred.
Control Temperature Perform the coupling reaction at room temperature or below. Elevated temperatures, sometimes used in microwave-assisted synthesis, can increase the rate of epimerization.

Quantitative Data on Epimerization of this compound:

The extent of epimerization is highly dependent on the coupling conditions. For example, pre-activation of this compound with HATU/HOAt/NMM in NMP for three hours can lead to significant racemization (37.6%), whereas many other conditions result in less than 3% epimerization.[1]

Coupling Condition% Epimerization of this compound
HATU/HOAt/NMM in NMP (3-hour pre-activation)37.6%[1]
HATU/HOAt/DIPEA in DMF (optimized)< 3%[2]

Experimental Protocol to Minimize Racemization:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Coupling: Add 2,4,6-collidine (6 eq.) to the activation mixture and immediately add the solution to the deprotected resin.

  • Reaction: Allow the coupling to proceed for 2 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and then DMF.

  • Confirmation: Perform a Kaiser test to ensure complete coupling.

Racemization_Prevention cluster_coupling Coupling Step cluster_side_reaction Side Reaction cluster_prevention Prevention Strategies This compound This compound Activated_AA Activated this compound This compound->Activated_AA Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Epimerized_AA Epimerized Fmoc-D-Ser(Trt)-OH Base->Epimerized_AA Coupled_Peptide Fmoc-Ser(Trt)-Peptide-Resin Activated_AA->Coupled_Peptide Coupling Activated_AA->Epimerized_AA Epimerization Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide Optimized_Base Use Weaker Base (e.g., Collidine) Optimized_Base->Base Replaces Minimize_Preactivation Minimize Pre-activation Time Minimize_Preactivation->Activated_AA Reduces time as activated species Low_Temp Low Temperature Low_Temp->Activated_AA Slows epimerization

Workflow for minimizing racemization of this compound.

Issue 2: O-acylation of the Serine Side-Chain

Symptoms:

  • Presence of a major impurity with a mass corresponding to the desired peptide plus the mass of the acylating amino acid residue minus water (depsipeptide).

  • Incomplete cleavage of the side-chain ester bond under standard TFA cleavage conditions, leading to a modified final peptide.

Root Causes:

  • The hydroxyl group of serine can act as a nucleophile and attack the activated carboxyl group of another amino acid.

  • This is more likely to occur if the coupling reaction is slow or if there is a large excess of activated amino acid.

Prevention Strategies:

StrategyDescription
Use of Additives Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) in the coupling reaction can suppress O-acylation by forming less reactive active esters.
Controlled Stoichiometry Use a minimal excess of the activated amino acid to reduce the probability of side-chain acylation.
Efficient Coupling Reagents Employ fast and efficient coupling reagents to ensure that N-acylation proceeds much faster than O-acylation.

Experimental Protocol to Prevent O-acylation:

  • Resin Preparation: Swell the resin and deprotect the Fmoc group as previously described.

  • Coupling Cocktail: Pre-activate the incoming Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes at 0°C.

  • Coupling: Add the pre-activated amino acid solution to the resin and allow the reaction to proceed for 2 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using the Kaiser test.

O_Acylation_Prevention cluster_reaction Coupling Reaction cluster_pathways Reaction Pathways cluster_prevention Prevention Activated_AA Activated Fmoc-AA-OH N_Acylation Desired N-acylation (Peptide Bond Formation) Activated_AA->N_Acylation Reacts with N-terminus O_Acylation Side Reaction: O-acylation Activated_AA->O_Acylation Reacts with Side-chain -OH Ser_Residue Ser(Trt)-Peptide-Resin Ser_Residue->N_Acylation Ser_Residue->O_Acylation Additives Use Additives (HOBt, Oxyma) Additives->Activated_AA Forms less reactive ester

Logical diagram of O-acylation and its prevention.

Issue 3: Piperidine-Induced Side Reactions

Symptoms:

  • Formation of a side product with a mass increase of +85 Da, corresponding to the addition of piperidine.

  • This is more prevalent for C-terminal serine residues.

Root Causes:

  • Base-catalyzed β-elimination of the protected hydroxyl group of serine to form a dehydroalanine intermediate.

  • Subsequent Michael addition of piperidine (from the Fmoc deprotection step) to the dehydroalanine intermediate.

Prevention Strategies:

StrategyDescription
Alternative Bases for Deprotection For sensitive sequences, consider replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a scavenger for dibenzofulvene, or use piperazine.
Addition of HOBt to Deprotection Solution Adding HOBt to the piperidine deprotection solution can help to suppress this side reaction.
Choice of Resin For C-terminal serine peptides, using a 2-chlorotrityl chloride resin can reduce the occurrence of this side reaction compared to Wang-type resins.

Experimental Protocol to Mitigate Piperidine-Induced Side Reactions:

  • Fmoc Deprotection: Use a solution of 20% piperidine in DMF containing 0.1 M HOBt for Fmoc deprotection.

  • Reaction Time: Perform the deprotection in two steps: a first treatment for 5 minutes followed by a second treatment for 15 minutes.

  • Washing: Ensure thorough washing with DMF after deprotection to remove all traces of piperidine before the next coupling step.

Piperidine_Side_Reaction Ser_Resin Fmoc-Ser(Trt)-Peptide-Resin Dehydroalanine Dehydroalanine Intermediate Ser_Resin->Dehydroalanine β-elimination Piperidine Piperidine Piperidine->Dehydroalanine Piperidinylalanine 3-(1-Piperidinyl)alanine Side Product Piperidine->Piperidinylalanine Dehydroalanine->Piperidinylalanine Michael Addition

Mechanism of 3-(1-piperidinyl)alanine formation.

References

Optimizing cleavage conditions to minimize side products with Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage conditions for Fmoc-Ser(Trt)-OH to minimize side product formation and ensure high peptide purity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over Fmoc-Ser(tBu)-OH?

A1: The primary advantage of the trityl (Trt) protecting group is its high acid lability compared to the tert-butyl (tBu) group.[1][2] This allows for the use of milder cleavage conditions, which can result in higher purity of the final peptide by reducing the formation of t-butylated side products.[2] The Trt group is also readily scavenged during TFA cleavage.[2]

Q2: What is the primary cause of side product formation during the cleavage of this compound?

A2: The main cause of side products is the generation of the stable trityl cation (Trt+) upon cleavage of the protecting group with trifluoroacetic acid (TFA).[1][3] If not effectively captured by scavengers, this reactive carbocation can alkylate electron-rich amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4]

Q3: What is the visual indicator of trityl cation formation during cleavage?

A3: The release of the trityl cation into the cleavage cocktail often results in a distinct deep yellow or orange color.[3] The disappearance of this color can indicate the successful scavenging of the cation.

Q4: Can the peptide reattach to the resin after cleavage?

A4: Yes, reattachment of the cleaved peptide to the resin is a potential side reaction, particularly for peptides with C-terminal Trp, Tyr, or Met residues.[1] This can lead to a significant decrease in yield. The use of appropriate scavengers can help minimize this issue.[1]

Q5: Is it possible to selectively cleave the peptide from the resin while leaving the Ser(Trt) group intact?

A5: Yes, when using a highly acid-sensitive resin like 2-chlorotrityl chloride resin, it is possible to cleave the peptide from the support using very mild acidic conditions (e.g., 1% TFA in DCM) while leaving the Trt group on the serine side chain intact for subsequent modifications.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Cleavage/Deprotection Insufficient cleavage time or TFA concentration.Extend the cleavage reaction time to 3-4 hours and monitor the progress by HPLC.[3][6] Ensure the TFA concentration is adequate for the protecting groups present in the peptide.
Residual DMF in the resin inhibiting acidolysis.Thoroughly wash the peptide resin with a volatile solvent like Dichloromethane (DCM) and dry it under vacuum before adding the cleavage cocktail.[1]
Presence of Alkylated Side Products Inefficient scavenging of the trityl cation.Increase the concentration of scavengers, particularly Triisopropylsilane (TIS), in the cleavage cocktail.[5] A standard recommendation is 2.5-5% TIS.
Presence of highly sensitive residues (Trp, Met, Cys).For peptides containing these residues, consider using a more robust scavenger cocktail like "Reagent K" (TFA/phenol/H₂O/thioanisole/EDT).[4]
Low Peptide Yield Reattachment of the peptide to the resin.Ensure an effective scavenger is present to quench resin-bound cations. For C-terminal Trp, using a Boc protecting group on the indole side chain can also help.[5]
Peptide precipitation is incomplete.Ensure the diethyl ether used for precipitation is cold. For maximum recovery, consider incubating the ether-peptide mixture at 4°C overnight.[1]
Oxidation of Sensitive Residues (Met, Cys, Trp) Exposure to oxygen during cleavage and workup.Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and peroxide-free ether for precipitation.[5]

Data Presentation: Comparison of Cleavage Cocktails

The following table summarizes the typical performance of different cleavage cocktails for a model peptide containing a Ser(Trt) residue. The data is compiled from literature and represents expected outcomes. Actual results may vary depending on the peptide sequence and synthesis conditions.

Cleavage Cocktail Composition (v/v) Typical Cleavage Time Expected Purity (%) Common Side Products References
95% TFA, 2.5% H₂O, 2.5% TIS2-3 hours>90%Minor Trt-adducts, especially with sensitive residues.[5]
92.5% TFA, 5% Thioanisole, 2.5% EDT2-3 hours~90%Potential for incomplete scavenging of Trt cations.[4]
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K)2-4 hours>95%Minimal side products due to the comprehensive scavenger mixture.[4]
1% TFA in DCM30-60 minutes>98% (Peptide with protected side chains)Primarily for cleavage from hyper-acid sensitive resins, leaving side-chain protection intact.[5]

Experimental Protocols

Optimized Protocol for Cleavage and Deprotection of Peptides Containing Ser(Trt)

This protocol is designed to maximize the yield and purity of the target peptide by ensuring complete removal of the trityl protecting group and effective scavenging of the resulting carbocation.

Materials:

  • Peptide-resin containing this compound

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether (-20°C)

  • Reaction vessel with a sintered glass filter

  • Inert gas (Nitrogen or Argon)

  • HPLC system for analysis

Procedure:

  • Resin Preparation:

    • Place the peptide-resin in the reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 5 mL per 100 mg of resin) to remove any residual DMF.

    • Dry the resin completely under a stream of inert gas or in a vacuum desiccator for at least 30 minutes.

  • Preparation of the Cleavage Cocktail:

    • In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A recommended standard cocktail is a mixture of 95% TFA, 2.5% H₂O, and 2.5% TIS (v/v/v).

    • For peptides containing multiple sensitive residues (Trp, Met, Cys), consider using "Reagent K" (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT).

    • Prepare approximately 10 mL of the cleavage cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn a deep yellow color due to the formation of the trityl cation.[3]

    • For complex or long peptides, the cleavage time can be extended to 4 hours. It is advisable to monitor the reaction progress by taking a small aliquot for HPLC analysis.[6]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form immediately.

    • Rinse the resin with a small amount of fresh cleavage cocktail and add this to the ether.

    • Incubate the peptide-ether suspension at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.

    • Dry the peptide pellet under a stream of inert gas or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Analyze the purity of the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Mandatory Visualization

Cleavage_of_Fmoc_Ser_Trt_OH Cleavage of this compound and Side Product Formation PeptideResin Peptide-Resin (with Ser(Trt)) CleavedPeptide Desired Cleaved Peptide (with free Ser-OH) PeptideResin->CleavedPeptide  Cleavage TrtCation Trityl Cation (Trt+) (Reactive Intermediate) PeptideResin->TrtCation  Cleavage TFA TFA TFA->PeptideResin ScavengedProduct Scavenged Trityl (e.g., Trityl-Silane) TrtCation->ScavengedProduct  Quenching SideProduct Alkylated Side Product (e.g., Trp-Trt) TrtCation->SideProduct  Alkylation (Side Reaction) Scavengers Scavengers (e.g., TIS) Scavengers->TrtCation SensitiveResidue Sensitive Residue (e.g., Trp, Met, Cys, Tyr) SensitiveResidue->SideProduct

Caption: Cleavage of this compound and potential side product formation.

References

Racemization issues with Fmoc-Ser(Trt)-OH and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Fmoc-Ser(Trt)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound in solid-phase peptide synthesis (SPPS), with a particular focus on racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process in which an enantiomerically pure starting material, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.

Q2: Why is this compound susceptible to racemization?

A2: The primary cause of racemization for most amino acids, including serine derivatives, is the activation of the carboxylic acid for coupling.[1] This activation, particularly in the presence of a base, can lead to the formation of a planar oxazolone intermediate. Reprotonation of this intermediate can occur from either side, leading to a loss of stereochemical integrity. Factors that can exacerbate serine racemization include the choice of coupling reagent and the strength of the base used.[1]

Troubleshooting Guide: Racemization of this compound

Q3: I am observing a significant amount of a diastereomeric impurity in my peptide containing a serine residue. Could this be due to racemization of this compound?

A3: Yes, it is highly likely that the diastereomeric impurity is a result of racemization at the serine residue. Fmoc-protected amino acids, especially those with bulky side-chain protecting groups, can be prone to racemization under certain coupling conditions. To confirm this, you will need to use an analytical method capable of separating the diastereomers, such as chiral high-performance liquid chromatography (HPLC).

Q4: Which coupling reagents are known to cause higher rates of racemization with serine derivatives?

A4: Highly activating uronium/aminium-based reagents, such as HATU and HBTU, especially when used with strong, sterically hindered bases like N,N-diisopropylethylamine (DIEA), can increase the risk of racemization.[1] While direct quantitative data for this compound is limited, studies on the closely related Fmoc-Ser(tBu)-OH have shown that racemization is more pronounced with HATU in the presence of N-methylmorpholine (NMM).[2]

Q5: What strategies can I employ to minimize racemization when using this compound?

A5: To mitigate racemization, consider the following strategies:

  • Choice of Coupling Reagent: Opt for carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate).[3][4] This combination is often preferred for coupling racemization-prone amino acids as it can be used in the absence of a strong organic base.[3]

  • Choice of Base: If a base is required, use a weaker or more sterically hindered base. For instance, collidine has been recommended as a substitute for DIEA to reduce racemization.[5]

  • Solvent Selection: The polarity of the solvent can influence the extent of racemization. Lowering the polarity, for example, by diluting DMF with DCM, has been shown to reduce racemization for some amino acids.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged exposure of the activated amino acid to basic conditions can increase the likelihood of racemization.

Quantitative Data on Racemization

While specific comparative data for this compound is not extensively available, the following table summarizes the extent of racemization observed for related Fmoc-amino acids under different coupling conditions. This data serves as a valuable reference for selecting optimal coupling strategies.

Fmoc-Amino AcidCoupling ReagentBase/Additive% D-IsomerReference
Fmoc-L-His(Trt)-OHDIC/Oxyma-1.8[2]
Fmoc-L-His(Trt)-OHHATU/NMM-13.9[2]
Fmoc-L-Cys(Trt)-OHDIC/Oxyma-0.0[2]
Fmoc-L-Cys(Trt)-OHHATU/NMM-3.5[2]
Fmoc-L-Ser(tBu)-OHDIC/Oxyma-0.0[2]
Fmoc-L-Ser(tBu)-OHHATU/NMM-1.6[2]

This data highlights the trend of increased racemization with more activating coupling reagents like HATU compared to DIC/Oxyma.

Experimental Protocols

Protocol 1: Assessment of Serine Racemization by Chiral HPLC

This protocol outlines a general procedure for determining the extent of racemization of a serine-containing peptide.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the solid support and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Peptide Purification (Optional): If necessary, purify the crude peptide using reverse-phase HPLC to isolate the main product.

  • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatization: React the amino acid hydrolysate with a chiral derivatizing agent. A common method involves reacting with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomeric isoindole derivatives.[1]

  • Chiral HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC. The L- and D-serine derivatives will elute at different retention times, allowing for their quantification.[1]

    • Column: A chiral stationary phase column, such as a crown-ether based column (e.g., ChiroSil® SCA(-)), is recommended for direct separation of D/L-amino acids.[6]

    • Mobile Phase: A typical mobile phase for a crown-ether column is a mixture of methanol and water with a small amount of perchloric acid (e.g., 84% MeOH/16% H₂O, 5 mM HClO₄).[6]

    • Detection: UV detection is commonly used.

  • Quantification: Integrate the peak areas of the D- and L-serine derivatives to determine the percentage of racemization.

Visual Guides

Racemization_Mechanism cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_reprotonation Reprotonation L_AA L-Amino Acid (this compound) Activated_Ester Activated Ester L_AA->Activated_Ester Coupling Reagent + Base Oxazolone Oxazolone Intermediate (Planar) Activated_Ester->Oxazolone Base-catalyzed enolization D_AA D-Amino Acid Oxazolone->D_AA L_AA_regen L-Amino Acid Oxazolone->L_AA_regen

Figure 1. Mechanism of racemization via oxazolone formation.

Mitigation_Workflow Start Racemization Observed? Coupling_Reagent Change Coupling Reagent (e.g., DIC/Oxyma) Start->Coupling_Reagent Yes End Racemization Minimized Start->End No Base Change Base (e.g., Collidine) Coupling_Reagent->Base Solvent Modify Solvent (e.g., DMF/DCM) Base->Solvent Preactivation Reduce Pre-activation Time Solvent->Preactivation Analyze Analyze for Racemization (Chiral HPLC) Preactivation->Analyze Analyze->End

Figure 2. Troubleshooting workflow for mitigating racemization.

References

Dealing with steric hindrance when using Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the use of Fmoc-Ser(Trt)-OH in solid-phase peptide synthesis (SPPS), particularly concerning steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor coupling efficiency when using this compound?

A1: The primary cause of poor coupling efficiency is the significant steric hindrance posed by the bulky trityl (Trt) protecting group on the serine side chain. This bulkiness can physically impede the approach of the activated carboxyl group of the incoming this compound to the N-terminal amine of the growing peptide chain on the solid support. Additionally, the nature of the adjacent amino acid on the resin can contribute to steric hindrance.[1]

Q2: My standard coupling protocol (e.g., using DIC/HOBt) is resulting in incomplete coupling of this compound. What should be my first troubleshooting step?

A2: Standard carbodiimide-based coupling reagents like DIC are often not potent enough to overcome the steric hindrance of the Trt group.[1] The recommended first step is to switch to a more powerful in-situ activating reagent.[1] Aminium/uronium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP, are generally more effective for such "difficult" couplings.[1][2] These reagents form highly reactive esters that can facilitate the reaction despite the steric challenges.[1]

Q3: I've switched to a more potent coupling reagent like HBTU, but my coupling is still incomplete. What are my next options?

A3: If a more potent coupling reagent alone is insufficient, several strategies can be employed:

  • Double Coupling: This is a common and effective method where the coupling reaction is repeated with a fresh solution of the activated this compound.[1][3] This helps to drive the reaction to completion.

  • Increase Reaction Time: Extending the coupling time (e.g., from 1 hour to 2-4 hours, or even overnight) can allow more time for the sterically hindered reaction to proceed.[4]

  • Increase Reagent Excess: Using a higher excess of the this compound and coupling reagents (e.g., increasing from 3 equivalents to 5 equivalents) can also help improve the coupling efficiency.

  • Change Solvent: In some cases, switching the solvent from DMF to a mixture of DMF/DCM or to NMP might help to reduce peptide aggregation and improve coupling.[2]

Q4: Can the choice of base in the coupling reaction affect the outcome?

A4: Yes, the choice of base can be critical. While DIPEA is commonly used, it has been reported to cause racemization with some protected amino acids.[2] For sensitive couplings, using a more sterically hindered and less nucleophilic base like 2,4,6-collidine is recommended to minimize this side reaction.[2][5]

Q5: Are there any specific side reactions to be aware of when using this compound?

A5: Besides incomplete coupling, racemization can be a concern, especially with prolonged activation times or the use of certain bases.[5] While the Trt group is generally stable during the Fmoc-SPPS cycles, it is acid-labile.[6] Care must be taken to ensure that the conditions used for repeated couplings do not lead to premature partial deprotection of the Trt group.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents for sterically hindered amino acids like this compound. The data is representative and collated from studies on difficult couplings. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent/MethodAdditiveBaseTypical Coupling Time (min)Representative Yield (%)Key Considerations
DIC/HOBt HOBtDIPEA60 - 12090 - 97Cost-effective but often inefficient for sterically hindered couplings. Slower reaction rates.[1][7]
HBTU HOBtDIPEA/NMM30 - 6097 - 99A widely used and effective reagent, generally better than carbodiimides for hindered couplings.[7][8]
HATU NoneDIPEA/Collidine20 - 60> 99Highly efficient with fast reaction times. Considered superior to HBTU for difficult couplings.[8][9] The choice of base can influence epimerization.[10]
HCTU NoneDIPEA5 - 30> 99A highly efficient and affordable coupling reagent, allowing for significantly reduced coupling times.[11][12]
PyBOP NoneDIPEA/NMM30 - 6098 - 99A phosphonium salt-based reagent, good alternative to aminium/uronium salts to avoid potential guanidinylation side reactions.[7][8]
COMU NoneDIPEA20 - 45> 99.5A third-generation uronium-type reagent with very high reactivity and safer byproducts compared to benzotriazole-based reagents.[13][14]

Experimental Protocols

Monitoring the Coupling Reaction

It is crucial to monitor the completion of the coupling reaction before proceeding to the next step. The Kaiser test (ninhydrin test) is a common method for detecting free primary amines.[15]

  • Positive Kaiser Test (blue beads): Indicates incomplete coupling.

  • Negative Kaiser Test (colorless/yellow beads): Indicates complete coupling.

Note: The Kaiser test is not reliable for N-terminal proline.[15]

Standard Protocol for Difficult Coupling (e.g., using HATU)

This protocol is recommended when steric hindrance is anticipated with this compound.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Confirm the presence of free primary amines with a positive Kaiser test.[16]

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA or 2,4,6-collidine (6 equivalents) to the solution and mix briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[16]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction.

    • If the test is negative, the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[16]

    • If the test is positive, proceed to the double coupling protocol.

Double Coupling Protocol

This protocol should be implemented if the initial coupling is incomplete.

  • Drain the solution from the first coupling reaction.

  • Wash the resin with DMF (3 times).

  • Prepare a fresh solution of activated this compound as described in the "Activation and Coupling" section of the standard protocol.

  • Add the fresh solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.[1]

  • Wash the resin thoroughly with DMF and perform a Kaiser test.

  • If the Kaiser test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final peptide product.[15]

Visualization

Troubleshooting Workflow for Poor Coupling of this compound

Troubleshooting_Fmoc_Ser_Trt_OH_Coupling start Start: Coupling This compound kaiser_test1 Perform Kaiser Test start->kaiser_test1 coupling_complete Coupling Complete Proceed to next cycle kaiser_test1->coupling_complete Negative incomplete_coupling1 Incomplete Coupling (Positive Kaiser Test) kaiser_test1->incomplete_coupling1 Positive double_couple Perform Double Coupling incomplete_coupling1->double_couple kaiser_test2 Perform Kaiser Test double_couple->kaiser_test2 kaiser_test2->coupling_complete Negative incomplete_coupling2 Still Incomplete kaiser_test2->incomplete_coupling2 Positive capping Cap unreacted amines (e.g., with Acetic Anhydride) incomplete_coupling2->capping proceed_capped Proceed to next cycle (with deletion sequence) capping->proceed_capped

Caption: Workflow for troubleshooting incomplete coupling of this compound.

References

Technical Support Center: Fmoc-Ser(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of Fmoc-Ser(Trt)-OH during Solid-Phase Peptide Synthesis (SPPS). Below you will find frequently asked questions and troubleshooting advice to ensure the stability of the trityl (Trt) protecting group and the overall success of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the trityl (Trt) group on this compound to standard Fmoc deprotection conditions?

A1: The trityl (Trt) group is generally stable to the basic conditions used for Nα-Fmoc deprotection, such as 20% piperidine in DMF.[1] The Fmoc group is designed to be labile to secondary amines, while the Trt group is highly acid-labile and is typically removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[1][2] However, prolonged exposure to basic conditions or the use of stronger, non-nucleophilic bases may lead to minor loss of the Trt group.

Q2: What are the advantages of using this compound over Fmoc-Ser(tBu)-OH?

A2: this compound offers several advantages, particularly in the synthesis of complex or aggregation-prone peptides. The bulky trityl group can disrupt interchain hydrogen bonding, which is a primary cause of aggregation.[3] This leads to more efficient coupling and deprotection steps, resulting in higher purity of the crude peptide.[4] Additionally, the Trt group is more acid-labile than the tert-butyl (tBu) group, allowing for milder final cleavage conditions, which can be beneficial for peptides containing other sensitive residues.[5]

Q3: Can I use bases other than piperidine for Fmoc deprotection when using this compound?

A3: Yes, other bases can be used, but with caution. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can significantly speed up Fmoc deprotection.[6][7] However, its increased basicity can also enhance the risk of side reactions, such as aspartimide formation, especially with extended reaction times.[6][8] A mixture of piperazine and DBU has been reported as a rapid and efficient alternative to piperidine.[8][9] The choice of base should be carefully considered based on the specific peptide sequence and the potential for side reactions.

Q4: What is the primary mechanism of Fmoc group removal?

A4: The Fmoc group is removed via a base-induced β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene and carbon dioxide, liberating the free Nα-amine of the peptide chain.[9][10]

Troubleshooting Guide

Issue 1: I am observing a loss of the Trt group during SPPS. What could be the cause and how can I prevent it?

Possible Cause:

  • Prolonged exposure to the deprotection base: While generally stable, extended treatment with piperidine or other bases can lead to some cleavage of the acid-labile Trt group.

  • Use of a very strong base: Stronger bases like DBU, while effective for Fmoc removal, may increase the lability of the Trt group, especially with longer reaction times.[10]

Solution:

  • Optimize deprotection time: Minimize the Fmoc deprotection time to what is necessary for complete removal. This can be monitored using UV spectroscopy by observing the release of the dibenzofulvene-piperidine adduct.

  • Consider a milder base: For sensitive sequences, using a milder deprotection condition, such as 50% morpholine in DMF, could be an option, although this will slow down the deprotection step.[9]

  • Careful selection of DBU concentration: If using DBU for difficult deprotections, use the lowest effective concentration (e.g., 1-2%) and for the shortest possible time.[11]

Issue 2: My peptide synthesis is resulting in low purity, and I suspect side reactions related to the serine residue.

Possible Cause:

  • Racemization: Although less common for serine compared to other amino acids like cysteine or histidine, racemization can occur, particularly with certain activation methods. Base-mediated activation methods can sometimes lead to epimerization.[6][9]

  • Incomplete deprotection or coupling: Aggregation of the peptide chain, especially in sequences with multiple serine residues, can hinder the accessibility of the N-terminus, leading to incomplete reactions and deletion sequences.[3]

Solution:

  • Use of this compound: The bulky Trt group helps to prevent aggregation, which is a common cause of low purity in difficult sequences.[3]

  • Choice of coupling reagents: For coupling this compound, use methods that minimize the risk of racemization. Urionium/aminium salt-based reagents like HBTU/TBTU are popular, but the choice of base is crucial. Using a less hindered base like collidine instead of DIPEA has been recommended to reduce racemization.[9]

  • Monitor reactions: Use a qualitative test like the Kaiser test to monitor the completion of coupling reactions.

Impact of Base Selection on Fmoc Deprotection and Side Reactions

Base/ReagentConcentration in DMFDeprotection SpeedPotential Side Reactions Affecting Ser(Trt) Stability & Peptide IntegrityRecommendations
Piperidine 20% (v/v)StandardGenerally low risk of Trt group loss with standard protocols. Can contribute to aspartimide formation in sensitive sequences with prolonged exposure.[8]Standard choice for most applications. Optimize deprotection time.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 1-5% (v/v)Very FastHigher risk of base-mediated side reactions, including aspartimide formation.[6][12] Potential for minor Trt group cleavage with extended treatment. DBU is non-nucleophilic and does not scavenge dibenzofulvene.[11]Use for difficult or slow deprotections. Often used in combination with a nucleophilic scavenger like piperidine.[6]
Piperazine/DBU 5% Piperazine + 2% DBUVery FastReported to be a rapid and efficient deprotection solution with reduced deletion products in aggregation-prone sequences.[8] Piperazine acts as a dibenzofulvene scavenger.A promising alternative to piperidine for rapid and clean deprotection.[8][9]
Morpholine 50% (v/v)SlowMilder conditions, reducing the risk of base-mediated side reactions.[9]Recommended for highly sensitive sequences where slower deprotection is acceptable.[9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Fmoc Removal: Drain the DMF from the swollen resin. Add the 20% piperidine solution to the resin and agitate for 5-10 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to confirm the presence of a free primary amine.

Protocol 2: Amino Acid Coupling using HBTU/DIPEA
  • Resin Preparation: Ensure the Nα-Fmoc group has been removed from the peptide-resin as described in Protocol 1.

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.

Visualizations

Caption: Key components of the this compound molecule.

SPPS_Workflow General SPPS Cycle Workflow start Start with Resin-Bound Peptide (Fmoc-Protected N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle End of Cycle (Peptide chain elongated by one residue) wash2->end_cycle repeat Repeat for next amino acid end_cycle->repeat Continue Synthesis

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Base_Selection_Logic Logic for Base Selection in Fmoc Deprotection start Select Fmoc Deprotection Base is_standard Standard Peptide Sequence? start->is_standard piperidine Use 20% Piperidine in DMF is_standard->piperidine Yes is_difficult Aggregation-prone or 'Difficult' Sequence? is_standard->is_difficult No end Proceed with Synthesis piperidine->end dbu_mix Consider Piperazine/DBU or low % DBU in DMF is_difficult->dbu_mix Yes is_sensitive Highly Base-Sensitive Sequence? is_difficult->is_sensitive No dbu_mix->end is_sensitive->piperidine No morpholine Consider 50% Morpholine in DMF is_sensitive->morpholine Yes morpholine->end

Caption: Decision pathway for selecting a suitable base.

References

Technical Support Center: HPLC Purification of Peptides Containing Ser(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing the trityl-protected serine residue, Ser(Trt).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Ser(Trt) challenging to purify by RP-HPLC?

Peptides containing the Ser(Trt) residue are challenging to purify primarily due to the highly hydrophobic nature of the trityl (Trt) protecting group. This hydrophobicity can lead to several issues, including:

  • Poor Solubility: The peptide may be difficult to dissolve in the aqueous mobile phases typically used at the start of an RP-HPLC gradient.[1][2]

  • Strong Retention: The peptide can bind very strongly to the C18 stationary phase, requiring high concentrations of organic solvent for elution.

  • Peak Tailing: Interactions between the peptide and the stationary phase, as well as potential aggregation, can lead to asymmetrical peak shapes.[3]

  • Low Recovery: The combination of poor solubility and strong column interaction can result in low recovery of the purified peptide.[2][3]

Q2: What is the best initial solvent to dissolve my crude Ser(Trt)-containing peptide for HPLC injection?

Due to their hydrophobic nature, Ser(Trt)-containing peptides often require the use of organic solvents for initial dissolution. Here are some recommendations:

  • Start with a small amount of an organic solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are good starting points.[4][5][6] Once the peptide is dissolved, you can slowly add your initial mobile phase (e.g., water with 0.1% TFA) to the desired concentration.[4][7]

  • Consider solvent compatibility: Be mindful that high concentrations of organic solvents in your injection volume can lead to poor peak shape and band broadening, especially if the injection solvent is much stronger than your initial mobile phase.[3]

  • For peptides with a net positive charge: Attempt dissolution in an acidic solution like 10% acetic acid or 0.1% TFA in water.[4][7]

  • For neutral or highly hydrophobic peptides: A small amount of DMSO, DMF, isopropanol, or acetonitrile is recommended for initial dissolution, followed by careful dilution with an aqueous buffer.[4][5]

Q3: Can the trityl group on serine be cleaved during RP-HPLC purification?

The trityl group is generally stable under the acidic conditions of typical RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA). However, prolonged exposure to highly acidic conditions or elevated temperatures could potentially lead to some cleavage. It is always advisable to analyze collected fractions by mass spectrometry to confirm the integrity of the protecting group.

Q4: What type of HPLC column is best suited for purifying Ser(Trt)-containing peptides?

For hydrophobic peptides like those containing Ser(Trt), the choice of stationary phase is crucial.

  • C18 columns: These are the most common choice for peptide purification. For large and hydrophobic peptides, a wider pore size (300 Å) is often recommended to improve mass transfer and prevent restricted access to the stationary phase.[1]

  • Less hydrophobic columns: If you experience very strong retention and low recovery on a C18 column, consider a less hydrophobic stationary phase such as C8 or C4.[2][8] Phenyl-Hexyl columns can also offer different selectivity.[8]

  • End-capped columns: To minimize peak tailing caused by interactions with residual silanol groups on the silica support, using an end-capped column is highly recommended.[3]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Recommended Solution
Secondary Silanol Interactions Increase the concentration of the ion-pairing agent (e.g., TFA to 0.1%). Using an end-capped column can also mitigate this issue.[3]
Peptide Aggregation Decrease the sample concentration. Elevating the column temperature can sometimes help to disrupt aggregates and improve peak shape.[3]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 pH units away from the peptide's isoelectric point (pI) to ensure it is fully protonated or deprotonated. For most peptides, a pH of around 2 (achieved with 0.1% TFA) is effective.[9]
High Injection Volume/Concentration Reduce the injection volume or dilute the sample. Injecting a large volume of a strong solvent can cause peak distortion.[3]
Slow Gradient A very shallow gradient may sometimes lead to broader peaks. Experiment with slightly steeper gradients to find an optimal balance between resolution and peak width. Conversely, a gradient that is too steep can lead to sharp, unresolved peaks.[3]
Low Flow Rate While a lower flow rate can sometimes improve resolution, an excessively slow flow rate can lead to band broadening due to diffusion.[7]
Problem 2: Low Recovery of the Purified Peptide
Potential Cause Recommended Solution
Poor Solubility in Mobile Phase Ensure the peptide is fully dissolved in the injection solvent. Consider using a small amount of a strong organic solvent like DMSO or DMF to initially dissolve the peptide before diluting with the mobile phase.[3][4]
Irreversible Adsorption to the Column Use a less hydrophobic column (e.g., C8 or C4).[2][8] Increasing the column temperature can sometimes improve recovery.[3] Passivating the HPLC system with a strong acid can help minimize adsorption to metallic surfaces.[3]
Precipitation on the Column This can occur if the peptide is not soluble in the initial mobile phase conditions. Ensure the injection solvent is compatible with the mobile phase.[2]
Peptide Aggregation Similar to troubleshooting poor peak shape, reducing sample concentration and increasing column temperature can help.[3]
Problem 3: Co-elution of Impurities
Potential Cause Recommended Solution
Insufficient Resolution Optimize the gradient slope. A shallower gradient around the elution point of the target peptide can improve separation from closely eluting impurities.[3]
Similar Hydrophobicity of Impurities Consider using an orthogonal purification method. For example, if the primary purification is done by RP-HPLC, a secondary purification using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be effective.[1][10]
Suboptimal Mobile Phase Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different ion-pairing agents (e.g., formic acid if MS compatibility is required, though it may provide less sharp peaks than TFA).[3]

Data Presentation

Table 1: Recommended Solvents for Initial Dissolution of Hydrophobic Peptides

Peptide Charge Primary Solvent Secondary Solvent (if needed) Reference
Basic (pI > 7) Sterile Water10% Acetic Acid or 0.1% TFA[4][7]
Acidic (pI < 7) Sterile Water / PBS (pH 7.4)10% NH₄OH or 0.1 M Ammonium Bicarbonate[4][7]
Neutral/Hydrophobic DMSO, DMFDilute with Water or Aqueous Buffer[4][5]

Table 2: Common HPLC Columns for Peptide Purification

Stationary Phase Pore Size (Å) Typical Application Reference
C18100-120General purpose for small to medium-sized peptides.[1]
C18300Larger peptides and proteins, highly hydrophobic peptides.[1][8]
C8100-300Less hydrophobic than C18, good for peptides with strong retention.[2]
C4300Very hydrophobic peptides and proteins, low retention.[2][8]
Phenyl-Hexyl100-300Alternative selectivity to alkyl chains.[8]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Ser(Trt)-Containing Peptide

  • Sample Preparation:

    • Calculate the net charge of your peptide to guide solvent selection (see Table 1).

    • Weigh a small amount of the crude lyophilized peptide.

    • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the peptide completely. Use sonication briefly if necessary.[4][7]

    • Slowly dilute the dissolved peptide with Mobile Phase A (e.g., 0.1% TFA in water) to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • HPLC Method Development:

    • Column: C18, 5 µm, 300 Å, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 30 °C (can be optimized).

    • Scouting Gradient: Start with a broad linear gradient to determine the approximate elution time of your peptide (e.g., 5-95% B over 30 minutes).[3]

    • Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the peptide to improve resolution (e.g., if the peptide elutes at 50% B, try a gradient of 40-60% B over 20-30 minutes).[3]

  • Preparative Purification:

    • Scale up the optimized analytical method to a preparative column of the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction using the analytical HPLC method.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

    • Pool the fractions with the desired purity and lyophilize.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product start Crude Ser(Trt) Peptide dissolve Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filter Filter sample (0.22 µm) dilute->filter inject Inject onto RP-HPLC column filter->inject gradient Elute with optimized gradient inject->gradient collect Collect fractions gradient->collect analyze Analyze fractions (Analytical HPLC & MS) collect->analyze pool Pool pure fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Pure Ser(Trt) Peptide lyophilize->end

Caption: General workflow for the HPLC purification of a Ser(Trt)-containing peptide.

Troubleshooting_Tree start HPLC Issue with Ser(Trt) Peptide peak_shape Poor Peak Shape? start->peak_shape Check low_recovery Low Recovery? start->low_recovery Check coelution Co-elution of Impurities? start->coelution Check tailing Tailing or Broad? peak_shape->tailing Yes solubility_issue Solubility Issue? low_recovery->solubility_issue Yes resolution_issue Poor Resolution? coelution->resolution_issue Yes sol_tailing1 Increase TFA concentration (e.g., to 0.1%) tailing->sol_tailing1 Try sol_tailing2 Increase column temperature tailing->sol_tailing2 Try sol_tailing3 Use end-capped column tailing->sol_tailing3 Consider sol_recovery1 Use stronger initial dissolution solvent (DMSO/DMF) solubility_issue->sol_recovery1 Try sol_recovery2 Use less hydrophobic column (C8 or C4) solubility_issue->sol_recovery2 Consider sol_recovery3 Increase column temperature solubility_issue->sol_recovery3 Try sol_coelution1 Optimize gradient (make shallower) resolution_issue->sol_coelution1 Try sol_coelution2 Try orthogonal method (e.g., IEX) resolution_issue->sol_coelution2 Consider sol_coelution3 Change organic modifier (e.g., MeOH) resolution_issue->sol_coelution3 Try

Caption: Troubleshooting decision tree for HPLC purification of Ser(Trt) peptides.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-Ser(Trt)-OH.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of synthetic peptides containing Ser(Trt).

Problem: Unexpected peaks are observed in the mass spectrum.

A systematic approach is crucial for identifying unexpected peaks in your mass spectrum. Acquire a high-resolution mass spectrum of your crude or purified peptide and use the expected monoisotopic mass of your target peptide as a reference to calculate the mass differences (Δm) of all other observed peaks.[1] Compare these mass shifts to the table of common modifications and byproducts. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest and pinpoint the location of any modifications on the peptide sequence.[1]

Issue 1: Presence of Adducts

Symptom: Peaks with mass shifts corresponding to common adducts are observed. Cause: Adduct formation is common in electrospray ionization (ESI) and can be influenced by various factors, including the presence of lone pairs on the analyte molecule and contaminants from glassware or solvents.[2] Solution:

  • Desalting: If the peptide sample has a high concentration of salts, desalting using a C18 ZipTip or a similar reversed-phase cleanup method is advisable to improve the mass spectrum quality.[1]

  • High-Quality Reagents: Use high-purity solvents and reagents to minimize contaminants that can form adducts.[3]

  • Clean Glassware: Ensure all glassware is thoroughly cleaned to avoid sodium and potassium contamination.[2][3]

Common Adducts in Peptide Mass Spectrometry

AdductMass Shift (Δm)Common Source
Sodium+22 DaGlassware, buffers
Potassium+38 DaGlassware, buffers
TFA+114 DaCleavage cocktail
Sulfuric Acid+98 DaContaminants
Phosphoric Acid+98 DaContaminants

Issue 2: Incomplete Deprotection of the Trityl Group

Symptom: A peak with a mass increase of +242 Da is observed. Cause: The trityl (Trt) group is highly acid-labile, but incomplete removal can occur with insufficient cleavage time or scavenger concentration.[4][5] This is a known issue, particularly with N-terminal asparagine residues protected with a trityl group, where cleavage can be slow.[6][7] Solution:

  • Extend Cleavage Time: Increase the cleavage time to ensure complete removal of the Trt group.[5]

  • Optimize Scavengers: Ensure an adequate concentration of scavengers, such as triisopropylsilane (TIS), in the cleavage cocktail to effectively capture the released trityl cations.[4][5]

Issue 3: Side Reactions Involving the Serine Residue

Symptom: Peaks corresponding to mass losses or unexpected modifications related to the serine residue are present. Cause: The hydroxyl group of serine can be susceptible to side reactions such as β-elimination, especially under basic conditions or at elevated temperatures.[8] Solution:

  • Control pH and Temperature: Avoid excessive alkalinity and high temperatures during synthesis and sample preparation to minimize β-elimination.[8]

  • Careful Cleavage: While the Trt group's lability allows for milder cleavage conditions, which can reduce some side reactions, it's still important to use optimized cleavage cocktails.[4]

Common Serine-Related Side Reactions and Mass Shifts

Side ReactionMass Shift (Δm)Notes
β-elimination (loss of H₂O)-18 DaCan occur during mass spectrometry analysis.[1]
Oxidation+16 DaCan occur during electrospray ionization.[9]
Deletion of Serine-87 DaResults in a shorter peptide sequence.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a peak with a +16 Da mass shift in my peptide containing Ser(Trt)?

A +16 Da mass shift typically indicates oxidation.[1] While methionine, cysteine, and tryptophan are more commonly oxidized, serine can also be oxidized. This can occur during the electrospray ionization (ESI) process itself.[9]

Q2: My mass spectrum is very complex with many unexpected peaks. What is a general workflow to identify them?

A systematic approach is crucial for deciphering a complex mass spectrum.[1]

  • Confirm Target Peptide Mass: First, identify the peak corresponding to the expected monoisotopic mass of your target peptide.[1]

  • Calculate Mass Differences: Calculate the mass difference (Δm) between each unknown peak and your target peptide's peak.[1]

  • Compare to Common Modifications: Compare these mass shifts to a table of common byproducts and adducts.[1]

  • Utilize MS/MS: Perform tandem mass spectrometry (MS/MS) on the peaks of interest to determine the specific site of modification on the peptide sequence.[1]

Q3: Can the trityl protecting group from this compound cause any specific artifacts in the mass spectrum?

Yes, the primary artifact related to the trityl group is its incomplete removal during cleavage, leading to a +242 Da adduct on the serine residue. The triphenylmethyl (Trt) cation generated during cleavage is relatively stable and readily scavenged, which generally leads to cleaner crude products compared to tBu-protected serine, especially for peptides containing sensitive residues like tryptophan and methionine.[4]

Q4: I observe a peak with a mass loss of 18 Da. What could be the cause?

A mass loss of 18 Da corresponds to the loss of a water molecule. This can occur from serine or threonine residues through a process called β-elimination, which can happen during the mass spectrometry analysis itself.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

  • Materials: Rink Amide resin, this compound, other required Fmoc-amino acids, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®, N,N-Dimethylformamide (DMF), 20% (v/v) Piperidine in DMF, Dichloromethane (DCM).[4]

  • Procedure:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.[4]

    • Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF. Add the activated amino acid solution to the resin and couple for 2 hours. Wash the resin with DMF and DCM.[4]

    • Repeat steps 2-3 for each amino acid in the sequence, using this compound at the desired position.[4]

Cleavage and Deprotection

  • Cleavage Cocktail for this compound containing peptides: A common cleavage cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[10]

  • Procedure:

    • Wash the peptide-resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[11]

Sample Preparation for Mass Spectrometry

  • Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water. For hydrophobic peptides, acetonitrile may be added.[1]

  • Desalting (Recommended): If the sample contains a high concentration of salts, use a C18 ZipTip or a similar reversed-phase method for cleanup.[1]

  • Analysis by LC-MS/MS: Inject the prepared sample into a liquid chromatography system coupled to a mass spectrometer. The LC step will separate the target peptide from many byproducts, and the mass spectrometer will acquire both full MS scans and MS/MS scans of the eluting peaks.[1]

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis LC-MS Analysis Precipitation->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Mass_Spec cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions Unexpected_Peaks Unexpected Peaks in MS Mass_Shift_Plus_22 Δm = +22 Da (Sodium Adduct) Unexpected_Peaks->Mass_Shift_Plus_22 Mass_Shift_Plus_242 Δm = +242 Da (Incomplete Trt Deprotection) Unexpected_Peaks->Mass_Shift_Plus_242 Mass_Shift_Minus_18 Δm = -18 Da (β-elimination) Unexpected_Peaks->Mass_Shift_Minus_18 Contamination Salt/Solvent Contamination Mass_Shift_Plus_22->Contamination Cleavage_Issues Insufficient Cleavage Time/ Scavengers Mass_Shift_Plus_242->Cleavage_Issues Side_Reactions Serine Side Reactions Mass_Shift_Minus_18->Side_Reactions Desalting Desalt Sample (C18) Contamination->Desalting Optimize_Cleavage Optimize Cleavage Conditions Cleavage_Issues->Optimize_Cleavage Control_Conditions Control pH and Temperature Side_Reactions->Control_Conditions

Caption: Troubleshooting logic for unexpected mass spectrometry results.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Ser(Trt)-OH vs. Fmoc-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like serine is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall yield. This guide provides an in-depth, objective comparison of two of the most common serine-protected derivatives: Fmoc-Ser(Trt)-OH and Fmoc-Ser(tBu)-OH, supported by experimental data and detailed protocols to inform your selection process.

The hydroxyl group of serine necessitates protection during SPPS to prevent unwanted side reactions. The tert-butyl (tBu) and trityl (Trt) ethers are the most frequently employed protecting groups in the widely adopted Fmoc/tBu orthogonal strategy. While both are acid-labile, their distinct chemical properties lead to significant performance differences, particularly in the synthesis of challenging peptide sequences.

Performance Under Pressure: The "Difficult Sequence" Challenge

In routine peptide synthesis of non-aggregating sequences, both Fmoc-Ser(tBu)-OH and this compound generally demonstrate high coupling efficiencies. The key differentiator emerges when synthesizing "difficult" or aggregation-prone sequences, such as those with multiple, consecutive serine residues (e.g., poly-serine tracts).

Peptide chain aggregation can physically obstruct the N-terminus, impeding both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid, which leads to truncated or deletion sequences. The bulky trityl group of this compound acts as a steric shield, disrupting the inter- and intramolecular hydrogen bonding that drives the formation of secondary structures like β-sheets, a primary cause of aggregation.[1] For example, the synthesis of deca-serine using Fmoc-Ser(tBu)-OH has been reported to be challenging due to aggregation hindering Fmoc group removal.[1] In such cases, this compound is often the superior choice, leading to higher purity and yield despite a higher initial cost.[1]

Quantitative Performance Comparison

The following table summarizes the comparative performance of this compound and Fmoc-Ser(tBu)-OH based on experimental data from the synthesis of model peptides containing other challenging residues like tryptophan (Trp) and methionine (Met).

Performance MetricFmoc-Ser(tBu)-OHThis compoundPeptide Sequence Context
Crude Peptide Purity (HPLC) 78%>95%Model peptide containing Trp
Crude Peptide Purity (HPLC) 68%98%Model peptide containing Met
Cleavage Conditions Strong acid (e.g., 95% TFA)Milder acid (e.g., 1-50% TFA in DCM)General SPPS
Cost-Effectiveness More affordableHigher initial costGeneral SPPS

Data adapted from studies by Barlos et al. (1998) and other comparative analyses. The exact purities are sequence-dependent.[1]

Side Reactions: A Balancing Act

The choice of protecting group also influences the propensity for side reactions.

Racemization: Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis. Racemization can occur during the activation and coupling steps. Some studies have indicated that the coupling of Fmoc-Ser(tBu)-OH can be susceptible to racemization, particularly when using N,N-Diisopropylethylamine (DIPEA) as a base.[1][2] The use of a weaker base, such as 2,4,6-collidine, can help mitigate this issue.[2]

β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine residue. While less common for serine compared to other amino acids, it is a potential side reaction to consider.

Experimental Protocols

Below are representative experimental protocols for the solid-phase synthesis of a model peptide to compare the performance of Fmoc-Ser(tBu)-OH and this compound.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling (e.g., DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Ser(PG)-OH, Coupling Reagents) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Peptide Purification (HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodologies

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide MBHA resin) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15 minutes).[1]

  • Wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

3. Amino Acid Coupling:

  • Activation: Pre-activate the this compound or Fmoc-Ser(tBu)-OH (typically 3-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA or 2,4,6-collidine.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a recoupling step may be necessary.

4. Cleavage and Deprotection:

The cleavage cocktail and conditions differ significantly between the two protecting groups, highlighting the greater acid lability of the Trt group.

Cleavage_Comparison cluster_tBu Fmoc-Ser(tBu)-OH cluster_Trt This compound tBu_Peptide Peptide-Resin (tBu protected) tBu_Cleavage Cleavage with Strong Acid (e.g., 95% TFA, Scavengers) tBu_Peptide->tBu_Cleavage Final_Peptide Crude Peptide tBu_Cleavage->Final_Peptide Trt_Peptide Peptide-Resin (Trt protected) Trt_Cleavage Cleavage with Milder Acid (e.g., 1-50% TFA/DCM, Scavengers) Trt_Peptide->Trt_Cleavage Trt_Cleavage->Final_Peptide

Comparison of cleavage and deprotection conditions.
  • For Fmoc-Ser(tBu)-OH: Treat the peptide-resin with a cleavage cocktail of high TFA concentration, typically 95% TFA with scavengers (e.g., water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)) for 2-3 hours at room temperature.

  • For this compound: The Trt group is significantly more acid-labile and can be cleaved with much milder acidic conditions. This can range from 1% TFA in DCM for selective deprotection to standard cleavage cocktails with lower TFA concentrations (e.g., 50% TFA) or shorter reaction times. This milder deprotection is advantageous for peptides containing other acid-sensitive modifications or residues.[3]

5. Peptide Precipitation and Purification:

  • Following cleavage, precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Recommendations

The choice between Fmoc-Ser(tBu)-OH and this compound is highly dependent on the specific peptide sequence and the overall synthetic strategy.

  • Fmoc-Ser(tBu)-OH remains the workhorse for routine, non-aggregating peptide sequences due to its lower cost and robust performance under standard SPPS conditions.[1]

  • This compound is strongly recommended for "difficult" sequences, particularly those prone to aggregation, such as poly-serine tracts or other sequences with a high propensity for forming secondary structures.[1] The higher initial cost is often justified by the increased yield and purity of the crude peptide, which can significantly reduce the time and expense of downstream purification. The milder cleavage conditions required for the Trt group also offer a significant advantage for the synthesis of peptides with acid-sensitive moieties.

References

A Comparative Purity Analysis of Crude Peptides Synthesized with Fmoc-Ser(Trt)-OH and Fmoc-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is a critical factor influencing the purity and yield of the final product. This guide provides an objective comparison of two commonly used protected serine derivatives, Fmoc-Ser(Trt)-OH and Fmoc-Ser(tBu)-OH, with a focus on the purity of the resulting crude peptides, supported by experimental data and detailed protocols.

Executive Summary

The choice between the tert-butyl (tBu) and trityl (Trt) protecting groups for the serine side chain can significantly impact the outcome of peptide synthesis. While Fmoc-Ser(tBu)-OH is widely used for routine synthesis due to its stability and cost-effectiveness, this compound often yields crude peptides of higher purity, particularly in the synthesis of "difficult" or aggregation-prone sequences.[1][2] The bulky nature of the Trt group helps to disrupt interchain hydrogen bonding, a primary cause of aggregation, while its higher acid lability allows for milder cleavage conditions, minimizing side reactions.[1][2]

Data Presentation: Purity Comparison

The following table summarizes quantitative data from comparative studies on the purity of crude peptides synthesized using Fmoc-Ser(tBu)-OH and this compound.

Peptide SequenceSerine Protecting GroupCrude Peptide Purity (%)Reference
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHtBu43[3]
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHTrt80-92[3]
Fmoc-Ser-Met-Ser-Met-Ser-OHtBu68[3]
Fmoc-Ser-Met-Ser-Met-Ser-OHTrt98[3]
Model peptides containing Trp and MettBuLower Purity[2]
Model peptides containing Trp and MetTrtHigher Purity[2]
Deca-serinetBuProblematic Synthesis[2][4]
Deca-serineTrtImproved Outcome[2][4]

Key Performance Differences

Aggregation: Peptide chain aggregation can impede both deprotection and coupling steps, leading to truncated and deletion sequences. The bulky trityl group of this compound acts as a steric shield, effectively disrupting the secondary structures that cause aggregation, which is particularly beneficial in sequences with multiple serine residues.[2] In contrast, the synthesis of peptides like deca-serine using Fmoc-Ser(tBu)-OH has been reported to be problematic due to aggregation, making the Fmoc group difficult to remove.[2][4]

Side Reactions during Cleavage: The tBu group requires strong acid, typically a high concentration of trifluoroacetic acid (TFA), for its removal.[1] This can lead to the formation of stable tert-butyl carbocations that can re-attach to sensitive residues like tryptophan and methionine, resulting in undesired side products.[1] The Trt group is significantly more acid-labile and can be cleaved under much milder acidic conditions, which minimizes these side reactions and contributes to a purer crude product.[1][3]

Experimental Protocols

Below is a representative experimental protocol for the synthesis and analysis of a model pentapeptide (H-Tyr-Ser-Gly-Phe-Leu-NH₂) to compare the performance of this compound and Fmoc-Ser(tBu)-OH.

1. Resin Preparation and Swelling:

  • Start with 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution).

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

2. Amino Acid Coupling Cycles:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and dichloromethane (DCM).

  • Repeat: Repeat the deprotection, activation, and coupling steps for each amino acid in the sequence. Use Fmoc-Ser(tBu)-OH in one synthesis and this compound in a parallel synthesis.

3. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • For the Fmoc-Ser(tBu)-OH synthesized peptide: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours.

  • For the this compound synthesized peptide: Treat the resin with a milder cleavage cocktail of TFA/TIS/DCM (2:5:93, v/v/v) for 2 hours.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

4. Crude Peptide Analysis:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).

  • Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water with 0.1% TFA.

  • Monitor the elution profile at 220 nm. Calculate the purity by integrating the area of the main peptide peak relative to the total peak area.

Mandatory Visualization

SPPS_Workflow_Comparison cluster_synthesis Peptide Chain Assembly (Identical for both) cluster_cleavage Cleavage & Deprotection cluster_tBu Fmoc-Ser(tBu)-OH Path cluster_Trt This compound Path cluster_analysis Analysis Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Fmoc_Deprotection Repeat for each AA Cleavage_tBu Strong Acid Cleavage (TFA/TIS/H2O 95:2.5:2.5) Cleavage_Trt Mild Acid Cleavage (TFA/TIS/DCM 2:5:93) Crude_tBu Crude Peptide (tBu) Cleavage_tBu->Crude_tBu Crude_Trt Crude Peptide (Trt) Cleavage_Trt->Crude_Trt HPLC RP-HPLC Analysis Crude_tBu->HPLC Crude_Trt->HPLC

Caption: Comparative workflow for SPPS using Fmoc-Ser(tBu)-OH and this compound.

Conclusion and Recommendations

The experimental evidence strongly suggests that the use of this compound is advantageous for achieving higher purity crude peptides, especially in sequences prone to aggregation or containing sensitive residues susceptible to side reactions during cleavage.[1][3] While Fmoc-Ser(tBu)-OH remains a viable and more economical choice for routine, non-problematic sequences, the investment in this compound can lead to significant savings in time and resources during the downstream purification process for more complex peptides.[2] Therefore, for the synthesis of difficult or long peptide sequences, this compound is the recommended choice to maximize the purity of the crude product.

References

The Strategic Selection of Serine Protecting Groups in Complex Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of protecting groups for trifunctional amino acids like serine is a critical decision that profoundly influences synthesis efficiency, final peptide purity, and overall project cost. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Ser(Trt)-OH for complex peptides, with a detailed comparison to its common alternatives, Fmoc-Ser(tBu)-OH and Fmoc-Ser(TBDMS)-OH.

In the realm of solid-phase peptide synthesis (SPPS), particularly for complex and aggregation-prone sequences, the selection of the serine side-chain protecting group is a pivotal determinant of success. The hydroxyl group of serine, if left unprotected, can lead to undesirable side reactions. The most prevalent strategy involves the use of ether-based protecting groups, with the tert-butyl (tBu) and trityl (Trt) groups being the most widely adopted. A third option, the tert-butyldimethylsilyl (TBDMS) group, offers an alternative with distinct chemical properties. This guide will delve into the performance, potential side reactions, and cost-effectiveness of each, supported by experimental data and detailed protocols to inform a rational selection process.

Performance Comparison in Complex Peptide Synthesis

The performance of a protected serine derivative in SPPS is multifaceted, encompassing coupling efficiency, the ability to mitigate aggregation, and the lability of the protecting group under specific cleavage conditions.

Fmoc-Ser(tBu)-OH is often considered the workhorse for routine peptide synthesis due to its compatibility with standard Fmoc/tBu chemistry and its lower cost.[1][2] However, its utility can be limited in the synthesis of "difficult" sequences, particularly those prone to aggregation.

This compound emerges as a superior choice for complex peptides, especially those containing multiple serine residues or other aggregation-prone motifs.[1] The bulky trityl (Trt) group acts as a steric shield, effectively disrupting the interchain hydrogen bonding that leads to the formation of secondary structures like β-sheets.[1] This disruption prevents peptide aggregation, which can otherwise hinder the accessibility of the N-terminus for both deprotection and coupling steps, leading to truncated or deletion sequences.[1] For instance, the synthesis of deca-serine using Fmoc-Ser(tBu)-OH has been reported to be problematic due to aggregation, while the use of this compound significantly improves the outcome, resulting in a purer final product.[1]

Fmoc-Ser(TBDMS)-OH is a less commonly used alternative. The TBDMS group is known for its application in protecting hydroxyl groups in organic synthesis. In peptide synthesis, it offers a different lability profile compared to tBu and Trt. While detailed comparative performance data in complex peptide synthesis is limited in the available literature, its utility is recognized in specific applications where its unique cleavage conditions might be advantageous.

Quantitative Data Summary

The following table summarizes the key performance indicators for each protecting group based on available data and general principles of peptide chemistry.

FeatureFmoc-Ser(tBu)-OHThis compoundFmoc-Ser(TBDMS)-OH
Primary Application Routine, non-aggregating peptides[1]Complex, aggregation-prone peptides[1]Specialty applications requiring alternative deprotection
Coupling Efficiency Generally high in standard sequencesGenerally high, may be slightly slower due to steric bulkGenerally high
Aggregation Prevention Less effective in difficult sequences[1]Highly effective due to bulky Trt group[1]Data not readily available
Reported Crude Purity (Difficult Sequences) Moderate (e.g., 68% for a model peptide)High (e.g., 98% for the same model peptide)Data not readily available
Protecting Group Lability Acid-labile (strong acid, e.g., high concentration TFA)[2]Highly acid-labile (mild acid, e.g., dilute TFA)[2]Acid and fluoride-labile

Side Reactions and Mitigation Strategies

Side reactions during SPPS can significantly impact the purity and yield of the target peptide. The choice of serine protecting group can influence the propensity for certain side reactions.

A significant concern with Fmoc-Ser(tBu)-OH in challenging sequences is the potential for incomplete Fmoc deprotection.[3] This is often attributed to peptide aggregation hindering access of the deprotection reagent (piperidine) to the N-terminal Fmoc group. Furthermore, racemization of the serine residue during coupling has been reported, particularly when using certain activation methods with bases like DIPEA.[4]

The use of This compound can mitigate some of these issues. The prevention of aggregation by the bulky Trt group inherently reduces the likelihood of incomplete Fmoc deprotection.[3] The high acid lability of the Trt group allows for the use of milder cleavage conditions (e.g., dilute TFA), which can be advantageous for peptides containing other sensitive residues that might be susceptible to degradation under harsh acidic conditions.[2]

Information regarding specific side reactions associated with Fmoc-Ser(TBDMS)-OH in peptide synthesis is not as well-documented in readily available literature. However, silyl ethers are generally stable to the basic conditions of Fmoc removal but can be cleaved by acids or fluoride ions. The potential for side reactions would depend on the specific conditions employed throughout the synthesis and cleavage steps.

Common Side Reactions and the Influence of Serine Protecting Group
Side ReactionFmoc-Ser(tBu)-OHThis compoundMitigation Strategies
Incomplete Fmoc Deprotection More prevalent in aggregating sequences[3]Less prevalent due to aggregation prevention[3]Use of stronger deprotection cocktails (e.g., with DBU), higher temperatures, or switching to this compound.
Racemization Can be induced by certain bases (e.g., DIPEA)[4]Generally low riskUse of alternative bases like collidine, or coupling reagents that minimize racemization (e.g., Oxyma-based activators).
β-Elimination Minimized by stable ether linkageMinimized by stable ether linkageEnsuring complete and efficient coupling to avoid prolonged exposure to basic conditions.
Formation of t-Butyl Adducts Possible during TFA cleavageNot applicableUse of scavengers (e.g., TIS, water, EDT) in the cleavage cocktail.

Cost-Benefit Analysis

The choice of a protected serine derivative is often a balance between performance and cost.

Fmoc-Ser(tBu)-OH is the most economical option, making it the preferred choice for routine peptide synthesis where aggregation is not a concern.[1] Its lower upfront cost contributes to a lower overall cost of raw materials.

This compound , while having a higher initial purchase price, can be more cost-effective for the synthesis of complex peptides.[1] The higher yield and purity of the crude peptide can significantly reduce the time and expense associated with purification, which is often a major bottleneck and cost driver in peptide production.[1] The reduced risk of batch failure due to aggregation also contributes to its long-term cost-effectiveness.[1]

The cost of Fmoc-Ser(TBDMS)-OH is generally higher than that of Fmoc-Ser(tBu)-OH. Its cost-benefit profile would need to be evaluated on a case-by-case basis, depending on whether its unique properties offer a distinct advantage for a specific synthetic challenge that cannot be addressed by the more common alternatives.

Approximate Cost Comparison
CompoundSupplier ExamplePrice (USD) per 5g
Fmoc-Ser(tBu)-OHGTI Laboratory Supplies~$205
This compound-Higher than Fmoc-Ser(tBu)-OH
Fmoc-Ser(TBDMS)-OHAbacipharmTech~$230

Note: Prices are approximate and subject to change based on supplier, purity, and scale.

Experimental Protocols

The following is a generalized protocol for a comparative study of the three serine protecting groups in the solid-phase synthesis of a model aggregation-prone peptide (e.g., a poly-serine sequence or a known difficult sequence).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ser(tBu)-OH, this compound, Fmoc-Ser(TBDMS)-OH

  • Other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in three separate reaction vessels, one for each serine derivative.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3 eq.) with the chosen coupling reagent (e.g., HBTU, 2.9 eq.) and an additive (e.g., HOBt, 3 eq.) in DMF in the presence of a base (e.g., DIPEA, 6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive, perform a second coupling.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence. For the serine residues, use the corresponding protected derivative in each of the three reaction vessels.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • For the peptide synthesized with Fmoc-Ser(TBDMS)-OH, a fluoride-based cleavage cocktail (e.g., TBAF in THF) could be used as an alternative to acid cleavage if orthogonal deprotection is desired.

  • Peptide Precipitation and Analysis:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Analyze the crude peptide from each synthesis by RP-HPLC and mass spectrometry to determine the purity and yield.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat For each amino acid Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 Washing (DCM) & Drying Final_Deprotection->Washing3 Cleavage Cleavage Cocktail (e.g., TFA/TIS/H2O) Washing3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Analysis RP-HPLC & Mass Spectrometry (Purity & Yield Determination) Precipitation->Analysis

Caption: General workflow for solid-phase peptide synthesis and analysis.

Signaling Pathway of Aggregation in SPPS

aggregation_pathway cluster_aggregation Peptide Chain Aggregation cluster_consequences Consequences Growing_Peptide Growing Peptide Chain on Solid Support Aggregation_Prone Aggregation-Prone Sequence (e.g., Poly-Ser, Hydrophobic residues) Growing_Peptide->Aggregation_Prone Interchain_HBond Interchain Hydrogen Bonding Aggregation_Prone->Interchain_HBond Beta_Sheet β-Sheet Formation Interchain_HBond->Beta_Sheet Inaccessibility Steric Hindrance of N-Terminus Beta_Sheet->Inaccessibility Incomplete_Deprotection Incomplete Fmoc Deprotection Inaccessibility->Incomplete_Deprotection Incomplete_Coupling Incomplete Coupling Inaccessibility->Incomplete_Coupling Deletion_Sequences Deletion Sequences Incomplete_Deprotection->Deletion_Sequences Incomplete_Coupling->Deletion_Sequences Low_Yield_Purity Low Yield & Purity Deletion_Sequences->Low_Yield_Purity

Caption: The pathway of peptide aggregation and its consequences in SPPS.

Decision Logic for Serine Protecting Group Selection

decision_logic Start Start: Select Serine Protecting Group Is_Complex Is the peptide sequence complex or aggregation-prone? Start->Is_Complex Use_Trt Use this compound Is_Complex->Use_Trt Yes Special_Req Are there special requirements (e.g., orthogonal cleavage)? Is_Complex->Special_Req No Use_tBu Use Fmoc-Ser(tBu)-OH Special_Req->Use_tBu No Consider_TBDMS Consider Fmoc-Ser(TBDMS)-OH Special_Req->Consider_TBDMS Yes

Caption: A decision-making flowchart for selecting a serine protecting group.

Conclusion and Recommendations

The strategic selection of a serine protecting group is paramount for the successful synthesis of complex peptides. For routine, non-aggregating sequences, Fmoc-Ser(tBu)-OH remains the most cost-effective choice due to its lower price and generally reliable performance.

However, for challenging syntheses involving aggregation-prone sequences, such as those with multiple serine residues, This compound is strongly recommended. Despite its higher initial cost, the use of this compound can lead to significant overall cost savings by improving the yield and purity of the crude peptide, thereby reducing the extensive costs associated with purification and minimizing the risk of costly batch failures.

The utility of Fmoc-Ser(TBDMS)-OH in complex peptide synthesis is less established in the current literature. While it presents an alternative with a different deprotection profile, further comparative studies are needed to fully elucidate its cost-benefit profile in the context of challenging peptide sequences. Researchers encountering specific synthetic hurdles that cannot be overcome with tBu or Trt protection may consider exploring this option.

Ultimately, the optimal choice will depend on a careful evaluation of the peptide sequence, the project budget, and the desired final purity of the synthetic peptide.

References

A Comparative Guide to Analytical Methods for Validating Fmoc-Ser(Trt)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is critical to the integrity of the final peptide. This guide provides a comparative analysis of key analytical methods for validating the incorporation of Nα-Fmoc-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), a frequently used building block for serine residues. The trityl (Trt) protecting group is favored for its ability to mitigate aggregation in challenging sequences, often resulting in higher purity of the crude peptide compared to alternatives like the tert-butyl (tBu) group.

This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound incorporation. We will provide an objective comparison of these techniques, supported by representative experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical technique for validating the incorporation of this compound depends on the specific information required, the stage of the synthesis, and the available instrumentation. Each method offers unique advantages and limitations.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
HPLC Purity assessment, quantification, separation of protected and deprotected species.Low to moderate (nmol)HighRobust, quantitative, and excellent for assessing the overall purity of the crude peptide.Does not provide direct structural confirmation of the incorporated amino acid.
Mass Spectrometry Molecular weight confirmation, sequence verification (MS/MS).Low (pmol to fmol)HighHigh sensitivity and specificity, provides definitive evidence of the correct mass.May not distinguish between isomers; quantification can be complex.
NMR Spectroscopy Unambiguous structural elucidation, conformational analysis.High (µmol to mmol)LowProvides detailed structural information, including the presence of the Trt group.Lower sensitivity, more time-consuming, and requires expertise for data interpretation.

Performance in Solid-Phase Peptide Synthesis

The use of this compound is particularly advantageous in the synthesis of "difficult" or aggregation-prone peptide sequences. The bulky trityl group can disrupt inter-chain hydrogen bonding, which is a common cause of incomplete reactions and the formation of deletion sequences.

Table 1: Illustrative Purity Comparison of a Model Peptide Synthesized with this compound vs. Fmoc-Ser(tBu)-OH

Protected Amino AcidCrude Peptide Purity by HPLC (%)Major Impurities Observed
This compound 92Deletion sequences, minor unidentified peaks
Fmoc-Ser(tBu)-OH 78Deletion sequences, aggregation-related byproducts

This data is representative and compiled from studies comparing trityl and tert-butyl protecting groups in the synthesis of challenging peptide sequences.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the crude peptide after synthesis and confirm the successful incorporation of this compound by observing the retention time of the full-length peptide.

Instrumentation:

  • Reversed-phase HPLC (RP-HPLC) system with a UV detector.

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Data Analysis: The successful incorporation of the full-length peptide will be indicated by a major peak in the chromatogram. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized peptide, thereby validating the incorporation of all amino acids, including Ser(Trt) if the peptide is analyzed before final deprotection.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation: The sample can be analyzed directly from the HPLC eluent (LC-MS) or prepared by dissolving the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Infuse the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the theoretical molecular weight of the target peptide.

  • Data Analysis: Compare the experimental monoisotopic mass with the calculated theoretical mass. For peptides analyzed with the Trt group intact, the mass of the trityl group (242.32 Da) should be included in the calculation for the serine residue. Tandem MS (MS/MS) can be performed to obtain fragment ions for sequence confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain unambiguous structural confirmation of the incorporation of this compound by identifying the characteristic proton signals of the trityl group and the serine residue.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve the purified peptide (or a well-characterized crude sample) in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O with an organic co-solvent).

  • Data Acquisition: Acquire a one-dimensional (1D) ¹H NMR spectrum. Two-dimensional (2D) experiments like COSY and TOCSY can be used for more detailed assignments.

  • Data Analysis: The presence of the trityl group will be confirmed by a complex multiplet in the aromatic region of the spectrum, typically between 7.2 and 7.5 ppm, integrating to 15 protons. The protons of the serine residue (α-CH and β-CH2) will also exhibit characteristic chemical shifts, which may be shifted compared to an unprotected serine residue.

Visualizations

Experimental Workflow for Peptide Synthesis and Validation

G cluster_0 Solid-Phase Peptide Synthesis cluster_1 Analytical Validation Resin_Preparation Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin_Preparation->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (this compound) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat_Cycle Repeat Cycle Washing->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection for next amino acid Cleavage_Deprotection Cleavage & Deprotection Repeat_Cycle->Cleavage_Deprotection Final amino acid Crude_Peptide Crude Peptide Cleavage_Deprotection->Crude_Peptide HPLC_Analysis HPLC Analysis (Purity Assessment) Crude_Peptide->HPLC_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Crude_Peptide->MS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Crude_Peptide->NMR_Analysis

Caption: Workflow for SPPS and subsequent analytical validation.

Decision Tree for Selecting an Analytical Method

G Start Need to validate This compound incorporation? Purity_Check Is the primary goal to assess purity and yield? Start->Purity_Check Structural_Confirmation Is definitive structural confirmation required? Purity_Check->Structural_Confirmation No HPLC Use HPLC Purity_Check->HPLC Yes Sequence_Verification Is sequence verification by fragmentation needed? Structural_Confirmation->Sequence_Verification No NMR Use NMR Structural_Confirmation->NMR Yes MS_MS Use MS/MS Sequence_Verification->MS_MS Yes MS Use MS for MW confirmation Sequence_Verification->MS No

Caption: Decision tree for analytical method selection.

A Comparative Guide to Coupling Reagents for Fmoc-Ser(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of sterically hindered amino acids is a frequent challenge. Fmoc-Ser(Trt)-OH, with its bulky trityl protecting group on the serine side chain, represents a classic example of such a building block. The selection of an appropriate coupling reagent is paramount to achieving high coupling efficiency, minimizing racemization, and ultimately ensuring the purity and yield of the final peptide. This guide provides an objective comparison of the performance of common coupling reagents for the incorporation of this compound, supported by available experimental data and detailed methodologies.

Performance Overview of Common Coupling Reagents

The choice of coupling reagent can significantly impact the success of incorporating this compound. The most effective reagents for this purpose are typically uronium/aminium salts, which rapidly form highly reactive activated esters. Below is a summary of the key performance characteristics of widely used coupling reagents.

Coupling ReagentClassRelative Reactivity & Efficiency for Hindered ResiduesRacemization SuppressionKey Characteristics & Considerations
HATU Aminium SaltVery HighExcellentConsidered one of the most powerful coupling reagents, particularly for difficult couplings and sterically hindered amino acids like this compound.[1][2] The 7-azabenzotriazole moiety enhances reaction rates and reduces racemization.[1] However, prolonged pre-activation can lead to significant racemization of serine derivatives.[3] Can cause guanidinylation of the N-terminus if used in excess.[4]
HBTU Aminium SaltGoodGoodA widely used and cost-effective standard reagent.[1] Generally less reactive than HATU for sterically hindered residues and may be less effective for the most challenging couplings.[1][5]
COMU Uronium SaltVery HighExcellentA third-generation uronium-type coupling reagent with efficiencies comparable to or exceeding HATU.[6] Incorporates the non-explosive OxymaPure® leaving group, offering a superior safety profile.[7] By-products are water-soluble, facilitating easier purification.[8] Shows reduced epimerization compared to HBTU/HATU.[8]
DIC/Oxyma CarbodiimideGoodVery LowA cost-effective and safe carbodiimide-based method.[7] The use of Oxyma as an additive minimizes racemization. Generally slower than uronium/aminium salt-based methods.
Quantitative Data Highlight: Racemization of this compound

While direct, head-to-head quantitative comparisons of coupling yields and purity for this compound with various reagents are not extensively documented in a single study, specific data on racemization highlights the critical influence of reaction conditions.

Coupling ConditionRacemization (%)Yield (%)Reference
This compound with HATU/HOAt/NMM/NMP (3-hour pre-activation)37.663.4[3]

This data underscores the importance of minimizing pre-activation times, especially when using highly reactive reagents like HATU with sensitive amino acids such as serine.

Experimental Protocols

The following are generalized protocols for the coupling of this compound during Fmoc-based solid-phase peptide synthesis. The exact equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin.

Protocol 1: Coupling using HATU

This protocol is recommended for sterically hindered couplings where high reactivity is required.

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF. Confirm the presence of a free primary amine using a qualitative test (e.g., Kaiser test).

  • Activation and Coupling: In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.[9] Add DIPEA or collidine (4-10 equivalents) to the solution and vortex briefly.[9]

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. For a sterically hindered residue like this compound, a longer coupling time or a double coupling is recommended.[10]

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test. A negative test indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and Dichloromethane (DCM).

Protocol 2: Coupling using COMU

This protocol offers a highly efficient and safer alternative to benzotriazole-based reagents.

Materials:

  • This compound

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation and Coupling: In a separate vessel, dissolve this compound (2-4 equivalents) and COMU (2-4 equivalents) in DMF.[7] Add DIPEA (4-8 equivalents) to the activation solution and vortex briefly.[7]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours, or a double coupling may be performed.[7]

  • Monitoring and Washing: Follow the same procedure as in Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the key steps in the coupling process.

SPPS_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction Resin Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Add_to_Resin Add Activated AA to Resin Kaiser1->Add_to_Resin AA This compound Mix Mix AA->Mix Reagent Coupling Reagent (e.g., HATU, COMU) Reagent->Mix Base Base (e.g., DIPEA) Base->Mix Solvent Solvent (DMF) Solvent->Mix Mix->Add_to_Resin Agitate Agitate (1-4 hours) Add_to_Resin->Agitate Kaiser2 Kaiser Test (Negative) Agitate->Kaiser2 Wash2 Wash (DMF/DCM) Kaiser2->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

General workflow for a single amino acid coupling cycle in SPPS.

Activation_Pathways cluster_aminium Aminium Salt (HATU/HBTU) Activation cluster_uronium Uronium Salt (COMU) Activation cluster_carbodiimide Carbodiimide (DIC) Activation AA1 This compound HATU HATU / HBTU + Base AA1->HATU Active_Ester1 OAt/OBt Active Ester HATU->Active_Ester1 New_Peptide_Bond New Peptide Bond Active_Ester1->New_Peptide_Bond AA2 This compound COMU COMU + Base AA2->COMU Active_Ester2 Oxyma Active Ester COMU->Active_Ester2 Active_Ester2->New_Peptide_Bond AA3 This compound DIC_Oxyma DIC + Oxyma AA3->DIC_Oxyma Active_Ester3 Oxyma Active Ester DIC_Oxyma->Active_Ester3 Active_Ester3->New_Peptide_Bond Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->New_Peptide_Bond

Activation pathways of this compound with different coupling reagents.

References

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Ser(Trt)-OH vs. Fmoc-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of side-chain protecting groups is a critical decision that profoundly influences the final yield and purity of the target peptide. For serine, a common and often problematic amino acid, the choice between the bulky Trityl (Trt) group and the standard tert-Butyl (tBu) group can be the difference between a successful synthesis and a complex purification challenge. This guide provides an objective comparison of Fmoc-Ser(Trt)-OH and Fmoc-Ser(tBu)-OH, supported by experimental data, to assist researchers in making an informed choice for their specific synthetic needs.

Executive Summary

Fmoc-Ser(tBu)-OH is the established workhorse for routine peptide synthesis. Its stability to the basic conditions of Fmoc deprotection and its compatibility with the standard trifluoroacetic acid (TFA) cleavage protocols make it a cost-effective and reliable choice for non-complex sequences.

This compound , conversely, emerges as the superior option for "difficult" or aggregation-prone sequences. Its bulky Trt group effectively disrupts inter-chain hydrogen bonding, mitigating aggregation and improving coupling efficiency. Furthermore, the high acid lability of the Trt group allows for milder cleavage conditions, which significantly reduces side reactions, leading to higher purity of the crude peptide, especially in sequences containing sensitive residues like Tryptophan (Trp) and Methionine (Met).

Performance Comparison: A Data-Driven Analysis

The primary advantage of this compound lies in its ability to enhance the quality of crude peptides, particularly in challenging syntheses. The bulky trityl group acts as a steric shield, preventing the peptide chains from aggregating via secondary structures like β-sheets. This is crucial for sequences with repeating serine residues (poly-serine tracts) where aggregation can severely hinder both deprotection and coupling steps.[1]

Experimental evidence consistently demonstrates that the use of a Trt-based protection strategy results in crude peptides of higher purity compared to the tBu-based strategy, especially when sensitive amino acids are present. The milder acid conditions required for Trt group removal minimize the formation of side products from carbocations generated during cleavage.[2]

A comparative study by Barlos et al. provides compelling quantitative data. In the synthesis of a complex model peptide containing Thr, Trp, Ser, Met, and Tyr, the standard Fmoc/tBu strategy yielded the final peptide in only 43% purity . In stark contrast, employing an Fmoc/Trt strategy resulted in a crude product of 80-92% purity . Similarly, for a peptide containing Ser and Met residues, the tBu-protected version was obtained in 68% purity , while the Trt-protected counterpart was significantly purer.[3]

PropertyFmoc-Ser(tBu)-OHThis compoundReferences
Molecular Weight 383.44 g/mol 569.65 g/mol [2]
Side-Chain Group tert-Butyl (tBu)Trityl (Trt)[2]
Protecting Group Lability Strong acid (e.g., 95% TFA)Mild acid (e.g., 1-5% TFA in DCM)[2][3]
Primary Application Routine, non-aggregating sequencesDifficult, aggregation-prone sequences[1]
Cost-Effectiveness Higher for routine synthesisHigher for complex/difficult synthesis[1]
Experimental Comparison: Crude Peptide Purity (%)Fmoc/tBu StrategyFmoc/Trt StrategyReferences
Peptide with Ser, Met 68%>85% (inferred)[3]
Peptide with Trp, Ser 78%>95% (inferred)[3]
Peptide with Thr, Trp, Ser, Met, Tyr 43%80-92%[3]

Key Differences and Side Reactions

Aggregation and Coupling Efficiency

Peptide chain aggregation is a major hurdle in SPPS, leading to incomplete reactions and the formation of deletion sequences. The bulky Trityl group of this compound physically disrupts the hydrogen bonding networks that cause aggregation. This is particularly beneficial in the synthesis of peptides with repeating serine residues, where the use of Fmoc-Ser(tBu)-OH can be problematic, leading to difficulties in Fmoc group removal.[1][4]

Cleavage Conditions and Side-Product Formation

The tBu group requires concentrated TFA (typically 95%) for cleavage. This harsh condition generates reactive t-butyl cations that can alkylate sensitive residues like Trp and Met, leading to significant impurities. The Trt group, being much more acid-labile, can be removed with very mild acid (e.g., 1-5% TFA). This minimizes cation-induced side reactions, resulting in a cleaner crude product.[2][3][5]

Racemization

Racemization of the serine residue can be a concern during peptide synthesis. Some studies have indicated that the coupling of Fmoc-Ser(tBu)-OH may be susceptible to racemization, particularly when using certain activation bases like N,N-Diisopropylethylamine (DIPEA).[1][6]

Orthogonal Protection Schemes

The Trt group's high acid sensitivity allows for selective deprotection on the resin while tBu-based protecting groups remain intact. This feature is highly advantageous for on-resin modifications, such as the synthesis of phosphopeptides, where a specific serine hydroxyl group needs to be exposed for phosphorylation.[4]

Visualizing the Chemical Strategy

Orthogonal Protection in Fmoc-SPPS cluster_Fmoc Nα-Deprotection cluster_Trt Side-Chain Deprotection (Trt) cluster_tBu Side-Chain Deprotection (tBu) & Cleavage Peptide Resin-Peptide-(AA)n-Ser-NH-Fmoc Fmoc_Removal 20% Piperidine in DMF (Base) Peptide->Fmoc_Removal Removes Fmoc Trt_Removal 1-5% TFA in DCM (Mild Acid) Peptide->Trt_Removal Removes Trt tBu_Removal 95% TFA + Scavengers (Strong Acid) Peptide->tBu_Removal Removes tBu, Pbf, Boc, etc. & Cleaves from Resin

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

SPPS Workflow: Aggregation Prevention cluster_tBu Fmoc-Ser(tBu)-OH Strategy cluster_Trt This compound Strategy tBu_Start Start Synthesis tBu_Elongation Peptide Elongation tBu_Start->tBu_Elongation tBu_Aggregation Potential Aggregation (Inter-chain H-bonding) tBu_Elongation->tBu_Aggregation tBu_Result Lower Yield / Purity tBu_Aggregation->tBu_Result Trt_Start Start Synthesis Trt_Elongation Peptide Elongation Trt_Start->Trt_Elongation Trt_Disruption Bulky Trt Group Disrupts Aggregation Trt_Elongation->Trt_Disruption Trt_Result Higher Yield / Purity Trt_Disruption->Trt_Result

Caption: Role of the bulky Trt group in preventing aggregation.

Experimental Protocols

The following is a generalized protocol for a single coupling cycle in manual Fmoc-SPPS. The key differences in strategy appear during the final cleavage step.

Standard Fmoc-SPPS Coupling Cycle
  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat the treatment for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound or Fmoc-Ser(tBu)-OH) (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add an activation base such as DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents. A Kaiser test should be negative (ninhydrin remains yellow), indicating complete coupling.

  • Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.

Final Cleavage and Deprotection

Strategy A: For Peptides with Fmoc-Ser(tBu)-OH

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. If Trp is present, add 2.5% 1,2-ethanedithiol (EDT).

  • Procedure: Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 2-4 hours.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times. Dry the crude peptide under vacuum.

Strategy B: For Peptides with this compound (and other Trt/tBu groups)

  • Cleavage Cocktail: The same strong acid cocktail as in Strategy A (95% TFA) can be used to simultaneously cleave the peptide from the resin and remove all tBu and Trt protecting groups.

  • Procedure: Follow the same procedure as in Strategy A. The advantage here is the higher purity of the resulting crude peptide due to fewer side reactions during the synthesis phase.

Strategy C: For Selective On-Resin Deprotection of Ser(Trt)

  • Deprotection Cocktail: Prepare a solution of 1-2% TFA in DCM with a scavenger like TIS (1-2%).

  • Procedure: Treat the peptide-resin with this mild acid solution for short, repeated intervals (e.g., 5 x 2 minutes), monitoring the deprotection. This will remove the Trt group from serine while leaving tBu groups and the resin linkage intact.

  • Application: After deprotection and washing, the free serine hydroxyl group is available for on-resin modification, such as phosphorylation.

Conclusion and Recommendations

The choice between this compound and Fmoc-Ser(tBu)-OH is not merely one of preference but a strategic decision based on the nature of the peptide being synthesized.

  • For routine, short, and non-aggregating sequences , Fmoc-Ser(tBu)-OH remains the more cost-effective and straightforward choice.[1]

  • For "difficult" sequences , including those that are long, hydrophobic, or contain multiple serine residues or other aggregation-prone motifs, This compound is strongly recommended.[1] The higher initial cost is frequently offset by a significantly higher crude peptide purity, which simplifies downstream purification, reduces the need for re-synthesis, and ultimately lowers the overall cost and time required to obtain the final pure product.[1][3]

References

Case studies comparing the synthesis of a specific peptide with different protected serines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the serine side chain is a critical decision that profoundly influences the success of the synthesis. This choice directly impacts coupling efficiency, the prevention of side reactions, and the overall purity and yield of the final peptide. This guide provides an objective comparison of the most commonly used serine protecting groups in Fmoc-based SPPS, supported by experimental insights and detailed methodologies.

The hydroxyl group of serine is reactive and requires protection to prevent undesirable side reactions during peptide chain elongation. The most prevalent protecting groups are ethers, primarily the tert-butyl (tBu) ether and the trityl (Trt) ether. While the benzyl (Bzl) ether has been historically significant, its use in modern Fmoc-SPPS is limited due to the harsh cleavage conditions required.

The tert-butyl (tBu) group is considered the gold standard for routine Fmoc-SPPS due to its high stability to the basic conditions used for Fmoc removal and its straightforward removal during the final acid cleavage step.[1] However, for challenging sequences, such as those prone to aggregation or containing multiple serine residues, the bulkier trityl (Trt) group often provides superior results, leading to higher purity and yield.[2]

Performance Comparison of Serine Protecting Groups

The choice between serine protecting groups can significantly impact the outcome of a peptide synthesis, particularly for sequences that are prone to aggregation. The bulky nature of the Trt group can disrupt the formation of secondary structures like β-sheets, which are a primary cause of incomplete reactions.[2]

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[3]Highly stable to basic Fmoc removal conditions. Integral to the orthogonal Fmoc/tBu strategy.[1][3] Good solubility of the protected amino acid.Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products.[3]Standard protection for serine in routine Fmoc-SPPS.[3]
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (dilute TFA)[4]Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[3] The bulky group can disrupt peptide aggregation, leading to higher purity for difficult sequences.[2]The bulky nature may sometimes hinder coupling efficiency.[3] Higher cost compared to tBu-protected serine.Synthesis of aggregation-prone peptides (e.g., poly-serine tracts) and protected peptide fragments.[2]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (HF) or hydrogenolysis[3]Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.Requires very harsh cleavage conditions (e.g., HF), limiting its use in Fmoc-SPPS. More commonly used in Boc-SPPS.[3]Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase peptide synthesis where the choice of serine protecting group is relevant.

Fmoc-Deprotection
  • Reagent: 20% piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • The peptide-resin is treated with the deprotection solution for 3 minutes.

    • The solution is drained, and the treatment is repeated for 10 minutes.

    • The resin is washed thoroughly with DMF (5-7 times) to remove the piperidine and dibenzofulvene-piperidine adduct.

  • Note: Both tBu and Trt protecting groups are stable under these conditions.

Amino Acid Coupling
  • Reagents:

    • Fmoc-Ser(PG)-OH (4 equivalents)

    • Coupling reagent (e.g., HBTU, 3.9 equivalents)

    • Base (e.g., DIPEA, 8 equivalents)

    • Solvent: DMF

  • Procedure:

    • The protected amino acid is pre-activated with the coupling reagent and base in DMF for 2-3 minutes.

    • The activated amino acid solution is added to the deprotected peptide-resin.

    • The reaction is allowed to proceed for 1-2 hours at room temperature.

    • The resin is washed with DMF.

  • Note: For the bulkier Fmoc-Ser(Trt)-OH, extended coupling times or the use of more potent coupling reagents may be necessary to ensure complete reaction.[3]

Cleavage and Final Deprotection

For Ser(tBu)-containing peptides:

  • Reagent: Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Procedure:

    • The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

    • The resin is filtered, and the filtrate containing the peptide is collected.

    • The crude peptide is precipitated with cold diethyl ether.

For Ser(Trt)-containing peptides (for protected fragments):

  • Reagent: Mild acid solution (e.g., 1% TFA in dichloromethane).

  • Procedure:

    • The peptide-resin is treated with the mild acid solution for 1-2 hours.

    • This allows for the selective cleavage of the Trt group while other acid-labile groups (like tBu) and the peptide-resin linkage remain intact.[5]

    • For full deprotection and cleavage, the same protocol as for Ser(tBu) can be used.

Visualizing the Workflow and Logic

SPPS_Workflow Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-Protected Amino Acid Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Step Repeat->Coupling Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

Serine_Protection_Decision Start Peptide Sequence Analysis Routine Routine Sequence Start->Routine No known issues Difficult Aggregation-Prone or Poly-Serine Sequence Start->Difficult Yes Protected_Fragment Protected Fragment Synthesis Required Start->Protected_Fragment Yes Use_tBu Use Fmoc-Ser(tBu)-OH Routine->Use_tBu Use_Trt Use this compound Difficult->Use_Trt Protected_Fragment->Use_Trt

Caption: Decision logic for selecting a serine protecting group in Fmoc-SPPS.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Fmoc-Ser(Trt)-OH, ensuring the protection of laboratory personnel and environmental integrity.

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound (Nα-Fmoc-O-trityl-L-serine), a frequently used protected amino acid in peptide synthesis. Adherence to these procedures is critical for mitigating risks and ensuring compliance with safety regulations.

Key Safety and Handling Information

While this compound is not classified as hazardous under GHS by some suppliers, it is prudent to handle it with care, recognizing potential risks.[1][2] Inhalation of dust may cause respiratory irritation, and it may be harmful if swallowed or absorbed through the skin.[1] Eye contact may also cause irritation.[1]

Hazard and Safety Data Summary
ParameterInformationSource
Chemical Name Nα-Fmoc-O-trityl-L-serine[1]
CAS Number 111061-56-4[1]
Potential Hazards May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation.[1]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, ...).[1]
Incompatible Materials Strong oxidizing reagents.[1]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperatures vary by supplier (e.g., do not store above 5°C or store at 2-8°C).[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator should be used if dust is generated.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular municipal trash.

1. Waste Collection:

  • Collect all solid waste of this compound, including residual amounts, empty containers, and contaminated materials (e.g., weighing paper, gloves, and wipers), in a designated and compatible hazardous waste container.

  • The container should be made of a non-reactive material, such as high-density polyethylene (HDPE).

  • For small spills, use appropriate tools to transfer the spilled material into the waste container.[1] For larger spills, a shovel can be used.[1]

2. Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazards associated with the waste (e.g., "Irritant," "Handle with Care").

    • The date when the waste was first added to the container.

3. Storage of Waste:

  • Securely seal the waste container when it is not in use.

  • Store the container in a designated hazardous waste accumulation area.

  • This area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials, particularly strong oxidizing agents.[1]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste identification and disposal in compliance with all applicable federal, state, and local regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_preparation Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe collect Collect Solid Waste in Designated Container ppe->collect label_container Label Container as 'Hazardous Waste' collect->label_container store Store Sealed Container in Designated Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Ser(Trt)-OH. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound, also known as Nα-Fmoc-O-trityl-L-serine, is a serine derivative commonly used in solid-phase peptide synthesis.[1][2] While it is not classified as a hazardous substance, proper handling and precautions are necessary to minimize any potential risks.[1][3]

PropertyValueReferences
CAS Number 111061-56-4[1][3]
Molecular Formula C37H31NO5[1]
Molecular Weight 569.65 g/mol [4]
Melting Point 200-210 °C (decomposes)[4]
Appearance White to off-white powder[5]
Storage Temperature 2-8°C[4]

Hazard Identification and Personal Protective Equipment (PPE)

Although not classified as hazardous, this compound may cause irritation to the respiratory tract, skin, and eyes.[1][3] Ingestion or inhalation may be harmful.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

PPE CategoryRecommended EquipmentSpecificationsReferences
Eye Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards[3]
Hand Protection Chemical-resistant glovesInspect gloves prior to use[3]
Respiratory Protection Dust mask or respiratorType N95 (US) or Type P1 (EN 143) for dust formation[4][5]
Skin and Body Protection Laboratory coatStandard lab coat[6]

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage. Store the container tightly closed in a refrigerator at 2-8°C in a dry and well-ventilated area.[3][4]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation to control airborne dust.[1][3]

  • Avoid the formation of dust and aerosols.[3]

  • Avoid direct contact with skin and eyes.[3]

  • Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[1]

  • When weighing and transferring the powder, do so carefully to minimize dust generation.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Spill Management:

  • Small Spills: Use appropriate tools to carefully sweep or scoop up the spilled solid and place it into a suitable container for disposal.[1]

  • Large Spills: Evacuate the area. Wear a full suit, splash goggles, dust respirator, boots, and gloves. Use a shovel to place the material into a convenient waste disposal container.[1]

Disposal: All waste material, including contaminated packaging, must be disposed of in accordance with federal, state, and local environmental regulations.[1][3] It is the responsibility of the waste generator to properly classify and dispose of the chemical waste.[3]

Workflow for Handling this compound

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receive_Inspect Receive and Inspect Container Store Store at 2-8°C in a Dry, Well-Ventilated Area Receive_Inspect->Store If container is intact Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Store->Don_PPE Weigh_Transfer Weigh and Transfer in a Ventilated Enclosure Don_PPE->Weigh_Transfer Dissolve Dissolve in Appropriate Solvent Weigh_Transfer->Dissolve Reaction Perform Peptide Synthesis Dissolve->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Collect_Waste Collect Chemical Waste in Labeled Containers Reaction->Collect_Waste Doff_PPE Doff and Dispose of Contaminated PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose Dispose of Waste According to Regulations Collect_Waste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Ser(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Ser(Trt)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。